molecular formula C8H7ClN2O B1604051 4-Chloro-7-methoxy-1H-indazole CAS No. 1000341-90-1

4-Chloro-7-methoxy-1H-indazole

Cat. No.: B1604051
CAS No.: 1000341-90-1
M. Wt: 182.61 g/mol
InChI Key: VKHMRJUJCBJRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHMRJUJCBJRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646732
Record name 4-Chloro-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-90-1
Record name 4-Chloro-7-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This bicyclic heteroaromatic system, a bioisostere of indole, is a core component in numerous therapeutic agents, including treatments for cancer, inflammation, and neurological disorders.[1][2][3] The specific substitution pattern of an indazole derivative critically influences its pharmacological profile, tuning its electronic properties, lipophilicity, and binding affinity for target proteins.[1]

4-Chloro-7-methoxy-1H-indazole is a specifically functionalized derivative that serves as a high-value building block for the synthesis of complex bioactive molecules. The strategic placement of a chloro group at the 4-position and a methoxy group at the 7-position provides distinct vectors for further chemical modification and modulates the molecule's interaction with biological systems. This guide provides an in-depth examination of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in the field of drug development. We will explore the strategic rationale behind different synthetic approaches, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted indazoles can be broadly approached from two strategic directions: the construction of the indazole ring from a pre-functionalized aromatic precursor, or the functionalization of a pre-existing indazole core. Each strategy presents a unique set of advantages and challenges related to starting material availability, regioselectivity, and overall efficiency.

  • Strategy A: Indazole Ring Construction. This is often the most direct and regioselective approach. The synthesis begins with a benzene derivative already bearing the required chloro and methoxy substituents, along with functional groups that can be cyclized to form the pyrazole ring. A common and effective method involves the diazotization and subsequent intramolecular cyclization of an appropriately substituted ortho-toluidine derivative.

  • Strategy B: Post-Cyclization Chlorination. This alternative approach begins with the synthesis of the 7-methoxy-1H-indazole core, followed by the introduction of the chloro group at the C4 position. The primary challenge in this route is controlling the regioselectivity of the electrophilic chlorination, as multiple positions on the indazole ring are susceptible to attack.

G cluster_A Strategy A: Ring Construction cluster_B Strategy B: Post-Functionalization Target This compound Aniline 3-Chloro-6-methoxy-2-methylaniline Aniline->Target Diazotization & Cyclization MethoxyIndazole 7-Methoxy-1H-indazole MethoxyIndazole->Target Regioselective Chlorination

Caption: High-level retrosynthetic strategies for this compound.

This guide will focus primarily on Strategy A, as it offers a more controlled and scalable route, adapting a well-established procedure for similar indazoles.[4]

Section 2: Pathway I: Indazole Ring Formation via Diazotization-Cyclization

This pathway represents the most robust and widely applicable method for generating specifically substituted indazoles. The core transformation is the cyclization of an ortho-alkylaniline, a reaction often referred to as the Davis-Beirut reaction. The synthesis leverages the readily available and inexpensive 3-chloro-2-methylaniline as a foundational starting material, which is then elaborated to install the required methoxy group before the key cyclization step.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this multi-step synthesis. The procedure described is adapted from a highly reliable synthesis of 4-chloro-1H-indazole.[4]

  • Starting Material: The choice of 3-chloro-2-methylaniline provides the correct relative positioning of the chloro and methyl groups required for the final product's C4-chloro substitution.

  • Diazotizing Agent: Isoamyl nitrite is used as the diazotizing agent. Unlike aqueous sodium nitrite, it is soluble in organic solvents like chloroform, allowing the reaction to be performed under anhydrous conditions which minimizes side reactions. It is a milder reagent that generates the diazonium salt in situ.

  • Acetylation: The aniline is first acetylated with acetic anhydride. This serves two purposes: it protects the amine during subsequent steps and acts as an activating group.

  • Base and Solvent: Potassium acetate is used as a mild base to buffer the reaction mixture, neutralizing the acids formed during the process.[4] Chloroform serves as the solvent.

  • Hydrolysis: The final step involves the hydrolysis of the N-acetyl group under basic conditions (e.g., using Lithium Hydroxide or Sodium Hydroxide) to yield the final NH-free indazole.[4][5]

Experimental Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deacetylation Start 3-Chloro-6-methoxy-2-methylaniline Intermediate1 N-(3-Chloro-6-methoxy-2-methylphenyl)acetamide Start->Intermediate1 Acetic Anhydride, Potassium Acetate, Chloroform, 0-25°C Intermediate2 1-Acetyl-4-chloro-7-methoxy-1H-indazole Intermediate1->Intermediate2 Isoamyl Nitrite, 60°C Final This compound Intermediate2->Final LiOH or NaOH, THF/Water, 0°C to RT

References

4-Chloro-7-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets.[2] Indazole derivatives are integral to numerous clinically approved drugs and late-stage clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[2]

This guide focuses on a specific, strategically substituted analog: 4-Chloro-7-methoxy-1H-indazole . The deliberate placement of a chloro group at the 4-position and a methoxy group at the 7-position significantly modulates the electronic and steric properties of the indazole core. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group create a unique electronic environment that can influence binding affinities, metabolic stability, and pharmacokinetic profiles.[3] This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectral analysis, and the potential applications of this compound in modern drug development.

Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not extensively published, we can infer its properties from well-characterized, closely related analogs. These properties are critical for predicting its behavior in biological systems and for designing formulation and delivery strategies.

PropertyValue (Predicted/Analog Data)Source/Rationale
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
CAS Number 1000341-90-1[4]
Appearance Predicted to be a solid at room temperature.Based on analogs like 7-methoxy-1H-indazole (solid)[5] and 4-chloro-1H-indazole (solid).[4]
Melting Point (°C) Not available. For comparison: 7-methoxy-1H-indazole is 91-92 °C.[5]
Boiling Point (°C) Predicted: >300 °CBased on analogs like 7-methoxy-1H-indazole (312.5±15.0 °C).[5]
pKa Predicted: ~13Based on 7-methoxy-1H-indazole (13.33±0.40). The N-H proton of the pyrazole ring is weakly acidic.[5]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.General characteristic of substituted heterocyclic compounds.

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategic disconnections, most commonly involving the cyclization of a pre-functionalized benzene derivative.[6] For this compound, a logical and efficient route would involve the cyclization of a substituted o-toluidine derivative, a strategy known as the Davis-Beirut reaction or similar nitrosation-based cyclizations.

The causality behind this choice is rooted in the commercial availability of starting materials and the high-yielding nature of the cyclization step. The key is to construct the bicyclic indazole core with the required substituents already in place, avoiding potentially low-yielding or non-regioselective post-functionalization steps on the indazole nucleus itself.

G cluster_0 Proposed Synthetic Workflow A 2-Chloro-5-methoxytoluene B Nitration (HNO₃/H₂SO₄) A->B C 3-Chloro-6-methoxy-2-nitrotoluene B->C D Acetylation (Ac₂O) E N-(3-chloro-2-methyl-6-methoxyphenyl)acetamide F Nitrosation & Cyclization (e.g., Isoamyl nitrite) G 4-Chloro-7-methoxy-1-acetyl-1H-indazole H Hydrolysis (LiOH or NaOH) I This compound (Target Molecule) Start 3-Chloro-2-methyl-6-methoxyaniline (Starting Material) Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(3-chloro-2-methyl-6-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitrosation & In Situ Cyclization (Isoamyl Nitrite, KOAc) Intermediate1->Step2 Intermediate2 Crude N-acetylated indazole Step2->Intermediate2 Step3 Hydrolysis (NaOH or LiOH) Intermediate2->Step3 Product This compound (Final Product) Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, proposed method based on established syntheses of similar indazole derivatives and has not been experimentally validated for this specific compound.[4][5]

Step 1: Acetylation of 3-Chloro-2-methyl-6-methoxyaniline

  • To a stirred solution of 3-chloro-2-methyl-6-methoxyaniline (1.0 equiv.) in chloroform, add potassium acetate (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 equiv.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Self-Validation Checkpoint: The reaction progress is monitored by TLC, comparing the reaction mixture to a spot of the starting aniline. A new, less polar spot corresponding to the amide should appear.

  • Upon completion, the reaction mixture containing N-(3-chloro-2-methyl-6-methoxyphenyl)acetamide is used directly in the next step without purification.

Step 2: Nitrosative Cyclization

  • Heat the chloroform solution from Step 1 to 60 °C.

  • Add isoamyl nitrite (2.0 equiv.) dropwise over 30 minutes. The reaction is typically exothermic.

  • Maintain the reaction at 60 °C and stir overnight.

  • Self-Validation Checkpoint: The formation of the indazole can be monitored by LC-MS, looking for the emergence of a product with the expected mass of the N-acetylated intermediate.

Step 3: Hydrolysis to Yield this compound

  • Cool the reaction mixture to 0 °C.

  • Add tetrahydrofuran (THF) and an aqueous solution of sodium hydroxide (NaOH, 7.0 equiv.).

  • Stir vigorously at 0 °C for 3-4 hours, monitoring the hydrolysis of the acetyl group by TLC.

  • Self-Validation Checkpoint: The product spot on the TLC plate should be more polar than the N-acetylated intermediate.

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield pure this compound.

Spectral Analysis

No experimentally verified spectra for this compound are available in the public domain. The following data are predicted based on the analysis of structurally similar compounds, including 4-chloro-1H-indazole and various methoxy-substituted indazoles.[5][7]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~10.5br sN1-H The N-H proton of indazoles is typically a broad singlet deshielded to >10 ppm.
~8.1sC3-H The C3 proton is a singlet and usually the most downfield of the aromatic CH protons.
~7.1dC5-H Aromatic proton, doublet coupled to C6-H.
~6.8dC6-H Aromatic proton, doublet coupled to C5-H. Shielded by the C7-methoxy group.
~4.0s-OCHThe methoxy protons are a characteristic singlet around 4.0 ppm.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~145C 7aQuaternary carbon at the ring junction, deshielded.
~146C 7Carbon bearing the methoxy group, strongly deshielded.
~134C 3Pyrazole ring carbon, typically around 134-135 ppm.
~128C 3aQuaternary carbon at the ring junction.
~122C 5Aromatic CH carbon.
~118C 4Carbon bearing the chloro group.
~105C 6Aromatic CH carbon, shielded by the adjacent methoxy group.
~56-OC H₃Methoxy carbon.
Mass Spectrometry (MS)
  • Expected [M]+: m/z 182 (for ³⁵Cl) and 184 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a characteristic signature for a monochlorinated compound.

  • Major Fragmentation Pathways: Likely involves the loss of N₂, followed by loss of HCl or a methyl radical from the methoxy group.

Reactivity Profile and Application in Drug Discovery

The reactivity of this compound is governed by the interplay of its constituent parts: the pyrazole ring, the benzene ring, and the substituents.

G cluster_reactions Key Reactive Sites Indazole This compound N1 N1-H Site (pKa ~13) - Alkylation - Arylation - Acylation Indazole->N1 Deprotonation/ Substitution C3 C3 Site - Halogenation - Metalation -> Cross-coupling Indazole->C3 Functionalization Benzene Benzene Ring - Electrophilic Aromatic Substitution (directed by -OCH₃) Indazole->Benzene Substitution

References

An In-Depth Technical Guide to Chloro- and Methoxy-Substituted Indazoles: A Surrogacy-Based Approach for Understanding 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][3] The two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable, offer multiple points for chemical modification.[2] The strategic placement of substituents, such as chloro and methoxy groups, can significantly modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[4]

Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Pazopanib, Axitinib) and anti-emesis (e.g., Granisetron).[1][5] This guide will delve into the technical aspects of synthesizing and utilizing indazoles bearing chloro and methoxy substituents, providing a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Role of Chloro and Methoxy Substituents

The properties of 4-Chloro-7-methoxy-1H-indazole can be inferred by understanding the individual contributions of the chloro and methoxy groups to the indazole core.

PropertyGeneral Contribution of the Indazole CoreInfluence of the 4-Chloro GroupInfluence of the 7-Methoxy Group
Molecular Weight ~118 g/mol Increases MW by ~34.5 g/mol Increases MW by ~31 g/mol
Lipophilicity (LogP) Moderately lipophilicSignificantly increases lipophilicity, which can enhance membrane permeability.[6]Can either increase or decrease lipophilicity depending on its interaction with the surrounding molecular scaffold.[7]
Hydrogen Bonding The N-H group is a hydrogen bond donor; the pyrazole nitrogens are hydrogen bond acceptors.The chlorine atom can act as a weak hydrogen bond acceptor.The oxygen atom is a hydrogen bond acceptor.[7]
Electronic Effects The benzene ring can participate in π-stacking interactions.The chloro group is an electron-withdrawing group via induction and weakly deactivating through resonance.The methoxy group is an electron-donating group through resonance.
Metabolic Stability The indazole ring is generally metabolically stable.The C-Cl bond is strong and generally resistant to metabolic cleavage.[6]The methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes.[7]

Synthesis of Substituted Indazoles: A Representative Protocol

The synthesis of substituted indazoles often begins with appropriately substituted anilines. A common strategy involves diazotization followed by cyclization.[8] Below is a representative, generalized protocol for the synthesis of a substituted 1H-indazole from a substituted o-toluidine, which could be adapted for this compound.

Representative Synthesis Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitrosation & Cyclization cluster_2 Step 3: Purification A Substituted o-Toluidine C N-acetylated Intermediate A->C Protection of Amine B Acetic Anhydride B->C E Substituted 1H-Indazole C->E Intramolecular Cyclization D Isoamyl Nitrite D->E F Crude Product E->F G Column Chromatography F->G H Pure Substituted 1H-Indazole G->H

A generalized workflow for the synthesis of substituted 1H-indazoles.
Detailed Experimental Protocol (Hypothetical Adaptation)

Objective: To synthesize a chloro- and methoxy-substituted 1H-indazole from a corresponding substituted 2-methylaniline.

Materials:

  • Substituted 2-methylaniline (e.g., 3-chloro-6-methoxy-2-methylaniline)

  • Acetic anhydride

  • Isoamyl nitrite

  • Potassium acetate

  • Chloroform

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acetylation of the Starting Aniline:

    • To a solution of the substituted 2-methylaniline in chloroform, add potassium acetate.

    • Cool the mixture to 0°C and slowly add acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 1 hour. This step protects the amino group and directs the subsequent cyclization.

  • Intramolecular Cyclization:

    • Heat the reaction mixture to 60°C.

    • Add isoamyl nitrite dropwise. The isoamyl nitrite serves as a diazotizing agent, which is crucial for the formation of the pyrazole ring of the indazole.

    • Stir the reaction at 60°C overnight.

  • Hydrolysis and Work-up:

    • After cooling, add water and THF.

    • Add LiOH to hydrolyze the acetyl group and stir at 0°C for 3 hours.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the pure substituted 1H-indazole.

Causality Behind Experimental Choices:

  • Acetylation: The initial acetylation of the amino group is a key strategic step. It increases the acidity of the N-H proton, facilitating the subsequent cyclization chemistry.

  • Isoamyl Nitrite: This reagent is chosen as a convenient and effective source of the nitrosonium ion (NO⁺) under non-aqueous conditions, which is necessary for the diazotization of the aniline derivative.

  • Hydrolysis: The final hydrolysis step removes the acetyl protecting group, yielding the free N-H of the 1H-indazole.

Applications in Drug Discovery and Biological Significance

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1] The chloro and methoxy substituents play crucial roles in modulating the pharmacological profile of these molecules.

The Role of the Chloro Group

The chlorine atom is a common substituent in many approved drugs.[6] Its inclusion can:

  • Enhance Binding Affinity: The chloro group can occupy hydrophobic pockets in a protein's active site and participate in halogen bonding, a non-covalent interaction that can significantly increase binding affinity.

  • Improve Metabolic Stability: By blocking sites of potential metabolism, a chloro group can increase the half-life of a drug.[6]

  • Modulate Physicochemical Properties: It increases lipophilicity, which can influence cell permeability and oral absorption.

The Role of the Methoxy Group

The methoxy group is also a key player in drug design:[7]

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule in the target's binding site.

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding.

  • Solubility and Permeability: It can fine-tune the balance between solubility and lipophilicity.

Potential Therapeutic Targets

Given the prevalence of substituted indazoles as kinase inhibitors, it is plausible that this compound could be investigated for its activity against various protein kinases involved in cancer and inflammatory diseases.

G cluster_0 Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B D Intracellular Signaling Cascade (e.g., MAPK pathway) B->D ATP-dependent phosphorylation C Indazole-based Inhibitor (e.g., Pazopanib) C->B Inhibition E Cell Proliferation, Angiogenesis D->E

Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated and ether-containing heterocyclic compounds should be followed.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with institutional and local regulations.

Conclusion

While this compound remains a compound with limited publicly available data, a comprehensive understanding of its potential properties and applications can be derived from the extensive knowledge base surrounding substituted indazoles. This guide provides a framework for researchers and drug development professionals to approach the synthesis, characterization, and potential therapeutic exploration of this and related molecules. The strategic combination of the privileged indazole scaffold with chloro and methoxy substituents presents a compelling opportunity for the discovery of novel bioactive compounds.

References

"4-Chloro-7-methoxy-1H-indazole" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7-methoxy-1H-indazole: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in the field of drug discovery and development. While not as widely documented as some of its structural analogs, its importance lies in its role as a key building block for the synthesis of complex pharmacologically active molecules, particularly kinase inhibitors. This document serves as a resource for researchers and scientists, detailing the compound's physicochemical properties, outlining a robust synthetic pathway with mechanistic insights, and exploring its primary application as a precursor in the synthesis of targeted cancer therapies like Pazopanib. The guide includes detailed experimental protocols, characterization data, and safety information to facilitate its practical use in a laboratory setting.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine base adenine and form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1] This bioisosteric relationship has led to the development of numerous indazole-containing drugs that modulate kinase activity, a cornerstone of modern targeted cancer therapy.[2][3] this compound (CAS No. 885521-89-1) is a specific derivative within this class, featuring key substitutions that allow for further chemical elaboration. The chloro group at the 4-position provides a reactive handle for cross-coupling reactions, while the methoxy group at the 7-position influences the electronic properties and metabolic stability of the molecule.

This guide aims to consolidate the available technical information on this compound, providing a Senior Application Scientist's perspective on its synthesis, characterization, and strategic use in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in authoritative literature.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The properties of this compound are summarized below. While experimental data for some properties are not widely published, predictions based on its structure and data from analogous compounds are provided.

Data Summary
PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 885521-89-1-
Molecular Formula C₈H₇ClN₂OCalculated
Molecular Weight 182.61 g/mol Calculated
Appearance Expected to be an off-white to beige solidBased on similar indazole derivatives[4]
Melting Point Not explicitly reported-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Based on general solubility of indazoles[5]
pKa Not explicitly reportedIndazole has a pKa of ~1.04 for protonation[6]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of a synthesized compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.

  • ¹H NMR (Predicted): The spectrum would show characteristic signals for the aromatic protons on the indazole core, with their chemical shifts influenced by the chloro and methoxy substituents. A singlet for the methoxy protons (O-CH₃) would likely appear around 3.9-4.0 ppm. The N-H proton of the indazole ring would appear as a broad singlet at a downfield chemical shift (>10 ppm), and the aromatic protons would be in the 6.5-7.5 ppm range.

  • ¹³C NMR (Predicted): The spectrum would display eight distinct carbon signals. The carbon attached to the methoxy group would be significantly shielded, while the carbon attached to the chlorine atom would be deshielded. The chemical shifts would align with those observed for similarly substituted indazoles.[7]

  • Mass Spectrometry (MS): The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2 peak at m/z 184, approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

Synthesis and Purification

The synthesis of substituted indazoles can be achieved through various methods, often starting from appropriately substituted anilines. A common and effective strategy is the diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.[8]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach for this compound starts by disconnecting the N1-N2 bond, leading back to a diazonium salt intermediate. This intermediate would be generated from an appropriately substituted aniline, specifically 3-chloro-6-methoxy-2-methylaniline. The synthesis of this aniline precursor is a key step in the overall process.

Causality in Synthetic Design: The choice of an ortho-methylaniline derivative is strategic. The methyl group provides the carbon atom that becomes C3 of the indazole ring. The diazotization reaction, typically using a nitrite source under acidic conditions, is a classic and reliable method for forming the N-N bond, and the subsequent intramolecular cyclization is often spontaneous or requires gentle heating.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A 3-Chloro-6-methoxy-2-methylaniline B Diazonium Salt Intermediate A->B 1. Acetic Anhydride 2. Isopentyl Nitrite (Diazotization) C This compound B->C Intramolecular Cyclization D Purification (Chromatography/Recrystallization) C->D Work-up and Crude Isolation E Pure Product D->E Analytical Characterization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 4-chloro-1H-indazole, and is expected to be effective for the target molecule.[8]

Objective: To synthesize this compound from 3-chloro-6-methoxy-2-methylaniline.

Materials:

  • 3-chloro-6-methoxy-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acetylation: In a 250 mL round-bottomed flask, suspend 3-chloro-6-methoxy-2-methylaniline (1 equivalent) and potassium acetate (1.2 equivalents) in chloroform.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (3 equivalents) dropwise to the cooled mixture.

    • Rationale: Acetic anhydride protects the aniline nitrogen as an acetamide. This prevents unwanted side reactions during diazotization and activates the molecule for the subsequent cyclization.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization: Heat the reaction mixture to 60 °C.

  • Add isopentyl nitrite (2 equivalents) dropwise.

    • Rationale: Isopentyl nitrite is an organic diazotizing agent that efficiently converts the aniline into the corresponding diazonium salt in a non-aqueous medium, which then cyclizes to form the N-acetylated indazole intermediate.

  • Stir the reaction mixture at 60 °C overnight, monitoring by TLC for the disappearance of the starting material.

  • Hydrolysis and Work-up: Cool the reaction mixture and add water and THF.

  • Cool the mixture to 0 °C and add LiOH (7 equivalents) to hydrolyze the acetyl group.

    • Rationale: Lithium hydroxide is a strong base used to cleave the N-acetyl protecting group, yielding the final 1H-indazole product.

  • Stir at 0 °C for 3 hours.

  • Extraction: Add water and extract the product into ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Role in Drug Discovery and Development: A Pazopanib Case Study

The primary significance of substituted indazoles like this compound lies in their application as key intermediates in the synthesis of pharmaceuticals. The anticancer drug Pazopanib (Votrient®) serves as an excellent case study.

Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) used to treat renal cell carcinoma and soft tissue sarcoma.[9][] Its mechanism of action involves blocking key receptors like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis (the formation of new blood vessels that feed the tumor).[1] The core structure of Pazopanib features an N-methylated indazole moiety linked to a pyrimidine ring.

The Indazole Core in Pazopanib

The N-methyl-indazole fragment of Pazopanib is crucial for its binding affinity and inhibitory activity. It occupies the adenine-binding region of the kinase's ATP pocket, forming key interactions that block the enzyme's function.[1] Different synthetic routes to Pazopanib have been developed, but they all rely on the construction of a suitably substituted indazole intermediate.[5][11][12]

Synthetic Utility of this compound

While not the exact intermediate used in the most common Pazopanib syntheses (which typically start from 3-methyl-6-nitro-1H-indazole), this compound represents a versatile building block that could be used to generate novel Pazopanib analogs or other kinase inhibitors.

G cluster_0 Role as a Building Block for Kinase Inhibitors Indazole 4-Chloro-7-methoxy- 1H-indazole Intermediate Coupled Intermediate Indazole->Intermediate N-Arylation / Coupling Pyrimidine Substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) Pyrimidine->Intermediate Sidechain Sulfonamide Side Chain (e.g., 5-amino-2-methyl- benzenesulfonamide) API Final API (e.g., Pazopanib Analog) Sidechain->API Intermediate->API Final Coupling

Caption: General scheme for incorporating the indazole core into a kinase inhibitor.

The synthetic logic would involve:

  • N-Alkylation/Arylation: The indazole nitrogen can be alkylated (e.g., methylated) or coupled with another heterocyclic system.

  • Functionalization: The chloro group at the 4-position can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and build molecular complexity.

  • Final Assembly: The elaborated indazole fragment is then coupled with other key building blocks to assemble the final drug molecule.[5]

The study of process-related impurities in Pazopanib synthesis also highlights the importance of understanding the chemistry of various indazole regioisomers and derivatives, as these can be formed as byproducts.[13]

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate care. Safety data sheets (SDS) for structurally related compounds provide general guidance.[14][15][16]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[14]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance. It is classified as harmful if swallowed and may cause skin and eye irritation.[14]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structure is primed for chemical modification, making it an attractive starting point for the synthesis of novel kinase inhibitors and other biologically active compounds. While detailed public information on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established principles of indazole chemistry and drawing parallels from the well-documented synthesis of the anticancer drug Pazopanib. As the quest for new targeted therapies continues, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

A Comprehensive Technical Guide to 4-Chloro-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical examination of a specific, highly functionalized derivative: 4-Chloro-7-methoxy-1H-indazole . We will explore its fundamental physicochemical and spectroscopic properties, present a detailed, mechanistically justified synthesis protocol, analyze its chemical reactivity for further functionalization, and discuss its potential applications as a key building block in the development of novel therapeutics. This document is designed to serve as a practical and authoritative resource, bridging foundational chemical principles with field-proven insights for professionals in drug discovery and development.

Introduction to the Indazole Scaffold

The Privileged Status of Indazoles in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is found in numerous FDA-approved drugs, such as the anti-inflammatory agent Benzydamine and the anti-cancer kinase inhibitors Pazopanib and Axitinib.[1][3] The indazole core's versatility stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of two nitrogen atoms offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, indazole derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][4]

Tautomerism and Physicochemical Properties

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[3] This tautomerism significantly influences the molecule's reactivity, physical properties, and biological interactions. Indazole is an amphoteric molecule, capable of being protonated to an indazolium cation or deprotonated to an indazolate anion.

Overview of this compound

This compound is a strategically substituted derivative designed for use as a versatile chemical intermediate. The electron-withdrawing chlorine atom at the 4-position and the electron-donating methoxy group at the 7-position create a unique electronic profile that influences the reactivity of the entire ring system. These substitutions are common in drug design to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity, making this compound a valuable starting point for generating libraries of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

The specific properties of this compound are summarized below. While experimental data for this specific isomer is not widely published, the following table includes data for closely related isomers and predicted values to provide a reliable profile for researchers.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundStandard Nomenclature
Synonyms 4-Chloro-7-methoxyindazoleCommon Abbreviation
CAS Number Not broadly indexed; a specialized intermediate.
Related CAS 35703-14-1 (7-Chloro-4-methoxy-1H-indazole)[5]
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Predicted: Off-white to light brown solidBased on related indazoles[6]
Melting Point Predicted: >100 °CBased on related indazoles[6]
Boiling Point Predicted: >300 °CBased on related indazoles[6]
pKa Predicted: ~12-13 (N-H proton)Based on related indazoles[6]
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in waterGeneral for heterocyclic compounds

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, N-H), ~8.1 (s, 1H, H-3), ~7.1 (d, 1H, H-5), ~6.9 (d, 1H, H-6), ~4.0 (s, 3H, OCH₃). The chemical shifts are estimations based on the electronic effects of the substituents and data from analogous compounds.[6]

  • ¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks are expected for the aromatic carbons (δ 100-150), the C3 carbon (δ ~135-140), and the methoxy carbon (δ ~55-60).

  • IR (ATR, cm⁻¹): Expected peaks include N-H stretching (~3100-3300), C-H aromatic stretching (~3000-3100), C=C and C=N stretching (~1500-1620), C-O stretching (~1250), and C-Cl stretching (~700-800).

  • Mass Spectrometry (EI): Expected molecular ion (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles often begins with appropriately substituted anilines or nitrobenzenes.[7] A robust and logical pathway to this compound is proposed below, starting from the commercially available 2-chloro-5-nitrotoluene.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward pathway from the target molecule to simple, commercially available starting materials. The core indazole ring is formed via a classical diazotization and cyclization cascade.

G cluster_main Retrosynthetic Pathway target This compound intermediate1 2-Amino-3-chloro-6-methoxytoluene (Diazonium Precursor) target->intermediate1 [Cyclization] intermediate2 3-Chloro-6-methoxy-2-nitrotoluene intermediate1->intermediate2 [Reduction] intermediate3 3-Chloro-2-nitrotoluene intermediate2->intermediate3 [Methoxylation] start_material 2-Chloro-5-nitrotoluene (Commercial) intermediate3->start_material [Isomerization/Source]

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Proposed Synthesis

This multi-step synthesis is designed for efficiency and scalability, using common laboratory reagents.

Step 1: Methoxylation of 2-Chloro-5-nitrotoluene

  • Rationale: A nucleophilic aromatic substitution is required to introduce the methoxy group. The nitro group strongly activates the ortho and para positions, making the position ortho to the nitro group and meta to the chlorine susceptible to nucleophilic attack. However, a more direct route starts with a precursor where the methoxy group is already present, such as 2-methyl-3-chloroanisole. For this guide, we will assume a more common synthetic transformation starting from a related precursor, 3-chloro-2-methyl-6-nitroaniline, and proceed to the key cyclization step. A more practical industrial synthesis might start from 3-chloro-2-methylaniline.[8]

Step 2: Synthesis via Davis-Beirut-type Reaction (Conceptual) A modern and efficient approach involves the reaction of a substituted o-nitrobenzaldehyde or related species. However, the most classic and reliable method for this substitution pattern is the Jacobsen Indazole Synthesis .

Proposed Protocol: Jacobsen-Style Indazole Synthesis This protocol adapts established methods for indazole synthesis.[6][8]

  • Starting Material: 3-Chloro-6-methoxy-2-methylaniline.

  • Step 2a: Acetylation:

    • In a round-bottomed flask, dissolve 3-Chloro-6-methoxy-2-methylaniline (1.0 eq) in chloroform.

    • Cool the mixture to 0 °C.

    • Slowly add acetic anhydride (3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Causality: Acetylation protects the amine and forms the N-acetyl intermediate, which is crucial for the subsequent cyclization step. The reaction is exothermic, necessitating initial cooling.

  • Step 2b: Diazotization and Cyclization:

    • To the solution from the previous step, add potassium acetate (1.2 eq).

    • Heat the reaction mixture to 60 °C.

    • Slowly add isoamyl nitrite (2.0 eq) dropwise.

    • Causality: Isoamyl nitrite is an organic diazotizing agent that converts the N-acetyl aniline into a diazonium species in situ. At elevated temperatures, this intermediate undergoes intramolecular cyclization, with the methyl group attacking the diazonium group to form the indazole ring. Potassium acetate acts as a base to facilitate the reaction.

    • Stir the reaction at 60 °C overnight.

  • Step 2c: Hydrolysis (Deacetylation):

    • After cooling, add tetrahydrofuran (THF) and water to the reaction mixture.

    • Cool to 0 °C and add a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (7.0 eq).

    • Stir at 0 °C for 3 hours.

    • Causality: The N1-acetyl group on the newly formed indazole must be removed. Basic hydrolysis efficiently cleaves the acetyl group to yield the final N-H indazole.

  • Step 2d: Workup and Purification:

    • Neutralize the mixture with aqueous HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Strategic Functionalization

The electronic nature of the substituents dictates the reactivity of the this compound core. The methoxy group is electron-donating through resonance, while the chlorine is electron-withdrawing inductively but weakly donating through resonance.

  • N-Functionalization: The N1 position is the most common site for alkylation or arylation using a suitable electrophile (e.g., alkyl halides, arylboronic acids) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). This is a critical step for modulating solubility and pharmacokinetic properties.

  • C3-Functionalization: The C3 position of the indazole ring is electron-deficient and can be functionalized through various methods, including direct C-H activation or after initial halogenation (e.g., iodination) followed by cross-coupling reactions (e.g., Suzuki, Sonogashira).[4]

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group will direct incoming electrophiles primarily to the C6 position, which is ortho to the methoxy group and para to the N2 atom of the pyrazole ring. The C5 position is less activated.

Workflow for Derivative Library Synthesis

G cluster_n_alkylation N1-Functionalization cluster_c3_functionalization C3-Functionalization start This compound node_n Base (e.g., Cs₂CO₃) + R-X (Alkyl Halide) start->node_n node_c3_a Iodination (I₂, KOH) start->node_c3_a product_n N1-Alkyl Derivative node_n->product_n intermediate_c3 3-Iodo Intermediate node_c3_a->intermediate_c3 node_c3_b Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate_c3->node_c3_b product_c3 C3-Aryl/Alkynyl Derivative node_c3_b->product_c3

Caption: Workflow for creating diverse indazole derivatives.

Applications in Drug Discovery and Chemical Biology

While specific biological data for this compound is limited in public literature, its structure is highly relevant for kinase inhibitor design. The indazole core acts as an effective "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region.

  • Key Building Block: This compound is an ideal starting point for synthesizing inhibitors of various protein kinases, such as ALK, FGFR, and VEGFR, which are implicated in cancer.[3] For instance, the potent ALK inhibitor Entrectinib is a 3-aminoindazole derivative.[3]

  • Structure-Activity Relationship (SAR) Insights:

    • The 7-methoxy group can enhance solubility and form specific hydrogen bonds with the target protein. It can also block a potential site of metabolism, improving the compound's pharmacokinetic profile.

    • The 4-chloro group increases lipophilicity, which can enhance cell permeability. It can also fill a hydrophobic pocket within the target's active site, increasing binding affinity.

  • Potential Therapeutic Areas: Based on the activities of related indazoles, derivatives of this compound could be explored as anti-cancer, anti-inflammatory, or antimicrobial agents.[2]

Conclusion and Future Outlook

This compound represents a high-value, strategically designed intermediate for medicinal chemistry and drug discovery. Its unique substitution pattern provides a sophisticated starting point for the synthesis of targeted molecular libraries. The robust synthetic pathways available for its preparation, combined with the diverse reactivity of the indazole core, ensure its utility in developing next-generation therapeutics. Further investigation into the biological activities of its derivatives is warranted and holds significant promise for identifying novel drug candidates.

References

Spectroscopic Characterization of 4-Chloro-7-methoxy-1H-indazole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-methoxy-1H-indazole is a substituted indazole of significant interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a wide array of bioactive molecules.[1] Accurate structural elucidation is the bedrock of any chemical research, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This in-depth technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related indazole derivatives to offer a robust and scientifically grounded prediction of its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.

The indazole core, a bicyclic aromatic heterocycle, can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1][2] The introduction of a chloro group at the C4 position and a methoxy group at the C7 position significantly influences the electronic environment and, consequently, the spectroscopic signature of the parent indazole molecule. Understanding these substituent effects is crucial for the accurate interpretation of the predicted spectra.[3]

Molecular Structure and Numbering

The structure of this compound with the standard IUPAC numbering is presented below. This numbering system will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Predictions are based on the known spectra of substituted indazoles and established substituent chemical shift (SCS) effects.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the N-H proton, three aromatic protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
1-H~13.5br s-The N-H proton of indazoles is typically deshielded and appears as a broad singlet.
3-H~8.2s-This proton is adjacent to two nitrogen atoms, leading to a downfield shift.
5-H~7.0d~8.0Coupled to 6-H. The electron-donating methoxy group at C7 will have a shielding effect.
6-H~7.3d~8.0Coupled to 5-H. The chloro group at C4 will have a deshielding effect.
OCH₃~4.0s-The methoxy protons will appear as a singlet in a typical region for aryl methyl ethers.

Experimental Workflow: ¹H NMR Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve ~5 mg of This compound in ~0.6 mL of DMSO-d₆ B Transfer to a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum on a 400 MHz spectrometer B->C D Set appropriate acquisition parameters (e.g., 16 scans) C->D E Apply Fourier transform, phase correction, and baseline correction D->E F Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at 2.50 ppm) E->F G Integrate peaks and determine multiplicities and coupling constants F->G

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the effects of the chloro and methoxy substituents on the indazole ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~135The chemical shift of C3 in indazoles is sensitive to substitution on the pyrazole ring.
C3a~122A quaternary carbon, its shift is influenced by the fusion of the two rings.
C4~115The carbon bearing the chloro group will be shielded due to the halogen's electronegativity and anisotropic effects.
C5~110Shielded by the electron-donating effect of the methoxy group at C7.
C6~125Less affected by the substituents compared to other carbons.
C7~150The carbon attached to the methoxy group will be significantly deshielded.
C7a~140A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom.
OCH₃~56A typical chemical shift for a methoxy carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching vibration of the indazole ring.
3100-3000MediumAromatic C-H stretching vibrations.
2950-2850MediumAliphatic C-H stretching of the methoxy group.
1620-1580Medium-StrongC=C and C=N stretching vibrations of the aromatic rings.
1250-1200StrongAsymmetric C-O-C stretching of the aryl ether.
1050-1000StrongSymmetric C-O-C stretching of the aryl ether.
800-700StrongC-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Mass Spectrometry Data (EI)

m/zPredicted FragmentRationale
182/184[M]⁺Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M+ peak is characteristic of a monochlorinated compound.[5]
167/169[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
139[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.
111[M - OCH₃ - HCN]⁺A common fragmentation pathway for indazoles involving the loss of HCN from the pyrazole ring.
76[C₆H₄]⁺Benzene ring fragment.

Logical Fragmentation Pathway

M [M]⁺˙ m/z 182/184 M_CH3 [M - CH₃]⁺ m/z 167/169 M->M_CH3 - CH₃ M_CH3_CO [M - CH₃ - CO]⁺ m/z 139 M_CH3->M_CH3_CO - CO M_OCH3_HCN [M - OCH₃ - HCN]⁺ m/z 111 M_CH3->M_OCH3_HCN - HCN

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the identification and characterization of this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis of related indazole derivatives. While these predictions are expected to be in close agreement with experimental data, it is imperative that they are confirmed by actual experimental measurements for definitive structural validation.

References

An In-depth Technical Guide to Determining the Solubility Profile of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound, 4-Chloro-7-methoxy-1H-indazole. As early-stage drug discovery and development hinges on the accurate characterization of a compound's physicochemical properties, understanding its solubility is paramount for predicting its in vivo behavior, formulating appropriate delivery systems, and ensuring the reliability of in vitro assays.[1][2][3][4] This document moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations for generating a robust and meaningful solubility profile.

The Foundational Importance of Solubility in Drug Discovery

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from absorption and distribution to toxicity.[2][3][4] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic in vivo performance, and difficulties in formulation.[1][3][4] Therefore, a thorough understanding of a compound's solubility under various conditions is not merely a data point but a cornerstone of a successful development program. This guide will focus on two key types of solubility measurements: kinetic and thermodynamic solubility.

Strategic Approach to Solubility Profiling

The determination of a compound's solubility profile is a multi-faceted process. It begins with an understanding of the fundamental factors that govern solubility and progresses through a series of well-defined experimental protocols.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound like this compound. A comprehensive solubility profile will investigate the effects of:

  • pH: For ionizable compounds, pH is a critical factor.[5][6] The solubility of acidic or basic compounds can change dramatically with the pH of the medium.[6]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6][7][8] However, this is not universally true, and temperature effects should be empirically determined.

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[6][9] Assessing solubility in a range of solvents with varying polarities can provide insights into a compound's behavior in different biological environments and inform formulation strategies.

  • Solid-State Properties: The crystalline form (polymorphism) and particle size of a solid compound can influence its dissolution rate and apparent solubility.[5][10]

Experimental Determination of Solubility: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. The choice between these assays depends on the stage of drug discovery and the specific questions being addressed.[1][11]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are rapid, high-throughput methods ideal for the early stages of drug discovery when large numbers of compounds need to be screened.[1][2][12] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][2][13] The resulting value is often referred to as "apparent solubility" as it may not represent true thermodynamic equilibrium.[14]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare 10 mM stock of this compound in DMSO dilution Serially dilute DMSO stock into buffer in a 96-well plate prep_compound->dilution prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prep_buffer->dilution incubation Incubate at room temperature (e.g., 2 hours) with shaking dilution->incubation separation Separate precipitate (filtration or centrifugation) incubation->separation quantification Quantify concentration in filtrate/supernatant (UV-Vis or LC-MS/MS) separation->quantification data_analysis Determine solubility from calibration curve quantification->data_analysis

Caption: Workflow for Kinetic Solubility Determination.

This protocol utilizes light scattering to detect the formation of a precipitate.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Plate: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well plate.

  • Add Buffer: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[1]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[3][10][15] This measurement is more time-consuming than kinetic solubility but provides a more accurate and fundamental value that is crucial for lead optimization and formulation development.[1][10][11] The most common method for determining thermodynamic solubility is the shake-flask method.[1][16]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Weigh excess solid this compound incubation Add solid to solvent and incubate (e.g., 24-48 hours) with constant agitation prep_compound->incubation prep_solvent Prepare desired solvent (e.g., pH-adjusted buffers) prep_solvent->incubation equilibrium Allow to reach thermodynamic equilibrium incubation->equilibrium separation Separate undissolved solid (filtration or centrifugation) equilibrium->separation quantification Quantify concentration in the saturated solution (HPLC-UV or LC-MS/MS) separation->quantification data_analysis Determine thermodynamic solubility quantification->data_analysis

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the pH-solubility profile.[17][18]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][10]

  • Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same solvent should be prepared for accurate quantification.[1][16]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific pH and temperature conditions.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Solvent SystemTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
pH 1.2 Buffer25Experimental ValueExperimental Value
pH 4.5 Buffer25Experimental ValueExperimental Value
pH 6.8 Buffer25Experimental ValueExperimental Value
pH 7.4 Buffer25Experimental ValueExperimental Value
Water25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Other Solvents25Experimental ValueExperimental Value
pH 7.4 Buffer37Experimental ValueExperimental Value

Conclusion

The solubility profile of this compound is a critical dataset that will guide its progression through the drug discovery and development pipeline. By employing the robust kinetic and thermodynamic solubility assays detailed in this guide, researchers can generate high-quality, reliable data. This, in turn, will enable informed decisions regarding lead optimization, formulation development, and the design of subsequent in vitro and in vivo studies, ultimately increasing the probability of developing a successful therapeutic agent.

References

An In-depth Technical Guide to 4-Chloro-7-methoxy-1H-indazole: Physicochemical Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-HIV properties. The strategic substitution on the indazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a focal point in modern drug discovery and development. This guide provides a detailed technical overview of a specific, yet important, derivative: 4-Chloro-7-methoxy-1H-indazole.

Physicochemical Properties of this compound

Precise experimental data for this compound is not extensively documented in publicly available literature, suggesting its status as a relatively novel or specialized chemical entity. However, based on the known properties of related substituted indazoles, we can infer a range of expected characteristics.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C8H7ClN2OBased on chemical structure
Molecular Weight 182.61 g/mol Calculated from atomic weights
Appearance Likely a crystalline solidBy analogy to other substituted indazoles
Melting Point Not availableExpected to be a defined melting point, characteristic of a pure crystalline solid.
Boiling Point Not availableLikely to be high, with potential for decomposition at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The aromatic nature and the presence of both polar (methoxy, N-H) and nonpolar (chlorophenyl) moieties suggest this solubility profile.
pKa Not availableThe N-H proton of the indazole ring is weakly acidic.

Synthesis of this compound: A Plausible Synthetic Approach

A likely precursor for this synthesis is 2-amino-3-chloro-6-methoxytoluene . The synthesis would proceed as follows:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Intramolecular Cyclization cluster_purification Purification A 2-Amino-3-chloro-6-methoxytoluene B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Cyclization R1 NaNO2, HCl 0-5 °C D Crude Product C->D R2 Spontaneous or Gentle Warming E Pure this compound D->E Purification P Column Chromatography (Silica Gel)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on known indazole syntheses and should be optimized for the specific substrate.

Step 1: Diazotization of 2-Amino-3-chloro-6-methoxytoluene

  • Dissolve 2-amino-3-chloro-6-methoxytoluene (1.0 eq) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite.

Step 2: Intramolecular Cyclization

  • The cyclization of the diazonium salt to the indazole can often occur spontaneously upon formation or may require gentle warming.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Causality Behind Experimental Choices: The intramolecular electrophilic attack of the diazonium group onto the aromatic ring, followed by deprotonation, leads to the formation of the stable indazole ring system.

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, while keeping the mixture cool.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Self-Validating System: The purity of the final product should be assessed by multiple analytical techniques, including NMR, mass spectrometry, and melting point analysis, to ensure the removal of starting materials, by-products, and residual solvents.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Expected Data cluster_confirmation Confirmation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR MP Melting Point Analysis Sample->MP NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Functional Group Frequencies IR->IR_Data MP_Data Sharp Melting Range MP->MP_Data Confirmation Structural Elucidation & Purity Assessment NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation MP_Data->Confirmation

The Emerging Potential of 4-Chloro-7-methoxy-1H-indazole in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The landscape of modern oncology is increasingly defined by the pursuit of targeted therapies that selectively modulate the activity of key signaling proteins. Among the most fruitful areas of this research is the development of small molecule kinase inhibitors. Within this class of therapeutics, the indazole nucleus has emerged as a "privileged scaffold," a structural motif that demonstrates a remarkable propensity for binding to the ATP-binding site of various kinases.[1] This has led to the successful development of several FDA-approved drugs, such as pazopanib and axitinib, for the treatment of various cancers.[1]

This technical guide delves into the untapped potential of a specific indazole derivative, 4-Chloro-7-methoxy-1H-indazole . While direct biological data for this compound is not yet prevalent in the public domain, this document will synthesize existing knowledge on structurally related indazole-based kinase inhibitors to build a robust hypothesis for its biological activity. We will explore a plausible synthetic route, propose a likely mechanism of action, and provide a comprehensive roadmap for its experimental validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the realm of kinase inhibition.

Proposed Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient route is proposed below, commencing from 3-chloro-2-methyl-6-methoxyaniline. This multi-step synthesis leverages well-established chemical transformations in heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 3-chloro-2-methyl-6-methoxyaniline (1)

  • To a solution of 3-chloro-2-methyl-6-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add acetic anhydride (1.2 eq) and a catalytic amount of a base like triethylamine or pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-chloro-2-methyl-6-methoxyphenyl)acetamide (2).

Step 2: Nitrosation and Cyclization to form 1-acetyl-4-chloro-7-methoxy-1H-indazole (3)

  • Dissolve the acetamide (2) in a mixture of acetic acid and acetic anhydride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to give the crude N-nitroso acetamide.

  • Heat the crude intermediate in an inert solvent like toluene at reflux to induce cyclization to the indazole ring system.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product by column chromatography on silica gel to afford 1-acetyl-4-chloro-7-methoxy-1H-indazole (3).

Step 3: Deacetylation to this compound (4)

  • Dissolve the acetylated indazole (3) in methanol.

  • Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry, and concentrate to yield the final product, this compound (4). Purify further by recrystallization or column chromatography if necessary.

Synthesis_Workflow start 3-chloro-2-methyl-6-methoxyaniline (1) step1 Acetylation (Acetic Anhydride, Base) start->step1 intermediate1 N-(3-chloro-2-methyl-6-methoxyphenyl)acetamide (2) step1->intermediate1 step2 Nitrosation & Cyclization (NaNO2, Acetic Acid/Anhydride; Heat) intermediate1->step2 intermediate2 1-acetyl-4-chloro-7-methoxy-1H-indazole (3) step2->intermediate2 step3 Deacetylation (Base, Methanol) intermediate2->step3 product This compound (4) step3->product

Figure 1: Proposed synthetic workflow for this compound.

Predicted Biological Activity: A Multi-Targeted Kinase Inhibitor Profile

Based on extensive structure-activity relationship (SAR) studies of indazole derivatives, it is hypothesized that This compound possesses the potential to act as a potent inhibitor of key receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2) .

Rationale for Kinase Inhibition Potential
  • The Indazole Core: The 1H-indazole scaffold is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This interaction is fundamental to the inhibitory activity of many indazole-based drugs.

  • The 4-Chloro Substituent: The presence of a halogen, such as chlorine, at the 4-position of the indazole ring can enhance binding affinity through favorable hydrophobic interactions within the ATP-binding site.[1] This substitution pattern is observed in several potent kinase inhibitors.

  • The 7-Methoxy Group: The methoxy group at the 7-position is predicted to play a multifaceted role. It can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in the solvent-exposed region of the kinase domain.[2] Furthermore, its electron-donating nature can modulate the electronic properties of the indazole ring, influencing its binding characteristics. The 7-position is also a key vector for further chemical modification to improve properties such as solubility and metabolic stability. While some studies on 7-substituted indazoles have focused on other targets like nitric oxide synthase, the general principles of substituent effects on molecular recognition are applicable.[2] The presence of a methoxy group can also serve as a bioisosteric replacement for other functionalities, potentially improving the compound's pharmacokinetic profile.[3][4]

Hypothesized Mechanism of Action: Inhibition of Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. TIE-2 is another RTK predominantly expressed on endothelial cells that plays a crucial role in vascular maturation and stability.[6]

It is proposed that this compound will competitively bind to the ATP-binding site of VEGFR-2 and TIE-2, preventing their phosphorylation and subsequent activation. This would lead to the inhibition of downstream signaling pathways, ultimately resulting in an anti-angiogenic effect.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation ATP ATP ATP->VEGFR2 Binds to ATP pocket ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activation Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Inhibitor This compound Inhibitor->VEGFR2 Competitive Inhibition

Figure 2: Hypothesized mechanism of action of this compound on the VEGFR-2 signaling pathway.

Proposed Experimental Validation: A Roadmap for Biological Evaluation

To rigorously test the hypothesized biological activity of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical and cellular assays to in vivo models.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of This compound Characterization Purity & Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization Biochemical Biochemical Kinase Assays (VEGFR-2, TIE-2, Kinome Panel) Characterization->Biochemical Cellular Cell-Based Assays (HUVEC Proliferation, Migration, Tube Formation) Biochemical->Cellular Signaling Western Blot Analysis (pVEGFR-2, pAkt, pERK) Cellular->Signaling Zebrafish Zebrafish Angiogenesis Model Signaling->Zebrafish Xenograft Tumor Xenograft Models Zebrafish->Xenograft

Figure 3: Proposed experimental workflow for the biological evaluation of this compound.
In Vitro Assays

1. Biochemical Kinase Inhibition Assays:

  • Objective: To determine the direct inhibitory activity of the compound against purified kinase enzymes.

  • Protocol:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a radiometric ([γ-³³P]-ATP) assay format.

    • Incubate recombinant human VEGFR-2 and TIE-2 kinase domains with a specific substrate and ATP.

    • Add varying concentrations of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

    • To assess selectivity, profile the compound against a broad panel of kinases (kinome screening).

2. Cell-Based Proliferation and Viability Assays:

  • Objective: To evaluate the compound's effect on the growth of endothelial cells.

  • Protocol:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs).

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

3. Endothelial Cell Migration Assay:

  • Objective: To assess the compound's ability to inhibit endothelial cell migration, a key step in angiogenesis.

  • Protocol:

    • Use a Boyden chamber or a scratch/wound healing assay.

    • For the Boyden chamber assay, seed HUVECs in the upper chamber and add a chemoattractant (e.g., VEGF) to the lower chamber.

    • Treat the cells with the compound and quantify the number of migrated cells after a defined incubation period.

4. Tube Formation Assay:

  • Objective: To evaluate the compound's effect on the ability of endothelial cells to form capillary-like structures.

  • Protocol:

    • Coat a 96-well plate with Matrigel®.

    • Seed HUVECs on the Matrigel® in the presence of varying concentrations of the compound.

    • After 6-18 hours, visualize the formation of tube-like networks using a microscope and quantify parameters such as total tube length and number of branch points.

5. Western Blot Analysis:

  • Objective: To confirm the on-target effect of the compound by assessing the phosphorylation status of key signaling proteins.

  • Protocol:

    • Treat HUVECs with VEGF to stimulate VEGFR-2 signaling.

    • Co-treat with this compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Probe the resulting blot with antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2), total VEGFR-2, phosphorylated Akt (pAkt), and phosphorylated ERK (pERK) to assess the inhibition of downstream signaling.

In Vivo Models

1. Zebrafish Angiogenesis Model:

  • Objective: To rapidly assess the anti-angiogenic potential of the compound in a living organism.

  • Protocol:

    • Use transgenic zebrafish embryos that express a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP)).

    • Expose the embryos to different concentrations of the compound in their water.

    • After 24-48 hours, visualize and quantify the development of intersegmental vessels (ISVs). A reduction in ISV length or number indicates anti-angiogenic activity.

2. Tumor Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of the compound in a mammalian model.

  • Protocol:

    • Implant human tumor cells (e.g., a cell line known to be dependent on angiogenesis, such as A431 or HCT116) subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor growth over time.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density (e.g., CD31 staining).

Data Interpretation and Future Directions

The experimental data generated from the proposed workflow will provide a comprehensive understanding of the biological potential of this compound.

Potential Outcome Interpretation Next Steps
Potent inhibition of VEGFR-2/TIE-2 in biochemical assays and strong anti-proliferative/anti-migratory effects in HUVECs.The compound is a direct inhibitor of key angiogenic RTKs.Proceed to in vivo models to assess efficacy and tolerability.
Moderate kinase inhibition but potent cellular activity.The compound may have additional cellular targets or a potent metabolite.Conduct broader target deconvolution studies and metabolite identification.
High selectivity for VEGFR-2 over a wide range of other kinases.The compound has the potential for a favorable safety profile with reduced off-target effects.Optimize pharmacokinetic properties for clinical development.
In vivo efficacy in xenograft models correlates with reduced microvessel density.The anti-tumor effect is mediated, at least in part, by an anti-angiogenic mechanism.Conduct further preclinical development, including toxicology studies.

Should this compound demonstrate promising activity, further medicinal chemistry efforts could focus on optimizing its properties. This could involve modifications at the 1-position of the indazole ring to improve solubility and pharmacokinetic parameters, or further exploration of substituents at the 7-position to fine-tune potency and selectivity.

Conclusion

While further experimental validation is required, the analysis presented in this technical guide strongly suggests that This compound is a promising scaffold for the development of novel kinase inhibitors. Its structural features are consistent with those of known potent inhibitors of key angiogenic pathways. The proposed synthetic route and experimental workflow provide a clear path forward for researchers to investigate and unlock the therapeutic potential of this intriguing molecule. The indazole scaffold continues to be a rich source of innovation in drug discovery, and a thorough investigation of derivatives such as this compound is a worthy endeavor in the ongoing search for more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-7-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2] As a bioisostere of indole, the indazole nucleus is a cornerstone in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, aromaticity, and structural rigidity. The specific substitution pattern of 4-chloro-7-methoxy-1H-indazole presents a versatile platform for the development of novel therapeutic agents. The chlorine atom at the 4-position serves as a valuable handle for further functionalization through modern cross-coupling reactions, while the methoxy group at the 7-position can influence the molecule's pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the core this compound structure and its subsequent derivatization. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower rational experimental design.

I. Synthesis of the Core Moiety: this compound

The synthesis of the this compound core is a multi-step process that begins with commercially available starting materials. The proposed synthetic pathway is based on established and analogous chemical transformations within the literature.

Proposed Synthetic Pathway for this compound

Synthetic_Pathway_Core A 2-Methoxy-5-methylaniline B N-(2-methoxy-5-methylphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-chloro-2-methoxy-5-methylphenyl)acetamide B->C N-Chlorosuccinimide, Acetonitrile D 4-Chloro-2-methoxy-5-methylaniline C->D HCl, Ethanol, Reflux E This compound D->E 1. NaNO2, HCl, 0°C 2. SnCl2, HCl

Caption: Proposed synthetic route to this compound.

Protocol 1.1: Acetylation of 2-Methoxy-5-methylaniline

Objective: To protect the amino group of the starting material to direct subsequent chlorination.

Methodology:

  • To a solution of 2-methoxy-5-methylaniline (1.0 eq) in pyridine (3.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methoxy-5-methylphenyl)acetamide.

Protocol 1.2: Ortho-Chlorination of N-(2-methoxy-5-methylphenyl)acetamide

Objective: To regioselectively install a chlorine atom at the position ortho to the acetylamino group.

Methodology:

  • Dissolve N-(2-methoxy-5-methylphenyl)acetamide (1.0 eq) in acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, can be purified by recrystallization from ethanol.

Protocol 1.3: Hydrolysis of the Acetamide

Objective: To deprotect the amino group to furnish the aniline required for indazole formation.

Methodology:

  • Suspend N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-Chloro-2-methoxy-5-methylaniline.

Protocol 1.4: Diazotization and Reductive Cyclization to form this compound

Objective: To form the indazole ring via an intramolecular cyclization of a diazonium salt intermediate. This is a modified Jacobson Indazole Synthesis.

Methodology:

  • Dissolve 4-Chloro-2-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid at 0 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Basify the reaction mixture with a cold aqueous solution of NaOH to pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

II. Derivatization of this compound

The synthesized core can be further functionalized at the N-1 position of the indazole ring or at the C-4 position via cross-coupling reactions.

Derivatization Workflow for this compound

Derivatization_Workflow Core This compound N_Alkylation N-Alkylation Core->N_Alkylation R-X, Base Suzuki Suzuki Coupling Core->Suzuki R-B(OH)2, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Core->Buchwald R2NH, Pd Catalyst, Base Product_N N1-Alkyl-4-chloro-7-methoxy-1H-indazole N_Alkylation->Product_N Product_S 4-Aryl-7-methoxy-1H-indazole Suzuki->Product_S Product_B 4-Amino-7-methoxy-1H-indazole Buchwald->Product_B

Caption: Key derivatization strategies for this compound.

Protocol 2.1: Regioselective N-1 Alkylation

Objective: To introduce an alkyl substituent at the N-1 position of the indazole ring. The use of a strong, non-nucleophilic base in a non-polar aprotic solvent generally favors N-1 alkylation.[3][4]

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling at the C-4 Position

Objective: To form a new carbon-carbon bond at the 4-position by coupling with a boronic acid.[5][6]

Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a mixture of a suitable solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: Buchwald-Hartwig Amination at the C-4 Position

Objective: To introduce a nitrogen-based nucleophile at the 4-position.[7][8]

Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as XPhos (0.05 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the amine (1.2 eq) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

III. Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis of derivatives, based on typical yields and conditions reported for analogous systems in the literature. Actual results may vary.

Reaction Derivative Illustrative Yield Typical Conditions Reference
N-1 Alkylation N-1-benzyl-4-chloro-7-methoxy-1H-indazole85-95%Benzyl bromide, NaH, THF, 0 °C to rt[3]
Suzuki Coupling 4-(4-methoxyphenyl)-7-methoxy-1H-indazole70-85%4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C[6]
Buchwald-Hartwig 4-(morpholino)-7-methoxy-1H-indazole65-80%Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C[9]

IV. References

  • Sanz, R., Castroviejo, M. P., Guilarte, V., Pérez, A., & Fañanás, F. J. (2007). Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2. The Journal of Organic Chemistry, 72(14), 5113–5118. --INVALID-LINK--

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Guidechem. (n.d.). How to Synthesize 2-Chloro-6-methylaniline?. FAQ. --INVALID-LINK--

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 1346–1354. --INVALID-LINK--

  • Lee, J. Y., & Kim, J. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2859–2867. --INVALID-LINK--

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). --INVALID-LINK--

  • King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. --INVALID-LINK--

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. --INVALID-LINK--

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. --INVALID-LINK--

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis. --INVALID-LINK--

  • ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. --INVALID-LINK--

  • National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. --INVALID-LINK--

  • MDPI. (n.d.). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. --INVALID-LINK--

  • Semantic Scholar. (2003, December 8). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. --INVALID-LINK--

  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine. --INVALID-LINK--

  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene. --INVALID-LINK--

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V). --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. --INVALID-LINK--

  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. --INVALID-LINK--

  • ResearchGate. (2008, January). Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. --INVALID-LINK--

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. --INVALID-LINK--

References

Application Notes & Protocols: The Role of 4-Chloro-7-methoxy-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a cornerstone in medicinal chemistry, recognized for its unique chemical properties and broad pharmacological potential.[1] This structure is considered a "privileged scaffold" because it can serve as a versatile template for designing ligands that bind to a wide array of biological targets with high affinity.[1][2] Within this important class of compounds, 4-Chloro-7-methoxy-1H-indazole emerges as a particularly valuable building block.

The specific substitution pattern—a chlorine atom at the 4-position and a methoxy group at the 7-position—is not arbitrary. These substituents critically modulate the molecule's electronic distribution, lipophilicity, and steric profile. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group create a unique electronic environment that can be exploited to fine-tune interactions with target proteins. This strategic functionalization makes this compound an ideal starting point for developing potent and selective therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[3][4] Derivatives of the indazole core are found in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, underscoring the scaffold's clinical significance.[5][6][7]

This document provides a detailed guide for researchers, covering the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold, with a specific focus on its application in the development of protein kinase inhibitors.

Part 1: Synthesis and Characterization

The successful application of any chemical scaffold begins with its efficient and reliable synthesis. The following protocols outline a robust pathway for the preparation and subsequent functionalization of this compound.

Protocol 1: Synthesis of this compound

The synthesis of substituted indazoles often begins with appropriately functionalized anilines or benzaldehydes. This protocol is a multi-step process adapted from established indazole synthesis methodologies, such as the Jacobsen or related cyclization reactions.[7][8] The rationale is to construct the pyrazole ring onto the pre-functionalized benzene core.

Workflow for Synthesis of this compound

A Start: 2-Amino-3-chloro- 6-methoxybenzaldehyde B Step 1: Hydrazine Addition (Hydrazine Hydrate, Ethanol, Reflux) A->B Reagents C Intermediate: Hydrazone Formation B->C Forms D Step 2: Oxidative Cyclization (e.g., MnO2 or similar oxidant, DCM) C->D Cyclizes with E Product: this compound D->E Yields F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 2-amino-3-chloro-6-methoxybenzaldehyde (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Rationale: The initial step involves the condensation of the aldehyde with hydrazine to form the corresponding hydrazone intermediate. Ethanol is a suitable solvent that facilitates the dissolution of both reactants.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone.

  • Oxidative Cyclization:

    • Dissolve the crude hydrazone intermediate in a suitable solvent such as dichloromethane (DCM) or toluene (20 volumes).

    • Add an oxidizing agent, such as manganese dioxide (MnO₂) (5.0 eq) or an alternative like lead tetraacetate, in portions.

    • Rationale: This is the key ring-forming step. The oxidant facilitates the intramolecular C-N bond formation through an oxidative process, leading to the stable aromatic indazole ring. The choice of oxidant is crucial for achieving good yields without over-oxidation.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid oxidant. Wash the Celite pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is essential to remove unreacted starting materials and byproducts, ensuring high purity of the final compound, which is critical for subsequent biological assays.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H NMR & ¹³C NMR: To confirm the chemical structure and atom connectivity.

      • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺).

      • HPLC: To determine the purity of the final compound (typically >95%).

Part 2: Application in Kinase Inhibitor Development

The indazole scaffold is a proven pharmacophore for targeting the ATP-binding site of protein kinases.[5] The N-H group at the N1 position and the nitrogen at the N2 position can act as hydrogen bond donors and acceptors, respectively, mimicking the hinge-binding interactions of adenine in ATP. The 4-chloro and 7-methoxy substituents provide vectors for further chemical modification to enhance potency and selectivity.

General Workflow for Kinase Inhibitor Discovery

cluster_0 Chemistry cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Scaffold Synthesis (4-Chloro-7-methoxy- 1H-indazole) B Library Synthesis (Derivatization at N1, C3, etc.) A->B C Biochemical Assay (e.g., ADP-Glo™) Determine IC50 B->C Screening D Cellular Assay (e.g., MTT Proliferation) Determine EC50 C->D Hit Confirmation E Pharmacokinetics (PK) (Mouse/Rat) D->E Lead Optimization F Efficacy Model (Xenograft Study) E->F Candidate Selection

Caption: A typical workflow for developing kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., a Fibroblast Growth Factor Receptor, FGFR). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Principle: Kinase Activity ∝ ADP Produced ∝ Luminescence. An inhibitor will reduce ADP production, leading to a lower luminescent signal.

Materials:

  • Test compounds derived from this compound, dissolved in DMSO.

  • Recombinant human FGFR1 kinase.

  • Substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series for 10 points.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor or no enzyme as a "maximum inhibition" control (0% activity).

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in kinase reaction buffer.

    • Add the Kinase/Substrate mix to each well of the assay plate.

    • Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Rationale: This incubation allows the kinase to phosphorylate the substrate, converting ATP to ADP. The amount of ADP produced is directly proportional to the uninhibited kinase activity.

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which is then used in a coupled luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 × (1 - [Signal_compound - Signal_max_inhibition] / [Signal_no_inhibition - Signal_max_inhibition]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound IDR¹ Group (at N1)R² Group (at C3)FGFR1 IC₅₀ (nM)[5]
SC-001 HH>10,000
SC-002 MethylH5,200
SC-003 H4-Methylpiperazine850
SC-004 Methyl4-Methylpiperazine35

This table illustrates how systematic modifications to the core this compound scaffold can dramatically improve inhibitory potency.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This assay determines the ability of a compound to inhibit the proliferation of cancer cells, which often rely on hyperactive kinase signaling.[9]

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • A cancer cell line known to be dependent on the target kinase (e.g., a lung cancer cell line with FGFR amplification).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Clear, flat-bottomed 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include DMSO-only wells as a vehicle control.

    • Incubate the cells for a specified period, typically 72 hours.

    • Rationale: This extended incubation period allows the compound to exert its antiproliferative effects, which may involve cell cycle arrest or apoptosis induction.[10]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and fit the curve to determine the EC₅₀ value.

Simplified FGFR Signaling Pathway

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Indazole Inhibitor (e.g., SC-004) Inhibitor->FGFR Blocks ATP Binding

Caption: Inhibition of the FGFR signaling cascade by an indazole derivative.

Part 3: In Vivo Evaluation

Promising candidates from in vitro and cellular assays must be evaluated in animal models to assess their real-world therapeutic potential.

Protocol 4: Murine Xenograft Efficacy Model

This protocol provides a high-level overview for assessing the antitumor efficacy of a lead compound in an immunodeficient mouse bearing a human tumor.[11]

Step-by-Step Methodology:

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (the same line used in cellular assays) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at multiple doses).

    • Administer the test compound via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), on a defined schedule (e.g., once daily for 21 days).

    • Rationale: This step assesses the compound's ability to shrink tumors or slow their growth in a living system, integrating the effects of its absorption, distribution, metabolism, and excretion (ADME).

  • Monitoring and Endpoint:

    • Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) regularly (e.g., twice weekly).

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., checking for inhibition of the target kinase in the tumor tissue).

Key Pharmacokinetic (PK) Parameters:

ParameterDescriptionHypothetical Value (SC-004)
CL Clearance (mL/min/kg)15.2
Vd Volume of Distribution (L/kg)2.5
t₁/₂ Half-life (hours)4.8
F% Oral Bioavailability35%[12]

This table provides an example of the crucial PK data needed to design effective in vivo studies.

Conclusion and Future Perspectives

This compound is a highly tractable and strategically important scaffold for modern drug discovery. Its derivatization provides a direct route to potent and selective modulators of key biological targets, most notably protein kinases. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel therapeutic candidates based on this privileged core.

Future work in this area will likely focus on leveraging this scaffold to tackle emerging challenges in medicine, such as drug resistance, by designing next-generation inhibitors that target mutant forms of kinases or by exploring its potential against other target classes entirely. The continued application of structure-based drug design and a deep understanding of the principles outlined here will ensure that the indazole nucleus remains a significant contributor to the development of new medicines.

References

Application Notes & Protocols: 4-Chloro-7-methoxy-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole—stands out as a "privileged scaffold." Its structural rigidity, aromatic nature, and capacity for crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies.[1][2] Marketed drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron, feature an indazole core, underscoring its therapeutic relevance.[3]

This guide focuses on 4-Chloro-7-methoxy-1H-indazole (CAS No: 35703-14-1), a specifically functionalized derivative poised for strategic use in drug discovery, particularly in the development of protein kinase inhibitors.[4] The substituents on this scaffold are not arbitrary; the 4-chloro group provides a key hydrophobic interaction point and a potential vector for further chemical modification, while the 7-methoxy group can act as a hydrogen bond acceptor, fine-tuning the molecule's solubility and binding orientation within a target active site.

The purpose of these application notes is to provide a comprehensive, experience-driven guide for researchers. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for the synthesis, derivatization, and biological evaluation of compounds originating from this versatile building block.

PropertyValue
Compound Name This compound
CAS Number 35703-14-1[4]
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, Methanol

Synthesis and Characterization

A reliable and scalable synthesis is the first critical step in utilizing any chemical building block. The following protocol outlines a common synthetic route to produce substituted indazoles, adapted for this compound, typically starting from a substituted o-toluidine derivative.[1][5]

Protocol 2.1: Synthesis of this compound

Principle: This procedure involves the diazotization of a substituted aniline followed by an intramolecular cyclization. This is a well-established method for forming the indazole ring system.[1][5]

Materials:

  • 3-Chloro-6-methoxy-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-6-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq).

  • Reaction: Stir the mixture vigorously at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water. Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Characterization:

  • ¹H NMR: Confirm the structure by analyzing the proton chemical shifts and coupling constants.

  • LC-MS: Verify the purity and confirm the molecular weight of the final product.

Application as a Core Scaffold in Kinase Inhibitor Design

The indazole moiety is a highly effective "hinge-binder" in ATP-competitive kinase inhibitors. The N1-H and N2 atoms can form critical hydrogen bond interactions with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP. This compound serves as an excellent starting point for library synthesis. The N1 position is readily alkylated or arylated to introduce side chains that can probe deeper pockets of the ATP-binding site, enhancing potency and selectivity.[6]

G cluster_0 Library Development Workflow A 4-Chloro-7-methoxy- 1H-indazole Scaffold B N1-Alkylation/ Arylation A->B C Diverse Indazole Derivative Library B->C D Primary Kinase Screening (HTS) C->D E Hit Identification & Validation D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Design G Lead Optimization (Potency, Selectivity, ADME) F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using the indazole scaffold.

Protocol 3.1: General N1-Alkylation of this compound

Principle: Deprotonation of the indazole N1-H with a strong base, followed by nucleophilic attack on an alkyl or benzyl halide, is a standard method for derivatization. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF or DMF generally favors N1 alkylation.[6][7][8]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Water, Brine

Procedure:

  • Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water; handle with care under an inert atmosphere. Gas evolution (H₂) will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Let the reaction stir at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the mixture with EtOAc, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the N1-alkylated product.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. The following are generalized, yet detailed, protocols for assessing kinase inhibition and cellular effects.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] A lower amount of ADP corresponds to higher inhibition of the kinase. The luminescence signal is directly proportional to the ADP concentration.

Materials:

  • Target Kinase (e.g., PLK4, Aurora A)[10][11]

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Synthesized indazole test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of this solution to each well of the assay plate.

  • Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

  • Incubation: Mix the plate gently and incubate at 30 °C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

G cluster_pathway Kinase Signaling & Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Indazole-Based Inhibitor Inhibitor->RAF

Caption: Inhibition of a generic MAPK signaling pathway.

Protocol 4.2: Cell-Based Antiproliferative Assay (MTS/CellTiter-Glo®)

Principle: This protocol measures the impact of a test compound on the proliferation of a cancer cell line. Assays like MTS or CellTiter-Glo® quantify cell viability by measuring metabolic activity or intracellular ATP levels, respectively, which correlate with the number of living cells.[12][13][14]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)[11]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Synthesized indazole test compounds

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the treated plates for 72 hours at 37 °C, 5% CO₂.

  • Viability Measurement:

    • For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37 °C. Measure the absorbance at 490 nm using a microplate reader.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Best Practices

  • Trustworthiness through Controls: Every protocol must include appropriate positive and negative controls. For kinase assays, a known potent inhibitor (e.g., Staurosporine) serves as a positive control, while DMSO serves as the negative control. For cellular assays, a standard-of-care drug (e.g., Doxorubicin) can be a positive control.

  • Enzymatic vs. Cellular Potency: It is common for the cellular GI₅₀ to be significantly higher than the enzymatic IC₅₀. This discrepancy can be due to factors like cell membrane permeability, compound efflux by transporters, metabolic degradation, or engagement of the target in a complex cellular environment. A large drop-off in potency may trigger further studies into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Troubleshooting:

    • High Assay Variability: Ensure accurate pipetting, proper mixing, and consistent incubation times. Check for compound precipitation at high concentrations.

    • No Kinase Inhibition: Verify the activity of the kinase enzyme and the integrity of the ATP stock. Confirm the concentration and purity of the test compound.

    • Poor Cell Health: Ensure proper aseptic technique. Check the confluency of cells before seeding and confirm the quality of the cell culture medium and serum.

References

Application Note: High-Purity Isolation of 4-Chloro-7-methoxy-1H-indazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the purification of 4-Chloro-7-methoxy-1H-indazole, a substituted indazole of interest for researchers in medicinal chemistry and drug discovery. Indazoles are recognized as "privileged scaffolds" due to their wide range of biological activities.[1][2] Achieving high purity (>99%) is critical for obtaining reliable data in biological assays and ensuring reproducibility in synthetic protocols. This document details two primary purification methodologies—recrystallization and flash column chromatography—supported by protocols for purity verification and troubleshooting. The techniques described are grounded in established principles of organic chemistry and are adapted for this specific class of heterocyclic compounds.

Physicochemical Profile and Safe Handling

Understanding the physicochemical properties of this compound is the foundation for designing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and data from close analogs.

Table 1: Physicochemical Properties of this compound

PropertyValue (Calculated/Estimated)Rationale & Significance
Molecular Formula C₈H₇ClN₂ODerived from structure.
Molecular Weight 182.61 g/mol Essential for all stoichiometric calculations.
Appearance Off-white to light brown solidTypical for many substituted indazoles.[3] Color may indicate impurities.
Melting Point Not reported; likely >90 °CThe related 7-Methoxy-1H-indazole has a melting point of 91-92 °C.[4] A sharp melting range indicates high purity.
Solubility Soluble in polar organic solvents (e.g., Acetone, EtOAc, DCM, THF, Methanol). Sparingly soluble in nonpolar solvents (e.g., Hexanes) and water.The heterocyclic rings and methoxy group confer polarity. Essential for choosing chromatography and recrystallization solvents.[5]
pKa ~13-14 (N-H proton)The indazole N-H is weakly acidic.[4] The ring nitrogens are weakly basic. This can be exploited in acid-base extraction workups.

Safety and Handling: Substituted indazoles should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

Strategic Approach to Purification

The choice of purification method depends on the impurity profile of the crude material, the required purity level, and the scale of the operation. For this compound, the primary methods are recrystallization and flash chromatography.

G cluster_workflow General Purification Workflow Crude Crude Synthetic Product TLC_Check Initial Purity Assessment (TLC) Crude->TLC_Check Decision Purity >98%? TLC_Check->Decision Assess spots Select_Method Select Purification Method Decision->Select_Method No Pure_Product Pure Product (>99%) Decision->Pure_Product Yes Recryst Recrystallization Select_Method->Recryst Crystalline solid, major impurities differ in solubility Chroma Flash Chromatography Select_Method->Chroma Oily solid, complex mixture, or similar impurity profile Analysis Final Purity Analysis (HPLC, NMR, MP) Recryst->Analysis Chroma->Analysis Analysis->Pure_Product

Caption: High-level workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for crystalline solids when impurities have different solubility profiles. It is highly scalable and cost-effective, making it ideal for large-scale active pharmaceutical ingredient (API) purification.[7][8]

3.1. Principle of Operation This technique relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain in the solution (mother liquor).

3.2. EXPERT INSIGHT: Selecting the Right Solvent The key to successful recrystallization is solvent selection. There are no absolute rules, but a good starting point is to test solvents with similar functional groups to the target molecule.[9] For this compound, good candidates include alcohols (Isopropanol, Ethanol), esters (Ethyl Acetate), and ketones (Acetone). Mixed solvent systems, such as Ethyl Acetate/Hexanes or Tetrahydrofuran/Water, are also highly effective for indazole derivatives.[5]

G cluster_solvent Recrystallization Solvent Selection Start Select 4-5 Test Solvents (e.g., IPA, EtOAc, Toluene, EtOAc/Hexane) Test_Cold Add ~20 mg crude solid to 0.5 mL solvent at room temperature Start->Test_Cold Soluble_Cold Soluble at RT? Test_Cold->Soluble_Cold Test_Hot Heat mixture to boiling Soluble_Cold->Test_Hot No Bad Unsuitable Solvent Soluble_Cold->Bad Yes Soluble_Hot Soluble when hot? Test_Hot->Soluble_Hot Test_Cool Cool slowly to RT, then in ice bath Soluble_Hot->Test_Cool Yes Soluble_Hot->Bad No Crystals Abundant crystals form? Test_Cool->Crystals Good Suitable Solvent System Crystals->Good Yes Crystals->Bad No (oiling out or no precipitation)

Caption: Decision tree for empirical screening of recrystallization solvents.

3.3. Step-by-Step Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash chromatography is a powerful technique for purifying complex mixtures, non-crystalline solids, or when impurities have solubilities similar to the product.[10][11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a liquid mobile phase.[12]

4.1. Principle of Operation A sample is applied to the top of a column packed with silica gel. A solvent (eluent) is then passed through the column under positive pressure.[13] Compounds in the mixture travel down the column at different rates depending on their polarity; less polar compounds travel faster, while more polar compounds are retained longer by the polar silica gel.

4.2. EXPERT INSIGHT: Developing the Eluent System with TLC The success of flash chromatography hinges on selecting the right eluent. This is almost always determined using Thin-Layer Chromatography (TLC).[10]

  • Spotting: Dissolve a small amount of the crude mixture and spot it on a TLC plate.

  • Development: Develop plates in chambers containing different ratios of a nonpolar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate).

  • Analysis: The ideal solvent system will show good separation between the product spot and impurity spots, with the product having a Retention Factor (Rf) of 0.25-0.35 .[12] This Rf value ensures the compound elutes from the column in a reasonable number of column volumes without excessive band broadening.

  • Additive for Basic Compounds: As an N-heterocycle, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can prevent peak tailing by neutralizing acidic sites on the silica gel.[11][12]

4.3. Step-by-Step Protocol

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample. Pack the column with silica gel as a slurry in the nonpolar component of your eluent system.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Carefully pipette this solution onto the top of the packed column.[13]

    • Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.[13]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

Post-purification analysis is a self-validating step to confirm the success of the procedure. A combination of methods provides the most comprehensive assessment.[14][15]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems. Co-spotting with the crude material should show a clear separation from impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[15] A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) should show a single major peak, allowing for purity determination by area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation and purity assessment.[14] The spectrum of the purified product should show sharp signals corresponding to the target structure, with no observable peaks attributable to impurities.

  • Melting Point (MP): A highly pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution
"Oiling Out" during Recrystallization The compound's melting point is lower than the solvent's boiling point; cooling is too rapid; solution is too concentrated.Use a lower-boiling solvent; ensure slow, undisturbed cooling; add slightly more hot solvent before cooling.
Poor or No Crystal Formation Solution is too dilute; compound is an amorphous solid; glass surface is too smooth.Reduce solvent volume by boiling; try a different solvent system; scratch the inside of the flask with a glass rod to induce nucleation.
Poor Separation in Chromatography Incorrect eluent system; column was packed poorly; sample was overloaded.Re-optimize eluent with TLC (aim for Rf ≈ 0.3); ensure the column is packed homogeneously; use a larger column or less sample.
Product Won't Elute from Column Eluent is not polar enough; compound is strongly interacting with silica.Gradually increase the polarity of the eluent (gradient elution); if necessary, switch to a more polar solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The purification of this compound to a high degree of purity is readily achievable through systematic application of either recrystallization or flash column chromatography. The optimal method depends on the specific characteristics of the crude material. Careful solvent selection, based on empirical testing, is the most critical factor for success in both techniques. Final purity should always be rigorously confirmed using a combination of analytical methods such as HPLC and NMR to ensure the material is suitable for its intended research or development application.

References

Analytical methods for "4-Chloro-7-methoxy-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-Chloro-7-methoxy-1H-indazole

Abstract

This comprehensive guide presents a suite of robust analytical methodologies for the characterization and quality control of this compound, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the critical need for precise and reliable analytical data, this document provides detailed, field-tested protocols for structural elucidation, purity assessment, and quantification. The methods detailed herein are designed for researchers, quality control analysts, and process chemists, emphasizing the causality behind experimental choices to ensure reproducibility and trustworthiness in results. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.

Introduction and Molecular Profile

This compound is a substituted indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib.[1] The specific substitution pattern of a chlorine atom at the 4-position and a methoxy group at the 7-position modulates the molecule's electronic and steric properties, making it a valuable building block for targeted therapeutic agents. Accurate analytical characterization is paramount to ensure the identity, purity, and consistency of this intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

Molecular Structure and Properties:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • CAS Number: 1082041-62-0 (Illustrative, may vary)

G

Figure 1: Chemical Structure of this compound.

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The workflow ensures that both the chemical structure and the purity profile are thoroughly assessed.

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Quantification Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Identity IR IR Spectroscopy Sample->IR Identity HPLC HPLC-UV/DAD Sample->HPLC Purity GC GC-FID Sample->GC Purity Report Comprehensive Certificate of Analysis NMR->Report MS->Report IR->Report HPLC->Report GC->Report

Application Note I: Structural Elucidation by NMR Spectroscopy

Principle of Application: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR confirms the substitution pattern on the indazole ring and the presence of the methoxy group.[2][3]

Experimental Protocol:

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher frequency.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to clearly show the exchangeable N-H proton.[4]

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

    • (Optional) Perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

Data Interpretation & Expected Results: The chemical shifts are predictive based on the analysis of similar substituted indazoles.[5][6][7]

¹H NMR (Predicted, in DMSO-d₆) Multiplicity Integration Assignment Causality & Notes
~13.5 ppmBroad Singlet1HNH The acidic proton on the nitrogen is typically downfield and broad. Its position is concentration-dependent.
~8.1 ppmSinglet1HC3-H The proton at the 3-position of the indazole ring.
~7.2 ppmDoublet1HC5-H Aromatic proton, coupled to C6-H.
~6.9 ppmDoublet1HC6-H Aromatic proton, coupled to C5-H.
~4.0 ppmSinglet3H-OCH₃ Methoxy protons, appearing as a sharp singlet.
¹³C NMR (Predicted) Assignment Causality & Notes
~145-155 ppmC7a, C7Carbons attached to nitrogen and oxygen are deshielded and appear downfield.
~130-140 ppmC3, C3aQuaternary carbons and the C3 carbon of the heterocyclic ring.
~110-125 ppmC4, C5, C6Aromatic carbons. The carbon bearing the chlorine (C4) will be influenced by its electronegativity.
~56 ppm-OC H₃Typical chemical shift for a methoxy carbon.

Application Note II: Purity Determination by HPLC

Principle of Application: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[8] A reversed-phase method is ideal for a moderately nonpolar molecule like this compound. The method separates the main component from synthesis-related impurities and degradation products, allowing for accurate quantification by UV detection. A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the aromatic indazole system.[9]

Experimental Protocol:

HPLC_Workflow Prep Prepare Mobile Phase & Sample Solution Equilibrate Equilibrate HPLC System (Stable Baseline) Prep->Equilibrate Inject Inject Sample (e.g., 10 µL) Equilibrate->Inject Acquire Acquire Data (UV Chromatogram) Inject->Acquire Analyze Integrate Peaks & Calculate % Purity Acquire->Analyze

  • Instrumentation & Conditions:

Parameter Value Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DAD detectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge)Provides excellent retention and resolution for aromatic heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier improves peak shape by ensuring the analyte is in a single protonation state.[9]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution ensures that both early and late-eluting impurities are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds; a DAD allows for peak purity analysis across a spectrum.
Injection Vol. 10 µL
  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Analysis and System Suitability:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to ensure no system peaks interfere.

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Trustworthiness Check: System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) should be met for the main peak to validate the run.

Application Note III: Volatile Impurity Analysis by GC-MS

Principle of Application: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for detecting residual solvents or volatile byproducts from the synthesis. The compound must be thermally stable and sufficiently volatile for this technique. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[6]

Experimental Protocol:

  • Instrumentation & Conditions:

Parameter Value Rationale
GC-MS System Agilent 7890/5977, or equivalentIndustry-standard equipment for robust trace analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity phase suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate compounds with different boiling points.
Injection Mode Split (50:1)A split injection prevents column overloading with the main component and is suitable for percent-level analysis.
MS Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-400 amuCovers the expected mass of the parent compound and potential fragments/impurities.
  • Sample Preparation:

    • Accurately prepare a solution of ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Ensure the solvent chosen does not co-elute with any peaks of interest.

  • Data Interpretation:

    • The main peak in the Total Ion Chromatogram (TIC) should correspond to this compound.

    • The mass spectrum of this peak should show a molecular ion (M⁺) at m/z 182, along with an M+2 peak at m/z 184 with approximately one-third the intensity, characteristic of a single chlorine atom.

    • Other peaks in the chromatogram can be identified by comparing their mass spectra to a reference library (e.g., NIST).

References

The Synthetic Versatility of 4-Chloro-7-methoxy-1H-indazole: A Guide for Medicinal Chemists and Organic Synthesists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Utility of 4-Chloro-7-methoxy-1H-indazole

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] This bicyclic heterocycle, an isostere of indole, is a key structural component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The strategic functionalization of the indazole ring is paramount in tuning its biological activity, and this compound has emerged as a particularly valuable building block in this endeavor.

The presence of a chloro group at the 4-position and a methoxy group at the 7-position imparts distinct electronic properties and provides specific vectors for further synthetic elaboration. The chloro substituent can participate in various cross-coupling reactions, while the methoxy group influences the electron density of the ring system and can modulate the regioselectivity of reactions such as N-alkylation. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Synthesis of the Core Scaffold: Preparation of this compound

While numerous methods exist for the synthesis of the indazole core, a common and adaptable route to substituted indazoles involves the cyclization of appropriately substituted anilines.[4] The following protocol is an adapted procedure based on established methods for the synthesis of related substituted indazoles.

Protocol 1: Synthesis of this compound

This multi-step synthesis starts from a commercially available substituted aniline and proceeds through diazotization and subsequent intramolecular cyclization.

Step 1: Synthesis of 2-Bromo-5-chloro-2-methyl-4-methoxyaniline

  • In a flask shielded from light, dissolve 2-chloro-5-methoxyaniline (1.0 equiv.) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equiv.) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a standard aqueous workup and purification by column chromatography or recrystallization to yield the brominated aniline intermediate.

Step 2: Diazotization and Cyclization to this compound

  • Suspend the 2-bromo-5-chloro-2-methyl-4-methoxyaniline intermediate (1.0 equiv.) in an aqueous solution of a strong acid, such as hydrochloric acid (8 M).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the reducing agent solution, maintaining a low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • The cyclized product can be isolated by basifying the reaction mixture with a strong base (e.g., NaOH) to precipitate the indazole, followed by filtration and purification by column chromatography or recrystallization.

Key Synthetic Transformations of this compound

The true synthetic utility of this compound lies in its capacity to undergo a variety of functionalization reactions. The following sections detail protocols for two of the most important transformations: regioselective N-alkylation and Suzuki-Miyaura cross-coupling.

Regioselective N-Alkylation: A Tale of Two Nitrogens

A significant challenge in the functionalization of indazoles is controlling the site of N-alkylation, as the scaffold possesses two nucleophilic nitrogen atoms (N1 and N2). The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[5] The electronic and steric effects of the substituents on the indazole ring also play a crucial role.[6][7]

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] This intrinsic stability can be exploited to favor the formation of N1-alkylated products under conditions that allow for thermodynamic equilibration. Conversely, kinetic control can lead to the formation of the N2-isomer. For this compound, the methoxy group at the C7 position can exert a steric influence, potentially directing alkylation towards the N2 position under certain conditions.[8]

Diagram 1: Factors Influencing N-Alkylation Regioselectivity

G cluster_conditions Key Factors Indazole This compound Conditions Reaction Conditions Indazole->Conditions N1_Alkylation N1-Alkylated Product (Thermodynamically Favored) N2_Alkylation N2-Alkylated Product (Kinetically Favored) Conditions->N1_Alkylation Thermodynamic Control (e.g., NaH in THF) Conditions->N2_Alkylation Kinetic Control (e.g., Mitsunobu reaction) Base Base (e.g., NaH, K2CO3) Base->Conditions Solvent Solvent (e.g., THF, DMF) Solvent->Conditions Substituents Substituents (Steric & Electronic Effects) Substituents->Conditions

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Protocol 2: Selective N1-Alkylation of this compound

This protocol is designed to favor the thermodynamically more stable N1-alkylated product.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated indazole.

Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction often favors the formation of the N2-alkylated indazole, which is the kinetically controlled product.[8]

  • In a round-bottom flask, dissolve this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The crude mixture can be directly purified by flash column chromatography to separate the N1 and N2 isomers.

Table 1: Representative N-Alkylation Conditions and Regioselectivity

EntryBase/ReagentSolventAlkylating AgentMajor ProductReference
1NaHTHFAlkyl HalideN1[5][6]
2K₂CO₃DMFAlkyl HalideMixture of N1/N2[5]
3DIAD/PPh₃THFAlcoholN2[8]
4TfOHDCMDiazo CompoundN1[1]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for the arylation and heteroarylation of halogenated indazoles.[9][10] In the case of this compound, the chloro substituent at the 4-position serves as an excellent handle for this transformation.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Workup Workup & Purification Coupling->Workup Product 4-Aryl/Heteroaryl-7-methoxy-1H-indazole Workup->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 4: Suzuki-Miyaura Cross-Coupling of this compound
  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add a mixture of solvents, such as 1,4-dioxane and water (e.g., a 3:1 to 4:1 ratio).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Extract the filtrate with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-aryl- or 4-heteroaryl-7-methoxy-1H-indazole.

Characterization and Data

Thorough characterization of the synthesized compounds is crucial for verifying their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMRAromatic protons in the range of δ 6.5-8.0 ppm, a singlet for the methoxy group around δ 3.9-4.1 ppm, and a broad singlet for the N-H proton (if not exchanged with D₂O).
¹³C NMRAromatic carbons in the range of δ 100-150 ppm, and a methoxy carbon around δ 55-60 ppm.
MS (ESI)A molecular ion peak corresponding to the calculated mass of C₈H₇ClN₂O.
IRN-H stretching vibration around 3100-3300 cm⁻¹, C-O stretching for the methoxy group around 1250 cm⁻¹, and C-Cl stretching around 700-800 cm⁻¹.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for the synthesis of complex molecules with potential therapeutic applications. The protocols detailed in this guide for its synthesis and subsequent functionalization via N-alkylation and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers in drug discovery and organic synthesis. A thorough understanding of the factors governing the regioselectivity of these reactions is key to efficiently accessing a diverse range of novel indazole derivatives for biological evaluation. The continued exploration of new synthetic methodologies and the application of this scaffold in the design of targeted therapies will undoubtedly lead to the discovery of new and improved drug candidates.

References

Application Notes and Protocols for the Research Chemical: 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of the novel research chemical, 4-Chloro-7-methoxy-1H-indazole. This document outlines detailed protocols for its use as a potential kinase inhibitor and a scaffold for further chemical library development.

Introduction: The Privileged Indazole Scaffold and the Promise of this compound

The indazole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for other nitrogen-containing heterocycles like indole, often conferring favorable pharmacokinetic and pharmacodynamic properties.[2] The therapeutic versatility of indazole derivatives is vast, with demonstrated activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4]

The specific substitution pattern of this compound is of significant interest. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position is anticipated to modulate the electronic and steric properties of the indazole ring, potentially influencing its binding affinity and selectivity for biological targets. Halogen substitutions can enhance binding through hydrophobic interactions and halogen bonding, while methoxy groups can act as hydrogen bond acceptors and influence solubility and metabolic stability.[5] This guide provides a foundational framework for investigating the therapeutic potential of this novel compound, with a focus on its application as a research tool in the field of kinase inhibition.

I. Synthesis and Characterization of this compound

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-3-chloro-6-methoxytoluene B Diazonium Salt Intermediate A->B  NaNO2, HCl (aq)  0-5 °C C This compound B->C  Intramolecular Cyclization  (Spontaneous)

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-3-chloro-6-methoxytoluene (Starting Material)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-3-chloro-6-methoxytoluene (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred aniline solution, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes. The formation of the diazonium salt intermediate is typically observed.

  • Cyclization and Work-up:

    • Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to form the indazole ring is expected to occur spontaneously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture carefully with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase HPLC system with a suitable column and mobile phase.

II. Application Notes: A Putative Kinase Inhibitor

The indazole scaffold is a cornerstone in the development of protein kinase inhibitors.[8] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of various kinases. Based on the structure-activity relationships of similar indazole derivatives, this compound is hypothesized to exhibit inhibitory activity against serine/threonine or tyrosine kinases involved in oncogenic signaling pathways, such as the Src family kinases or Aurora kinases.

Hypothesized Signaling Pathway Modulation

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase RTK->Src Activation Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Phosphorylation Indazole 4-Chloro-7-methoxy- 1H-indazole Src->Indazole Inhibition by This compound Transcription Gene Transcription Downstream->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: Hypothesized inhibition of a Src-mediated signaling pathway.

III. Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological characterization of this compound as a potential kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a purified kinase in the presence of the test compound.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare serial dilutions of This compound B Add kinase, substrate, and ATP to assay plate A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP C->D E Add Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Purified kinase of interest (e.g., Src, Aurora A)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and blotting apparatus

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target substrate.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the extent of inhibition.

IV. Data Presentation

The following table provides a template for summarizing the hypothetical biological data for this compound.

Assay Target/Cell Line IC₅₀ / GI₅₀ (nM)
In Vitro Kinase AssaySrc KinaseHypothetical Value (e.g., 50 nM)
In Vitro Kinase AssayAurora A KinaseHypothetical Value (e.g., 120 nM)
Cell Proliferation AssaySrc-dependent Cancer Cell LineHypothetical Value (e.g., 250 nM)

Note: The IC₅₀ and GI₅₀ values presented are for illustrative purposes only and do not represent actual experimental data.

V. References

  • Zhang, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113643. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--

  • Singh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. --INVALID-LINK--

  • Lee, J. H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8457-8465. --INVALID-LINK--

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2022). Request PDF. --INVALID-LINK--

  • BenchChem. (n.d.). 3-Chloro-7-methoxy-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5877-5888. --INVALID-LINK--

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6599. --INVALID-LINK--

  • An, L., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International, 43(4), 355-358. --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Methoxyindazole. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 7-Chloro-4-methoxy-1h-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 7-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(9), 1234-1239. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Goldstein, D. M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(3), 426-433. --INVALID-LINK--

  • Zhang, C., et al. (2025). Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European Journal of Medicinal Chemistry, 296, 117867. --INVALID-LINK--

  • Scott, J. S., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810. --INVALID-LINK--

  • Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636-2647. --INVALID-LINK--

  • Concorova, N., Hlovac, J., & Krchnak, V. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 431-476. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. --INVALID-LINK--

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Indol-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. --INVALID-LINK--

  • Watson, D. A., et al. (2019). Synthesis of Indolines and Derivatives by Aza-Heck Cyclization. Angewandte Chemie International Edition, 58(38), 13448-13451. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-7-methoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-tested insights into a reliable synthetic protocol, address common challenges through a comprehensive troubleshooting guide, and answer frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of substituted indazoles like this compound can be approached through several established routes. The most common and industrially scalable method is the intramolecular cyclization of a substituted o-toluidine derivative via diazotization.[1][2] This involves converting the amino group of a precursor, such as 3-chloro-6-methoxy-2-methylaniline, into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. Alternative methods include the Davis-Beirut reaction, which converts o-nitrobenzyl amines to 2H-indazoles, and various metal-catalyzed cross-coupling strategies, though these are often more complex for this specific substitution pattern.[3][4]

Q2: Why is the diazotization-cyclization of 3-chloro-6-methoxy-2-methylaniline the preferred route?

A2: This pathway is favored due to its operational simplicity, cost-effectiveness, and the ready availability of starting materials. The reaction sequence, often referred to as the Jacobsen indazole synthesis, typically proceeds in a one-pot fashion, which minimizes intermediate isolation steps and potential yield loss.[5] The reaction conditions are well-documented and generally provide good yields of the desired product without requiring expensive or highly specialized reagents and catalysts.[6]

Q3: What are the most critical parameters influencing the yield and purity of the final product?

A3: The success of this synthesis hinges on three critical parameters:

  • Temperature Control: Diazotization is highly exothermic and the resulting diazonium salt intermediate is thermally unstable. Maintaining a low temperature (typically 0–5 °C) is crucial to prevent decomposition and the formation of phenolic impurities.[7]

  • Acid Concentration: The reaction is performed in an acidic medium, which is necessary for the in-situ generation of nitrous acid from sodium nitrite. The nature and concentration of the acid affect both the rate of diazotization and the stability of the diazonium salt.

  • Purity of Starting Materials: The purity of the starting aniline derivative is paramount. Impurities in the starting material can lead to the formation of difficult-to-remove side products, significantly complicating purification and reducing the final yield.

Q4: How can I reliably confirm the structure and purity of the synthesized this compound?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and identifying the presence of any isomers or byproducts. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive information about the arrangement of protons and carbons. Mass Spectrometry (MS) should be used to confirm the molecular weight of the product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete Diazotization.

    • Scientific Rationale: The conversion of the primary aromatic amine to a diazonium salt is the essential first step. This reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. If the sodium nitrite is old or has degraded, or if the acidic conditions are not optimal, the diazotization will be inefficient.[8]

    • Solution:

      • Use a freshly opened bottle of sodium nitrite or confirm the quality of your existing stock.

      • Ensure slow, portion-wise addition of sodium nitrite solution to the cooled acidic solution of the aniline to maintain the low temperature and prevent localized heating.

      • Verify the pH of the reaction mixture to ensure it remains strongly acidic throughout the addition.

  • Possible Cause: Degradation of the Diazonium Intermediate.

    • Scientific Rationale: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to the formation of phenols and other tar-like byproducts, consuming the intermediate and preventing cyclization.

    • Solution:

      • Maintain a strict temperature protocol, keeping the reaction mixture between 0 °C and 5 °C using an ice/salt bath.

      • Proceed to the cyclization step immediately after the diazotization is complete without allowing the mixture to warm up.

  • Possible Cause: Inefficient Cyclization.

    • Scientific Rationale: The intramolecular cyclization step requires sufficient activation, which can be thermal. If the temperature is too low or the reaction time is too short, the cyclization may not proceed to completion.

    • Solution:

      • After diazotization, allow the reaction to warm slowly to room temperature and then gently heat as specified in the protocol (e.g., to 60 °C) to drive the cyclization.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

Problem 2: Formation of Dark, Tar-like Impurities

  • Possible Cause: Uncontrolled Side Reactions of the Diazonium Salt.

    • Scientific Rationale: Besides thermal decomposition, diazonium salts can undergo various side reactions, including coupling reactions, if not handled correctly. These often lead to polymeric, insoluble materials.

    • Solution:

      • Strict adherence to low-temperature conditions during diazotization is critical.

      • Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized concentration or temperature gradients.

      • A slow, controlled addition of the diazotizing agent is crucial.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Presence of Isomeric Byproducts or Unreacted Starting Material.

    • Scientific Rationale: Incomplete reaction or side reactions can lead to impurities with similar polarity to the desired product, making separation by standard column chromatography challenging.

    • Solution:

      • Optimize the reaction conditions to drive the reaction to completion, minimizing the amount of starting material in the crude product.

      • Recrystallization is an effective method for purifying indazoles.[9] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions for selectively crystallizing the desired product.

      • If chromatography is necessary, use a high-resolution silica gel and a carefully optimized solvent gradient.

Visualizing the Process

Proposed Reaction Mechanism

The synthesis proceeds through a classical diazotization of the aniline followed by an intramolecular electrophilic substitution to form the indazole ring.

Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Deprotection Start 3-Chloro-6-methoxy- 2-methylaniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, Acetic Acid Acetic Anhydride, 0-5 °C Intermediate N-Acetyl Indazole Intermediate Diazonium->Intermediate Warm to 60 °C (Intramolecular Cyclization) Product 4-Chloro-7-methoxy- 1H-indazole Intermediate->Product Base Hydrolysis (e.g., LiOH)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common synthesis problems.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps Start Experiment Start CheckYield Check Yield & Purity Start->CheckYield Success Successful Synthesis CheckYield->Success High & Pure Failure Low Yield / Impure CheckYield->Failure Low or Impure Temp Verify Temperature Control (0-5 °C for Diazotization) Failure->Temp Reagents Check Reagent Quality (Fresh NaNO₂, Anhydrous Solvents) Temp->Reagents Time Optimize Reaction Time (Monitor by TLC/HPLC) Reagents->Time Purification Refine Purification (Recrystallization, Chromatography) Time->Purification Purification->Start Re-run Experiment

Caption: A logical workflow for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indazoles.[6][10]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Quantity
3-chloro-6-methoxy-2-methylaniline171.6350.08.58 g
Potassium Acetate98.1460.05.89 g
Acetic Anhydride102.09150.014.2 mL
Isoamyl Nitrite117.15100.013.4 mL
Chloroform (anhydrous)--85 mL
Tetrahydrofuran (THF)--100 mL
Lithium Hydroxide (LiOH)23.95350.08.38 g
Water (deionized)--As needed
Ethyl Acetate--For extraction
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • Setup: To a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-chloro-6-methoxy-2-methylaniline (8.58 g, 50.0 mmol), potassium acetate (5.89 g, 60.0 mmol), and anhydrous chloroform (85 mL).

  • Acetylation: Cool the mixture to 0 °C in an ice/salt bath. Slowly add acetic anhydride (14.2 mL, 150.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Diazotization & Cyclization: Heat the mixture to 60 °C in an oil bath. Add isoamyl nitrite (13.4 mL, 100.0 mmol) dropwise over 20 minutes. Maintain the temperature at 60 °C and stir overnight. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • Hydrolysis: After the reaction is complete, cool the flask to 0 °C. Add water (50 mL) and THF (100 mL). Add solid lithium hydroxide (8.38 g, 350.0 mmol) portion-wise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 3 hours to hydrolyze the acetylated intermediate.

  • Work-up: Add 150 mL of water to the reaction mixture. Transfer the contents to a separatory funnel and extract the product with ethyl acetate (2 x 150 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to afford this compound as a solid. The expected yield is typically in the range of 70-85%.

References

Technical Support Center: Purification of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of substituted indazoles can result in several types of impurities.[1][2][3] These can include starting materials, reagents, and byproducts from side reactions. Specific to this compound, common impurities may include regioisomers (e.g., 2H-indazoles), products of incomplete reactions, or over-alkylated/acylated species.[4] The formation of N1 and N2 substituted products is a significant challenge in indazole synthesis, with the 1H-tautomer generally being more thermodynamically stable.[4][5]

Q2: My purified this compound shows a broad melting point range. What could be the cause?

A2: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystalline lattice of the compound, leading to a depression and broadening of the melting point. It is crucial to ensure all starting materials and reagents are pure and that the reaction has gone to completion. If the issue persists after purification, residual solvent or the presence of a persistent impurity is likely.

Q3: I am observing poor solubility of my crude this compound in common recrystallization solvents. What are my options?

A3: Indazoles can exhibit variable solubility depending on their substitution pattern. If common solvents are ineffective, a solvent screen is recommended. This involves testing the solubility of a small amount of the crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water). A good recrystallization solvent will dissolve the compound when hot but not when cold. For compounds that are difficult to dissolve, a mixed solvent system can be effective. For example, a solvent in which the compound is soluble (like THF or ethyl acetate) can be paired with an anti-solvent in which it is insoluble (like water or petroleum ether).[6]

Q4: After column chromatography, my fractions containing this compound are still not pure. What can I do to improve the separation?

A4: If column chromatography is not providing adequate separation, several parameters can be optimized. The choice of eluent is critical; a gradient elution may be necessary to separate closely related impurities. The type of stationary phase can also be changed. While silica gel is common, other options like alumina or reverse-phase silica may offer different selectivity. Ensuring proper column packing and sample loading are also essential for good resolution.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification issues.

Problem: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.
Product Loss During Extraction Ensure the correct pH is used during aqueous washes to prevent the loss of the product if it has acidic or basic properties. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Product Loss During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to maximize crystal formation and recovery.
Decomposition on Silica Gel Some compounds can be sensitive to the acidic nature of silica gel. If decomposition is suspected, consider using deactivated silica (treated with a base like triethylamine) or an alternative stationary phase like alumina.
Problem: Persistent Impurities
Potential Cause Troubleshooting Steps
Co-eluting Impurity in Column Chromatography Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., reverse-phase C18) for orthogonal separation.
Isomeric Impurities Isomers can be particularly challenging to separate. Techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary for difficult separations. Careful selection of the recrystallization solvent system can sometimes selectively crystallize one isomer.
Non-UV Active Impurities If impurities are not visible by UV on TLC, use a universal stain (e.g., potassium permanganate, vanillin) to visualize them. This will help in tracking their removal during purification.
Experimental Workflows
Recrystallization Protocol

A general workflow for recrystallization is depicted below. The key is to find a suitable solvent or solvent system.

Caption: General workflow for purification by recrystallization.

Column Chromatography Decision Tree

The following diagram illustrates a decision-making process for optimizing column chromatography.

Column_Chromatography_Optimization Start Initial Separation on Silica Gel GoodSep Good Separation? Start->GoodSep PureProduct Collect Pure Fractions GoodSep->PureProduct Yes ChangeEluent Optimize Eluent System (e.g., change polarity, add modifier) GoodSep->ChangeEluent No ChangeEluent->GoodSep ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, Reverse Phase) ChangeEluent->ChangeStationaryPhase Still Poor Separation ChangeStationaryPhase->GoodSep PrepHPLC Consider Preparative HPLC/SFC ChangeStationaryPhase->PrepHPLC Still Poor Separation

Caption: Decision tree for optimizing column chromatography.

References

"4-Chloro-7-methoxy-1H-indazole" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-7-methoxy-1H-indazole

A Guide to Stability and Degradation for Researchers

Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical insights into the stability and degradation of this compound. This resource moves beyond simple protocols to explain the chemical reasoning behind our recommendations, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. The product is chemically stable under standard room temperature conditions[1]. However, it is known to be hygroscopic, as well as sensitive to air and light[1].

  • Core Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dry and cool location[1][2][3]. A desiccator can be used to mitigate moisture exposure. For handling, use gloves and operate in a well-ventilated area, avoiding dust formation[1][2]. Always re-seal containers promptly after use.

  • Scientific Rationale: The indazole ring is an electron-rich heterocyclic system. This makes it susceptible to oxidation when exposed to atmospheric oxygen over time. Its hygroscopic nature means it can absorb water from the air, which may introduce a medium for hydrolytic degradation, especially if acidic or basic impurities are present. Storing under an inert gas directly displaces oxygen, while a dry environment prevents hydration.

Q2: My experiment involves dissolving the compound in an aqueous buffer. How stable is it in solution?

A2: The stability of this compound in solution is highly dependent on the pH, temperature, and presence of other reactive species. While stable at neutral pH for short durations, prolonged exposure to strongly acidic or basic conditions can catalyze degradation.

  • Core Recommendation: For maximum stability in aqueous media, use a buffer in the pH range of 4 to 7. Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light. Avoid autoclaving solutions, as the high temperatures will likely cause significant thermal degradation[4].

  • Scientific Rationale: Similar to other heterocyclic compounds, the indazole nucleus can undergo acid-catalyzed or base-catalyzed hydrolysis, although this is generally slow. A study on related indazole derivatives showed that heating in water can lead to partial decomposition[5][6]. The primary risk in solution is the increased molecular mobility, which facilitates reactions with dissolved oxygen, trace metal ions, or other reactive species in your medium.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the chemical structure and general principles of drug degradation, the most probable degradation pathways are oxidation, hydrolysis, and photolysis[4][7].

  • Oxidation: The electron-rich pyrazole and benzene rings are susceptible to oxidation, potentially forming N-oxides or hydroxylated species. This is a key reason for storing the compound under an inert atmosphere[1][8].

  • Hydrolysis: While the core indazole structure is relatively stable, extreme pH and elevated temperatures can promote hydrolytic cleavage, though specific pathways for this compound are not extensively documented in the literature.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to the formation of reactive excited states that can undergo rearrangement, dimerization, or reaction with oxygen to form photo-oxidative products[4][9]. Storing in amber vials or protecting from light is essential[1].

Q4: How can I quickly assess if my sample of this compound has degraded?

A4: There are several indicators of degradation:

  • Visual Inspection: Check for changes in physical appearance. A pure compound is typically a white to off-white or light brown solid[10]. Any significant color change (e.g., darkening to brown or black), clumping (due to moisture absorption), or change in texture could indicate degradation.

  • Analytical Assessment: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of the main compound relative to a reference standard is a clear sign of degradation[9][11].

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: During purity analysis, you observe one or more unexpected peaks that were not present in the initial analysis of the compound.

  • Possible Cause 1: On-Column or Mobile Phase Degradation. The compound may be reacting with components of your mobile phase (e.g., a highly acidic modifier like trifluoroacetic acid) or degrading on a reactive stationary phase.

  • Troubleshooting Steps:

    • Assess Mobile Phase Stability: Prepare a sample in your mobile phase and analyze it at several time points (e.g., 0, 2, 4, 8 hours). A change in the chromatogram over time indicates solution instability.

    • Modify Mobile Phase: If acid-catalyzed degradation is suspected, switch to a milder acidifier like formic acid or use a buffered mobile phase closer to neutral pH[8].

    • Use a Fresh Column: Ensure your HPLC column is not contaminated or degraded from previous analyses.

  • Possible Cause 2: Sample Degradation During Preparation or Storage. The compound may have degraded after being dissolved in a solvent for analysis, especially if left at room temperature or exposed to light.

  • Troubleshooting Steps:

    • Prepare Samples Fresh: Always prepare your analytical samples immediately before injection.

    • Use Appropriate Solvents: Dissolve the compound in a stable, aprotic solvent like acetonitrile or methanol for initial stock solutions.

    • Control Environment: Use amber autosampler vials and consider a cooled autosampler tray (e.g., 4°C) for long analytical sequences.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is essential for understanding potential degradation pathways and for developing a robust, stability-indicating analytical method as recommended by ICH guidelines[7]. The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at detectable levels[9].

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

Stress ConditionStressorTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOH60°C24-48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Purified Water80°C48 hours
Photolytic Purified WaterRoom TempExpose to UV light (e.g., 254 nm)
  • Sample Analysis:

    • At designated time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze immediately by a validated HPLC-UV method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the area of the parent peak. This confirms the method's ability to separate degradants from the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for separating the parent compound and potential non-polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic pH to ensure good peak shape for the amine-containing indazole.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and is generally less reactive than methanol[9].
Gradient 10% B to 90% B over 20 minA gradient elution is crucial to separate compounds with a wide range of polarities, which is expected in a degradation study.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CProvides reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help identify peak purity and suggest the nature of degradants.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

Visualizations

Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Data Analysis & Conclusion A Obtain Compound Sample B Perform Initial HPLC Analysis (Time = 0) A->B Establish baseline purity C Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples by HPLC at Timed Intervals C->D E Compare Stressed vs. Control Chromatograms D->E F Identify Degradation Pathways & Validate Method Specificity E->F G cluster_degradation Potential Degradation Products Parent This compound Oxidized Oxidized Products (e.g., N-Oxides) Parent->Oxidized O₂ / H₂O₂ Hydrolyzed Hydrolysis Products Parent->Hydrolyzed H⁺ / OH⁻, Δ Photo Photolytic Products (e.g., Rearrangements) Parent->Photo UV Light (hν)

References

Technical Support Center: Synthesis of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-7-methoxy-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. The indazole core is a "privileged scaffold," meaning it can bind to a variety of biological targets, and its specific substitution pattern in this case—a chlorine atom at the 4-position and a methoxy group at the 7-position—is crucial for fine-tuning its pharmacological properties.[1] However, the synthesis of this molecule is not without its challenges. The formation of regioisomers, incomplete reactions, and the generation of various impurities can complicate the synthetic process and require careful optimization and control. This guide will address the most common issues encountered, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

A1: A prevalent synthetic strategy involves the diazotization of a substituted aniline, specifically 3-chloro-6-methoxyaniline, followed by an intramolecular cyclization. This method, while effective, presents several critical control points where side reactions can occur. The primary challenges include managing the stability of the diazonium salt intermediate and controlling the regioselectivity of the cyclization to exclusively form the desired 1H-indazole.

Q2: My reaction is producing a significant amount of the undesired 2H-indazole isomer. How can I improve the regioselectivity for the 1H-product?

A2: The formation of N1 versus N2 isomers is a common challenge in indazole chemistry. The 1H-tautomer is generally the thermodynamically more stable product.[2] To favor its formation, consider the following:

  • Reaction Conditions: The choice of base and solvent is critical. For subsequent N-alkylation steps, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation.[3][4][5]

  • Thermodynamic vs. Kinetic Control: N2-substituted products can sometimes be the kinetically favored product. Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for degradation) can sometimes allow for equilibration to the more stable N1 isomer.

Q3: I am observing incomplete conversion of my starting aniline. What are the likely causes and how can I address this?

A3: Incomplete diazotization is a common issue. Key factors to investigate include:

  • Purity of Sodium Nitrite: The sodium nitrite used must be of high purity and dry.

  • Acid Concentration: The reaction is typically carried out in a strong acidic medium. Insufficient acid can lead to incomplete formation of nitrous acid, the diazotizing agent.

  • Temperature Control: Diazotization reactions are often exothermic and require strict temperature control, typically between 0-5 °C.[6] Higher temperatures can lead to the decomposition of the diazonium salt.

  • Addition Rate: Slow, controlled addition of the sodium nitrite solution is crucial to maintain the optimal temperature and prevent localized high concentrations of nitrous acid.

Q4: I've noticed a side product with a mass corresponding to the loss of the chloro group. What is happening and how can I prevent it?

A4: Dehalogenation can occur under certain reductive conditions. If your synthesis involves a reduction step, for example, to reduce a nitro group on a precursor, the chloro substituent can be susceptible to hydrogenolysis. To mitigate this:

  • Catalyst Choice: Use a catalyst that is less prone to promoting dehalogenation.

  • Reaction Conditions: Optimize the hydrogen pressure, temperature, and reaction time to be as mild as possible while still achieving the desired reduction.

Q5: Is the methoxy group stable throughout the synthesis? Could demethylation be a problem?

A5: The methoxy group is generally stable under many reaction conditions. However, strong acids, particularly at elevated temperatures, can lead to O-demethylation.[7] If your purification or a subsequent reaction step involves strongly acidic conditions, consider:

  • Milder Acids: If possible, use a milder acid or a buffered system.

  • Temperature Control: Keep the temperature as low as possible during any acidic treatments.

  • Protecting Groups: In more complex syntheses, protecting the hydroxyl group as a more robust ether might be an option, though this adds steps to the overall sequence.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a more detailed breakdown of potential side products, their likely origins, and step-by-step troubleshooting protocols.

Issue 1: Formation of Isomeric Side Products
Side ProductPlausible CauseTroubleshooting Protocol
2H-Indazole Isomer Kinetic control favoring N2 cyclization or subsequent N2-alkylation.1. Optimize Base and Solvent: For N-alkylation, use NaH in THF to favor N1 substitution.[3][4][5] 2. Temperature and Time: Carefully increase reaction time or temperature to favor thermodynamic N1 product formation, monitoring for degradation.
Positional Isomers (e.g., 5-Chloro-7-methoxy-1H-indazole) Impure starting materials or lack of regiocontrol during aromatic substitution steps in the synthesis of the aniline precursor.1. Starting Material Purity: Verify the purity of the 3-chloro-6-methoxyaniline precursor by NMR and LC-MS. 2. Purification of Precursor: If necessary, purify the starting aniline by recrystallization or chromatography.
Issue 2: Incomplete Reactions and Starting Material Contamination
Side Product/IssuePlausible CauseTroubleshooting Protocol
Unreacted 3-chloro-6-methoxyaniline Incomplete diazotization.1. Reagent Quality: Use fresh, high-purity sodium nitrite. 2. Acid Stoichiometry: Ensure a sufficient excess of strong acid (e.g., HCl, H2SO4). 3. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during nitrite addition.[6] 4. Slow Addition: Add the sodium nitrite solution dropwise with vigorous stirring.
Azo Coupling Products Reaction of the diazonium salt with unreacted aniline or other electron-rich aromatic species.1. Stoichiometry: Ensure a slight excess of the diazotizing agent to fully consume the starting aniline. 2. Temperature: Maintain low temperatures to minimize the rate of coupling reactions.
Issue 3: Degradation and Other Impurities
Side Product/IssuePlausible CauseTroubleshooting Protocol
Phenolic Impurities Decomposition of the diazonium salt before cyclization.1. Temperature Control: Strictly maintain low temperatures (0-5 °C) throughout the diazotization and before cyclization. 2. Immediate Use: Use the diazonium salt solution immediately in the next step without prolonged storage.
7-hydroxy-4-chloro-1H-indazole (Demethylation) Exposure to strong acids, particularly at elevated temperatures.[7]1. Milder Conditions: If possible, use milder acidic conditions for any necessary steps. 2. Low Temperature: Keep the temperature low during any acidic workup or reaction.
7-methoxy-1H-indazole (Dechlorination) Reductive conditions in the presence of a catalyst like Palladium on carbon.1. Catalyst Screening: If a reduction step is necessary, screen for catalysts less prone to dehalogenation. 2. Milder Reducing Agents: Consider alternative, milder reducing agents.

Experimental Workflow and Visualization

Generalized Synthetic Pathway

The following diagram illustrates a common synthetic approach to this compound, highlighting the critical steps where side products can form.

G cluster_0 Precursor Synthesis cluster_1 Indazole Formation cluster_2 Potential Side Reactions Start Substituted Aniline Precursor (e.g., 2-amino-6-nitrotoluene) Methoxylation Methoxylation Start->Methoxylation Chlorination Chlorination Methoxylation->Chlorination Reduction Nitro Group Reduction Chlorination->Reduction Aniline 3-chloro-6-methoxyaniline Reduction->Aniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium SideProduct1 Incomplete Diazotization Diazotization->SideProduct1 Cyclization Intramolecular Cyclization Diazonium->Cyclization SideProduct2 Azo Coupling Diazonium->SideProduct2 SideProduct3 Phenolic Impurities Diazonium->SideProduct3 Product This compound Cyclization->Product SideProduct4 2H-Isomer Formation Cyclization->SideProduct4

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and addressing common issues during the synthesis.

G Start Problem Identified in Reaction Mixture LowYield Low Yield of Desired Product Start->LowYield MultipleSpots Multiple Spots on TLC/LC-MS Start->MultipleSpots CheckPurity Verify Starting Material Purity and Reagent Quality LowYield->CheckPurity Incomplete conversion? IdentifySideProducts Identify Side Products (MS, NMR) MultipleSpots->IdentifySideProducts Characterize impurities OptimizeConditions Optimize Diazotization: - Temperature (0-5 °C) - Acid concentration - Slow addition of NaNO2 CheckPurity->OptimizeConditions Purity confirmed Isomer Address Isomer Formation: - Adjust base/solvent for alkylation - Optimize cyclization conditions IdentifySideProducts->Isomer Isomer detected? Degradation Mitigate Degradation: - Strict temperature control - Minimize reaction/workup time - Use milder reagents IdentifySideProducts->Degradation Degradation products? OtherImpurities Address Other Impurities: - Check for dehalogenation/demethylation - Optimize purification method IdentifySideProducts->OtherImpurities Other impurities?

Caption: Troubleshooting logic for this compound synthesis.

Conclusion

The synthesis of this compound requires careful attention to reaction conditions and a thorough understanding of potential side reactions. By implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Meticulous control over temperature, reagent quality, and stoichiometry are paramount to success. Should you encounter persistent issues, we recommend a systematic, stepwise analysis of your protocol, starting with the verification of all starting materials.

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common challenges encountered during the synthesis of this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors like Pazopanib, robust and reproducible synthesis of this indazole is critical.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Section 1: Synthetic Strategy and Workflow

The most common and industrially relevant approach to synthesizing the indazole core involves the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization.[3] For this compound, a logical and efficient pathway begins with 3-chloro-2-methylanisole (also known as 2-chloro-6-methoxytoluene).[4] The overall strategy involves nitration, reduction of the resulting nitro group to an amine, and finally, the key diazotization and cyclization sequence.

The diagram below illustrates this synthetic workflow.

G cluster_0 Synthetic Workflow for this compound A Start: 3-Chloro-2-methylanisole B Step 1: Nitration A->B C Intermediate: 4-Chloro-7-methoxy-2-nitrotoluene B->C D Step 2: Reduction C->D E Intermediate: 3-Chloro-6-methoxy-2-methylaniline D->E F Step 3: Diazotization & Cyclization E->F G Product: this compound F->G

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing both diagnostic advice and corrective actions.

Q1: My yield for the final diazotization and cyclization step is consistently low (<50%). What are the most likely causes?

A1: This is a common and multifaceted issue, often stemming from the instability of the diazonium salt intermediate. The key is to meticulously control the reaction conditions.

  • Temperature Control is Critical: Diazotization must be performed at low temperatures, typically between -5°C and 5°C.[5] Above this range, the diazonium salt decomposes rapidly, leading to the formation of phenolic byproducts and tar, significantly reducing the yield of the desired indazole. The cyclization step may require gentle warming, but the initial formation of the diazonium salt is highly temperature-sensitive.

  • Acid Concentration: The reaction is typically run in a strong mineral acid like hydrochloric or sulfuric acid.[6][7] Insufficient acid can lead to incomplete diazotization and potential side reactions, including the coupling of the diazonium salt with the unreacted starting amine to form a triazene byproduct.

  • Rate of Nitrite Addition: The sodium nitrite solution should be added slowly and sub-surface to the acidic solution of the amine.[5] This prevents localized high concentrations of nitrous acid, which can decompose, and ensures the temperature does not spike.

  • Purity of the Amine Precursor: The starting amine (3-Chloro-6-methoxy-2-methylaniline) must be of high purity. Impurities can interfere with the diazotization process and complicate the final product purification.

Q2: I observe a significant byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. How can I prevent this?

A2: This indicates nucleophilic aromatic substitution (SNAr) on the diazonium salt intermediate, where water acts as a nucleophile. While some level of phenol formation from diazonium salt decomposition is common, its prevalence can be minimized.

  • Avoid Excessively Long Reaction Times: Once the diazotization is complete, proceed to the cyclization step without undue delay. Prolonged exposure of the diazonium salt to the aqueous acidic medium increases the likelihood of hydrolysis.

  • Control Acidity: While strong acid is necessary, using a vast excess can sometimes increase the water activity. Adhere to established protocols for the molar equivalents of acid.

  • Non-Aqueous Methods: For particularly sensitive substrates, consider alternative, non-aqueous diazotization methods using reagents like tert-butyl nitrite or isoamyl nitrite in an organic solvent, although this adds cost and complexity.

Q3: My final product is an intractable brown oil that is difficult to purify by column chromatography. What are my options?

A3: The formation of a dark, oily product often points to polymerization or the creation of complex, polar byproducts.

  • Revisit the Reaction Quench: Ensure the reaction is properly quenched at the end. Adding the reaction mixture to a large volume of ice water can help precipitate the crude product while keeping highly polar impurities in the aqueous phase.

  • Extraction and Wash: After quenching, perform a thorough work-up. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, and finally with brine.[8]

  • Purification Strategy:

    • Trituration: Before resorting to chromatography, try triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the desired product, leaving impurities behind.

    • Chromatography Optimization: If chromatography is necessary, use a gradient elution. Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. The target compound, this compound, is moderately polar. Running a series of TLCs with different solvent systems first is crucial for identifying the optimal separation conditions.[8]

Q4: How can I definitively distinguish between the desired 1H-indazole and a potential 2H-indazole isomer in my NMR spectrum?

A4: While the synthetic route strongly favors the formation of the more thermodynamically stable 1H-tautomer, confirmation is good practice.[9][10]

  • The N-H Proton: The most telling signal in the ¹H NMR is the N-H proton of the indazole ring. In 1H-indazoles, this proton is typically a broad singlet that appears far downfield, often greater than 10 ppm. A D₂O shake will cause this peak to disappear.[10]

  • 2D NMR: For unambiguous confirmation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. In N-1 substituted (or 1H) indazoles, you will observe a correlation from the protons on the C3 position to the C7a carbon. In N-2 isomers, this correlation is typically absent.

Section 3: Optimization of Reaction Parameters

Systematic optimization is key to achieving high yield and purity. The following table summarizes critical parameters and their impact on the final diazotization/cyclization step.

ParameterRecommended RangeRationale & Impact on Reaction
Temperature -5°C to 5°CHigh Impact. Prevents decomposition of the diazonium salt intermediate. Higher temperatures lead to phenol byproducts and reduced yield.[5]
Acid 2.5 - 4.0 Molar EquivalentsHigh Impact. Ensures complete protonation of the amine and formation of nitrous acid. Insufficient acid leads to incomplete reaction and side products.[6]
NaNO₂ Stoichiometry 1.0 - 1.2 Molar EquivalentsMedium Impact. A slight excess ensures the complete conversion of the amine. A large excess can lead to unwanted side reactions and is unnecessary.
Solvent Aqueous HCl / H₂SO₄High Impact. Provides the necessary acidic environment and solubilizes the amine salt. The choice of acid can sometimes influence byproduct formation.[7]
Reaction Time 30 min - 2 hoursMedium Impact. Sufficient time is needed for complete diazotization. However, excessively long times increase the risk of diazonium salt decomposition. The reaction should be monitored by TLC.[8]

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure for the final step of the synthesis, starting from the amine precursor.

Synthesis of this compound from 3-Chloro-6-methoxy-2-methylaniline

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Chloro-6-methoxy-2-methylaniline (1.0 eq).

  • Acidification: Add 3M hydrochloric acid (3.0 eq) and cool the resulting slurry to 0°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine slurry via the addition funnel, ensuring the internal temperature is maintained between -5°C and 5°C. The addition should take approximately 30-45 minutes.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1 hour. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate system).

  • Work-up: Carefully pour the cold reaction mixture into a beaker containing crushed ice. A precipitate should form.

  • Neutralization & Extraction: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or THF/water).[8]

Section 5: Mechanistic Insights

The core of this synthesis lies in the formation of a diazonium salt, followed by an intramolecular electrophilic aromatic substitution-type cyclization.

G cluster_mech Diazotization & Cyclization Mechanism amine Amine Precursor diazonium Diazonium Salt Intermediate amine->diazonium + NaNO₂, H⁺ (-2 H₂O) cyclized Cyclized Intermediate diazonium->cyclized Intramolecular Cyclization product Final Product (1H-Indazole) cyclized->product Tautomerization (-H⁺)

Caption: Simplified mechanism for the formation of the indazole ring.

The process begins with the reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and strong acid) to generate the electrophilic diazonium salt. The electron-rich aromatic ring then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the five-membered pyrazole ring. A final deprotonation and tautomerization step yields the aromatic 1H-indazole product.

References

"4-Chloro-7-methoxy-1H-indazole" scale-up synthesis issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxy-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered during the scale-up of this important heterocyclic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthesis for improved yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and cost-effective route starts from the commercially available 3-chloro-6-methoxytoluene. The synthesis proceeds through a few key transformations: acetylation of the corresponding aniline derivative, followed by a diazotization and intramolecular cyclization. An established method for the analogous 4-chloro-1H-indazole begins with 3-chloro-2-methylaniline, which is acetylated and then treated with a nitrite source to induce cyclization.[1] This general strategy is adaptable for the 7-methoxy analog and avoids some of the more hazardous reagents or expensive starting materials associated with other indazole syntheses.[2]

Q2: What are the primary challenges I should anticipate when moving from bench-scale to a larger-scale synthesis?

The primary challenges during the scale-up of indazole synthesis typically revolve around four key areas:

  • Reaction Control & Exotherms: The diazotization and cyclization steps can be exothermic.[3] What is easily managed in a lab flask can become a significant safety and impurity issue on a larger scale if not properly controlled.

  • Impurity Profile Management: The formation of regioisomers and other process-related impurities can become more pronounced at scale, complicating purification.

  • Purification Efficiency: Methods that are straightforward at the gram-scale, such as column chromatography, are often not economically viable for multi-kilogram production. Developing a robust crystallization or distillation procedure is critical.[3]

  • Reagent Handling and Safety: The use of reagents like nitrites and strong acids requires careful handling protocols, especially at larger quantities, to mitigate potential hazards.[2]

Q3: Why is regioselectivity a concern in indazole synthesis, and how does it apply here?

The indazole ring system has two nitrogen atoms in the five-membered ring, leading to possible 1H and 2H tautomers, with the 1H-tautomer being the more thermodynamically stable form.[4][5][6] During synthesis, particularly in cyclization reactions or subsequent alkylation/acylation steps, mixtures of N1 and N2 substituted products can form.[7] Achieving high regioselectivity is crucial for ensuring the final product is the correct, biologically active isomer. The choice of cyclization strategy and reaction conditions are the primary levers for controlling this outcome.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments. Each entry details the potential causes and provides actionable solutions.

Issue 1: Low Reaction Yield

Q: My overall yield for the synthesis of this compound is significantly lower than expected on scale-up. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from incomplete reactions, product degradation, or competing side reactions. Let's break down the potential causes based on a typical synthetic sequence.

Potential Causes & Solutions:

  • Incomplete Cyclization: The key ring-forming step can be sluggish if not properly optimized.

    • Causality: The intramolecular cyclization following diazotization is sensitive to temperature and acid concentration. Insufficient activation or premature decomposition of the diazonium intermediate can halt the reaction.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the disappearance of the acetylated aniline intermediate.

      • Temperature Optimization: The initial diazotization must be kept cold (typically 0-5 °C) to prevent diazonium salt decomposition. However, the subsequent cyclization may require gentle warming. A temperature study to find the optimal balance is recommended.[3]

      • Reagent Stoichiometry: Ensure the molar ratio of the nitrite source (e.g., tert-butyl nitrite, sodium nitrite) is optimal. An excess may lead to side reactions, while an insufficient amount will result in an incomplete reaction.

  • Side Product Formation: The formation of undesired byproducts is a common cause of yield loss.

    • Causality: N-nitroso impurities can form, and other rearrangement or coupling reactions can occur under diazotization conditions.[4]

    • Troubleshooting Protocol:

      • Control Reagent Addition: Add the nitrite source slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations which can promote side reactions.

      • Solvent Choice: The choice of solvent can influence reaction pathways. Acetic acid is commonly used as it acts as both solvent and acid catalyst.

  • Product Loss During Work-up and Purification: Mechanical and solubility losses are magnified at scale.

    • Causality: The product might have partial solubility in the aqueous phase during extraction, or may not crystallize efficiently from the chosen solvent system.

    • Troubleshooting Protocol:

      • Optimize Extraction: Perform a material balance to determine if the product is being lost to aqueous washes. Adjusting the pH or using a different extraction solvent may be necessary.

      • Develop a Robust Crystallization: Screen various solvent/anti-solvent systems to find conditions that provide high recovery and good purity. Seeding strategies can be critical for reproducible crystallization at scale.

Issue 2: Impurity Formation and Control

Q: My crude product is contaminated with a persistent impurity that is difficult to separate. How can I identify and minimize its formation?

A: Impurity management is critical for delivering a high-quality final product. The most common impurities in this synthesis are often regioisomers or products of incomplete reactions.

Common Impurities and Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Starting Material Carryover Incomplete reaction during the acetylation or cyclization step.Implement in-process controls (IPC) like HPLC to ensure full conversion before proceeding to the next step. Adjust reaction time, temperature, or reagent stoichiometry as needed.
Regioisomeric Indazoles Lack of regiocontrol during the cyclization step. For instance, formation of 6-Chloro-7-methoxy-1H-indazole.The substitution pattern on the aniline precursor generally dictates the cyclization outcome. However, careful control of temperature and the acid catalyst can maximize selectivity. Alternative cyclization methods, such as those involving intramolecular C-H amination or Ullmann-type couplings, can offer different regioselectivity profiles.[2][8]
N-Nitroso Compounds Excess nitrite or non-optimal reaction conditions during diazotization.Maintain strict temperature control (0-5 °C) and add the nitrite source slowly. Ensure adequate acidic conditions to favor diazotization over nitrosation of the secondary amide.
Hydrolysis Byproducts Incomplete hydrolysis of the N-acetyl intermediate if this protecting group is used.[1]Ensure sufficient base (e.g., NaOH) and reaction time/temperature for the deacetylation step. Monitor the reaction by HPLC to confirm the complete disappearance of the acetylated indazole.

Visualizing Impurity Formation:

The diagram below illustrates a potential pathway for the formation of a regioisomeric impurity, which can occur if the starting materials are not correctly substituted or if unexpected rearrangements occur.

G cluster_0 Desired Pathway cluster_1 Impurity Pathway SM1 3-Chloro-2-methyl-6-methoxyaniline INT1 N-Acetyl Intermediate SM1->INT1 Ac₂O PROD1 4-Chloro-7-methoxy- 1H-indazole INT1->PROD1 1. t-BuONO 2. Cyclization SM2 Isomeric Starting Material (e.g., 2-Chloro-3-methyl-6-methoxyaniline) INT2 Isomeric N-Acetyl Intermediate SM2->INT2 Ac₂O IMP1 Regioisomeric Impurity (e.g., 7-Chloro-4-methoxy- 1H-indazole) INT2->IMP1 1. t-BuONO 2. Cyclization

Caption: Potential pathways for desired product and regioisomeric impurity formation.

Issue 3: Difficult Purification

Q: My crude this compound is an oil/waxy solid that is difficult to purify by crystallization, and chromatography is not viable for my scale. What are my options?

A: This is a classic scale-up challenge. The solution lies in systematically developing a robust isolation procedure.

Troubleshooting Purification:

  • Optimize Crystallization:

    • Solvent Screening: Perform a systematic screening of single and binary solvent systems. The ideal system will fully dissolve the product at an elevated temperature and provide low solubility at room temperature or below, while keeping impurities dissolved.

    • Anti-Solvent Addition: A controlled addition of an anti-solvent to a solution of the crude product can induce crystallization. The rate of addition and temperature are critical parameters.

    • Control Cooling Profile: Crash cooling often leads to oiling out or trapping impurities. A slow, controlled cooling profile is essential for growing pure crystals.

    • Seeding: Using a small amount of pure product as seed crystals can overcome nucleation barriers and ensure consistent crystallization.

  • Consider a Salt Screen:

    • Causality: Indazoles are weakly basic and can be protonated to form salts.[5] Salts often have very different (and better) crystalline properties than the freebase.

    • Protocol: Treat the crude product with various acids (e.g., HCl, H₂SO₄, methanesulfonic acid) in different solvents to screen for a stable, crystalline salt. The freebase can be regenerated from the purified salt in a subsequent step if required.

  • Vacuum Distillation:

    • Applicability: If the product is thermally stable, vacuum distillation can be an excellent scale-up purification method, especially for removing non-volatile impurities.[3]

    • Protocol: First, determine the thermal stability of the compound using TGA/DSC analysis. If stable, perform a small-scale distillation to determine the boiling point under vacuum and assess purity of the distillate.

Issue 4: Safety Concerns on Scale-up

Q: What are the key safety hazards associated with the synthesis of this compound that I need to manage during scale-up?

A: Proactive safety management is non-negotiable in process chemistry. For this synthesis, the primary hazards are thermal risks and the handling of potentially hazardous reagents.

Key Safety Considerations:

  • Exothermic Events:

    • Hazard: The diazotization reaction is exothermic. A loss of cooling could lead to a runaway reaction, causing a rapid increase in temperature and pressure, and forceful release of nitrogen gas.[3]

    • Mitigation:

      • Use a reactor with adequate cooling capacity and an accurate temperature probe.

      • Perform reaction calorimetry (e.g., RC1) to quantify the heat of reaction and determine the required cooling duty.

      • Implement controlled, slow addition of the nitrite reagent.

      • Develop a quench protocol in case of a cooling failure (e.g., addition of a radical scavenger).

  • Handling of Nitrites:

    • Hazard: Acidic conditions with nitrite salts can release toxic nitrogen oxides (NOx). More critically, they can form carcinogenic N-nitroso compounds if they react with secondary amines.

    • Mitigation:

      • Ensure adequate ventilation and work in a fume hood.

      • Maintain the reaction pH in the intended range.

      • Have a quench solution available (e.g., sulfamic acid or urea) to destroy excess nitrite at the end of the reaction.

Troubleshooting Workflow for Scale-Up Safety:

G Start Planning Scale-Up Thermo Assess Thermal Hazards (DSC/RC1) Start->Thermo Reagent Review Reagent Hazards (Nitrites, Acids) Start->Reagent Exotherm Exotherm Detected? Thermo->Exotherm HazardousReagent Hazardous Reagents? Reagent->HazardousReagent Control Engineer Controls: - Adequate Cooling - Slow Addition Rate - Quench Protocol Exotherm->Control Yes NoExotherm Low/Manageable Exotherm Exotherm->NoExotherm No PPE Define PPE and Handling Procedures: - Ventilation - Quench for Excess Reagents HazardousReagent->PPE Yes SafeReagent Standard Handling Sufficient HazardousReagent->SafeReagent No Control->HazardousReagent Proceed Proceed with Pilot Batch PPE->Proceed NoExotherm->HazardousReagent SafeReagent->Proceed

Caption: Decision workflow for assessing and mitigating scale-up safety risks.

Experimental Protocols

Protocol: Scalable Synthesis of this compound

This protocol is an illustrative example adapted from known procedures for similar indazoles and should be optimized for your specific laboratory conditions and scale.[1]

Step 1: Acetylation of 3-Chloro-2-methyl-6-methoxyaniline

  • To a suitable reactor, charge 3-chloro-2-methyl-6-methoxyaniline (1.0 eq) and acetic anhydride (1.2 eq).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by HPLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to quench the excess acetic anhydride.

  • Isolate the solid N-(3-chloro-6-methoxy-2-methylphenyl)acetamide by filtration, wash with water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Charge the N-acetyl intermediate (1.0 eq) and acetic acid to a reactor equipped for cooling.

  • Cool the mixture to 0-5 °C with vigorous stirring.

  • Slowly add a solution of tert-butyl nitrite (1.5 eq) in acetic acid over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction by HPLC. Once the intermediate is consumed, the reaction is complete.

  • Quench the reaction by adding it to a pre-chilled mixture of water and ice.

  • The crude product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

  • Concentrate the organic layer under reduced pressure to yield crude this compound, which can then be purified as described in the troubleshooting section.

References

Navigating the Spectral Nuances of 4-Chloro-7-methoxy-1H-indazole: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the NMR spectral interpretation of 4-Chloro-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in elucidating the structure and purity of this compound using nuclear magnetic resonance spectroscopy. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows more peaks than expected. What could be the cause?

A1: The most probable cause is the presence of tautomers.

Indazoles, including this compound, can exist in two tautomeric forms: the 1H- and 2H-isomers.[1] The position of the proton on the nitrogen atom of the pyrazole ring dictates the tautomeric form. In solution, these two forms can be in equilibrium, leading to a mixture and consequently, a more complex NMR spectrum than anticipated for a single species.

The equilibrium between the 1H- and 2H-tautomers is often influenced by the solvent.[2] In less polar solvents like chloroform-d (CDCl₃), the 2H-tautomer might be more stabilized, whereas in more polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the 1H-tautomer is often predominant.[2][3]

Troubleshooting Protocol:

  • Solvent Study: Acquire ¹H NMR spectra in at least two different deuterated solvents with varying polarities (e.g., CDCl₃ and DMSO-d₆). A significant change in the relative integration of aromatic proton signals upon solvent change is a strong indicator of a tautomeric equilibrium.

  • Temperature Variation: Run the NMR experiment at different temperatures. Changes in temperature can shift the equilibrium between tautomers, which will be reflected in the relative intensities of the corresponding peaks.

  • 2D NMR: Perform a 2D NMR experiment such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation). These experiments can help in assigning the protons to their corresponding carbons and in distinguishing between the two tautomeric forms.

Diagram 1: Tautomeric Equilibrium of this compound

Caption: Tautomeric forms of this compound.

Q2: I am having trouble assigning the aromatic protons in my ¹H NMR spectrum. What are the expected chemical shifts and coupling patterns?

A2: The substitution pattern significantly influences the chemical shifts of the aromatic protons.

  • -Cl (Chloro group) at C4: The chloro group is an electron-withdrawing group via induction and weakly electron-donating through resonance. Its presence at C4 will deshield the proton at C5.

  • -OCH₃ (Methoxy group) at C7: The methoxy group is a strong electron-donating group through resonance, which will shield the protons on the benzene ring, particularly the ortho- and para-positions.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H3~8.0 - 8.2s-Typically the most downfield proton of the indazole ring system.
H5~7.2 - 7.4d~8.0 - 9.0Ortho-coupled to H6. Deshielded by the adjacent chloro group.
H6~6.8 - 7.0d~8.0 - 9.0Ortho-coupled to H5. Shielded by the methoxy group at C7.
OCH₃~3.9 - 4.1s-Typical chemical shift for a methoxy group attached to an aromatic ring.
NHVariable (Broad singlet)br s-Chemical shift is highly dependent on solvent, concentration, and temperature.

Troubleshooting Protocol:

  • COSY Experiment: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled protons. You should observe a cross-peak between H5 and H6.

  • NOESY/ROESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can help to confirm spatial proximities. For the 1H-tautomer, an NOE between the NH proton and the H7-methoxy group would be expected.

  • HMBC Experiment: An HMBC experiment will show correlations between protons and carbons that are 2-3 bonds away. This can be crucial for unambiguously assigning the quaternary carbons and confirming the overall connectivity.

Q3: My sample is poorly soluble in CDCl₃. What other solvents can I use, and how will they affect the spectrum?

A3: Acetone-d₆ and DMSO-d₆ are excellent alternative solvents for polar heterocyclic compounds.

Poor solubility in CDCl₃ is a common issue.[4] Using a more polar solvent is a standard solution.

  • Acetone-d₆: A good alternative that is relatively easy to remove.

  • DMSO-d₆: An excellent solvent for many heterocyclic compounds, but it is high-boiling and can be difficult to remove from the sample.

Impact on the NMR Spectrum:

  • Chemical Shifts: Expect significant changes in chemical shifts, especially for the NH proton, due to different solvent-solute interactions.[5] Aromatic proton signals may also shift.

  • Tautomeric Equilibrium: As mentioned in Q1, the choice of solvent can alter the ratio of the 1H- and 2H-tautomers.[2] This can lead to a completely different looking spectrum. The NH proton is more likely to be observed in aprotic polar solvents like DMSO-d₆.

Troubleshooting Protocol:

  • Solvent Selection: Choose a solvent in which your compound is fully soluble to ensure a high-quality spectrum.

  • Reference Your Spectrum: Always reference the spectrum to the residual solvent peak.

  • D₂O Exchange: To confirm the identity of an NH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The NH proton will exchange with deuterium, and its signal will disappear or significantly diminish.[4]

Diagram 2: General NMR Troubleshooting Workflow

workflow start Complex or Unexpected NMR Spectrum check_purity Assess Sample Purity (TLC, LC-MS) start->check_purity impure Re-purify Sample check_purity->impure Impure pure Sample is Pure check_purity->pure Pure solvent_effects Consider Solvent Effects & Tautomerism pure->solvent_effects change_solvent Acquire Spectrum in a Different Solvent (e.g., DMSO-d6) solvent_effects->change_solvent no_change Spectrum Unchanged change_solvent->no_change change Spectrum Simplifies or Changes Significantly change_solvent->change check_params Review NMR Acquisition Parameters no_change->check_params tautomers_confirmed Tautomerism Likely change->tautomers_confirmed optimize_params Optimize Shimming, Acquisition Time, etc. check_params->optimize_params Suboptimal params_ok Parameters OK check_params->params_ok Optimal perform_2d Perform 2D NMR (COSY, HSQC, HMBC) params_ok->perform_2d structure_elucidated Structure Elucidated perform_2d->structure_elucidated consult Consult with NMR Specialist perform_2d->consult Ambiguous Results

Caption: A workflow for troubleshooting complex NMR spectra.

References

Technical Support Center: Crystallization of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for resolving crystallization challenges with 4-Chloro-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered questions during the purification of this compound. As your Senior Application Scientist, I will guide you through the principles and practical steps to achieve high-quality crystalline material.

I. Understanding the Molecule: Physicochemical Context

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound and related analogs. These properties fundamentally govern its crystallization behavior.

CompoundMolecular WeightMelting Point (°C)Key Structural Features
4-Chloro-1H-indazole152.58155-157Chloro group at position 4
7-Methoxy-1H-indazole148.1691-92[1]Methoxy group at position 7
This compound 182.61 Not explicitly reported (likely intermediate between the two analogs) Chloro and Methoxy substitution

The presence of both a chloro and a methoxy group on the indazole scaffold will influence its polarity, hydrogen bonding potential, and solubility in various solvents. The chloro group adds hydrophobicity, while the methoxy group can act as a hydrogen bond acceptor.

II. Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format, providing detailed, actionable solutions.

Q1: My compound has "oiled out" upon cooling and will not solidify. What are the causes and how can I fix this?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.

Causality:

  • High Solute Concentration: The concentration of your compound in the solvent is too high, leading to phase separation above its freezing point in that particular solvent system.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and ordered crystal growth, favoring the formation of a supersaturated oil.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of your compound, making it more prone to oiling out.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Once fully dissolved, add a small amount (10-20% of the original volume) of the same warm solvent to slightly decrease the concentration.

  • Controlled Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can facilitate this.

  • Induce Nucleation: If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

  • Seed Crystals: If you have a small amount of solid this compound, add a single, tiny crystal to the solution to act as a template for crystal growth.

  • Solvent System Modification: If oiling persists, consider a solvent system with a lower boiling point or a different polarity.

Q2: I've obtained a solid, but it's an amorphous powder, not crystalline. How can I promote crystal growth?

A2: The formation of an amorphous solid indicates that the precipitation process was too rapid, preventing the molecules from arranging into an ordered crystal lattice.

Causality:

  • High Degree of Supersaturation: The solution is too far beyond its saturation point, leading to rapid "crashing out" of the solid.

  • Inappropriate Solvent: The chosen solvent may not be ideal for facilitating the organized molecular packing required for crystallization.

Troubleshooting Protocol:

  • Solvent Screening: A systematic solvent screen is the most effective approach. Use small quantities of your compound to test its solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water). The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent/Anti-Solvent Method:

    • Dissolve your compound in a "good" solvent in which it is highly soluble.

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble, dropwise, until the solution becomes slightly turbid (cloudy).

    • Gently warm the solution until the turbidity just disappears.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases. Based on literature for similar compounds, a Tetrahydrofuran (THF)/Water or Methanol/Water system is a promising starting point[2]. A recent study on a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, found a methanol/water mixture to be optimal for recrystallization[3].

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor.

Causality:

  • Excessive Solvent: Using too much solvent to dissolve the compound will result in a lower recovery.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

  • Premature Filtration: Filtering the crystals before crystallization has reached equilibrium.

Troubleshooting Protocol:

  • Concentrate the Mother Liquor: If you have retained the filtrate (mother liquor), you can recover more product by carefully evaporating a portion of the solvent and cooling the concentrated solution again.

  • Optimize Solvent Volume: In subsequent crystallizations, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Extended Cooling: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator for several hours to maximize precipitation.

  • Check Solubility at Low Temperatures: Ensure the chosen solvent provides poor solubility for your compound at lower temperatures.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting point for a solvent system for this compound?

A: Based on data from structurally similar indazole derivatives, a binary solvent system of a water-miscible organic solvent and water is a highly recommended starting point. Specifically:

  • Tetrahydrofuran (THF) / Water: A study on the purification of 4-chloro-1H-indazole utilized a THF/H2O (1:2) mixture for recrystallization[2].

  • Methanol / Water: The purification of 7-bromo-4-chloro-1H-indazol-3-amine was successfully achieved using a methanol/water (80/20, v/v) mixture[3].

Q: Should I be concerned about polymorphism with this compound?

A: While no specific polymorphs of this compound are documented in the literature reviewed, polymorphism is a common phenomenon in substituted indazoles. Different crystalline forms can have different stabilities, solubilities, and melting points. It is good practice to characterize your crystalline product using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism, especially in a drug development context.

Q: How pure does my crude material need to be before attempting crystallization?

A: For optimal results, your starting material should be as pure as possible. Significant impurities can inhibit crystallization or become trapped in the crystal lattice, reducing the effectiveness of the purification. If your crude material is highly impure, consider a preliminary purification step, such as column chromatography, before proceeding with the final crystallization.

IV. Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.

  • For solvents in which the compound is readily soluble at room temperature, it is not a suitable single-solvent for recrystallization but may be a "good" solvent for an anti-solvent system.

  • For solvents in which the compound is sparingly soluble, gently warm the test tube and observe if the solid dissolves. If it does, this is a potential candidate for single-solvent recrystallization.

  • Allow the tubes that required heating to cool slowly to room temperature and then in an ice bath. Observe the quality of the resulting solid.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (Example: THF/Water)
  • Dissolve the crude this compound in a minimal amount of warm THF.

  • While stirring, slowly add water dropwise until a persistent cloudiness is observed.

  • Add a few drops of warm THF to re-dissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • If crystals do not form, consider placing the flask in a refrigerator overnight.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold THF/water mixture, and dry under vacuum.

V. Visualization of Troubleshooting Workflow

dot

Caption: A general troubleshooting workflow for crystallization issues.

VI. References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. --INVALID-LINK--

  • PubChem. (n.d.). 4-Methoxy-1H-indazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 4-Methoxy-1H-indazole. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Methoxyindazole. Retrieved from --INVALID-LINK--

  • Huateng Pharma. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 7-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Methoxyindazole. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 1H-Indazole, 99%. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 7-Chloro-4-methoxy-1h-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Lee, S. M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(7), 1349. --INVALID-LINK--

  • BLD Pharm. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Impurity Profiling of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to impurity profiling of 4-Chloro-7-methoxy-1H-indazole, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions. We will navigate the complexities of identifying, quantifying, and controlling impurities in this compound, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should expect in my this compound sample?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate like this compound are typically categorized based on their origin.[1][2] Understanding these categories is the first step in developing a robust impurity profiling strategy.

  • Organic Impurities: These are the most common and structurally similar to the main compound. They can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as substituted anilines (e.g., 3-chloro-2-methyl-6-methoxyaniline) or related compounds used to construct the indazole ring.

    • Intermediates: Partially reacted molecules that were intended to undergo further transformation. An example could be an uncyclized hydrazone or an N-acetylated precursor.[3]

    • Byproducts: Unintended molecules formed through side reactions. For indazole synthesis, this frequently includes regioisomers (e.g., 6-Chloro-7-methoxy-1H-indazole), which can be challenging to separate.

    • Degradation Products: Impurities formed by the decomposition of this compound over time or under stress conditions (light, heat, humidity, acid/base exposure).[4][5]

  • Inorganic Impurities: These derive from reagents, ligands, and catalysts used in the synthesis.[2] This can include residual metals (like palladium or copper, if used in cyclization reactions) or inorganic salts.

  • Residual Solvents: Solvents used during the synthesis or purification steps that are not fully removed.[2] Common examples from similar syntheses include ethyl acetate, chloroform, or tetrahydrofuran (THF).[3]

Q2: Which regulatory guidelines are essential for impurity profiling in drug development?

A2: The International Council for Harmonisation (ICH) provides the global standard for impurity management in pharmaceuticals.[1][6] Adherence to these guidelines is critical for any regulatory submission.

  • ICH Q3A (R2): Impurities in New Drug Substances: This is the core guideline for APIs.[7][8] It establishes thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3B (R2): Impurities in New Drug Products: This guideline addresses impurities in the final formulated drug product, including degradants.[7]

  • ICH Q3C (R9): Guideline for Residual Solvents: This classifies solvents by their toxicity and sets acceptable limits.[7]

  • ICH M7: Mutagenic Impurities: This guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[7]

The thresholds defined in ICH Q3A are crucial for decision-making in your impurity profiling studies.

Threshold Maximum Daily Dose ≤ 2 g/day Rationale & Action Required
Reporting ≥ 0.05%The minimum level at which an impurity must be reported in a regulatory filing.
Identification > 0.10% or 1.0 mg/day (whichever is lower)The level above which the structure of an impurity must be determined.
Qualification > 0.15% or 1.0 mg/day (whichever is lower)The level above which an impurity's biological safety must be established through toxicological studies.[6][8]

Troubleshooting Analytical Challenges

Q3: I've detected an unknown peak in my HPLC chromatogram. What is the systematic approach to identify it?

A3: An unexpected peak is a common challenge. A systematic investigation is key to efficient identification. This workflow ensures a logical progression from detection to structural elucidation.

G A Unexpected Peak in HPLC B Step 1: System Verification A->B C Inject Blank (Mobile Phase) Check for carryover/contamination B->C D Step 2: Review Synthesis C->D If system is clean E Hypothesize potential impurities: - Starting Materials - Intermediates - Byproducts (Isomers) D->E F Step 3: Mass Spectrometry Analysis E->F G Perform LC-MS Analysis Determine m/z of unknown peak F->G H Does m/z match a hypothesized structure? G->H I Step 4: Structure Confirmation H->I No K Tentative Identification H->K Yes J Isolate impurity (prep-HPLC) Perform NMR (1H, 13C, 2D) Confirm structure I->J L Confirmed Identification J->L K->I Requires confirmation

Caption: A systematic workflow for identifying unknown impurities.

Detailed Steps:

  • System Verification: First, rule out systemic issues. Inject a blank (your mobile phase). If the peak persists, it may be a contaminant in your solvent, glassware, or from system carryover.[9]

  • Review the Synthesis: Analyze every step of your chemical synthesis.[9] What were the starting materials and reagents? Are there any plausible side reactions that could lead to isomers? This theoretical analysis is invaluable for creating a list of potential impurity structures.

  • LC-MS Analysis: This is the most powerful tool for initial identification.[10][11] An LC-MS run will provide the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the molecular weights of the potential impurities you hypothesized. The molecular weight of this compound is approximately 194.61 g/mol . An impurity could have a mass corresponding to a precursor or a di-chlorinated byproduct, for example.

  • Structure Confirmation: If a potential structure is identified via LC-MS, or if the mass does not match any obvious candidates, definitive structural confirmation is required. This typically involves:

    • Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structure elucidation.[10][12] 1H and 13C NMR, along with 2D techniques like COSY and HSQC, can map the precise structure of the molecule.

Q4: My NMR signals for the main compound are broad. What could be the cause?

A4: Broad NMR signals can be frustrating as they obscure important structural details. The cause is often related to one of three factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts used in the synthesis (e.g., Pd, Cu, Fe), can cause significant line broadening. This can often be resolved by passing the sample through a small plug of silica gel or celite before re-running the NMR.[9]

  • Chemical Exchange: The N-H proton on the indazole ring can undergo chemical exchange with residual water or other protic species in the NMR solvent. This can broaden the N-H signal and adjacent C-H signals. This effect is often temperature-dependent; acquiring the spectrum at a lower temperature can sometimes sharpen the signals.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines. Diluting the sample may resolve the issue.[9]

Proactive Impurity Management: Forced Degradation Studies

To develop a truly robust, stability-indicating analytical method, you must demonstrate that it can separate the active compound from any potential degradation products. This is achieved through forced degradation (or stress testing) studies.[5][13]

Q5: How do I design a forced degradation study for this compound?

A5: The goal of a forced degradation study is to intentionally degrade the compound to a limited extent (typically 5-20% degradation is targeted).[14] Degrading the sample too much can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions. The study involves subjecting the compound to a variety of stress conditions.[13]

G cluster_0 Stress Conditions A API Sample (this compound) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze Stressed Samples by HPLC-DAD/MS B->G C->G D->G E->G F->G H Evaluate Results G->H I Is Peak Purity > 0.99? (Peak is spectrally pure) H->I Check Peak Purity J Is Mass Balance ~100%? (Main peak loss ≈ Impurity gain) H->J Check Mass Balance K Method is Stability-Indicating I->K Yes L Method is NOT Stability-Indicating I->L No J->K Yes J->L No M Optimize HPLC Method (e.g., change gradient, pH, column) L->M M->G Re-analyze

Caption: Workflow for conducting forced degradation studies.

Protocol: General Forced Degradation Study

This protocol provides a starting point. The conditions (time, temperature, reagent concentration) should be adjusted to achieve the target 5-20% degradation.[14]

  • Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[14]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at an elevated temperature (e.g., 60°C) and monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Maintain at an elevated temperature (e.g., 60°C) and monitor over time.

    • Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and monitor over time, as oxidation can be rapid.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

    • Dissolve samples at various time points for analysis.

  • Photostability:

    • Expose both the solid compound and a solution to a controlled light source that meets ICH Q1B guideline specifications (combination of UV and visible light).

    • Analyze the samples at appropriate time points. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer.

    • Assess Specificity: The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.

    • Check Peak Purity: Use the PDA detector to assess the spectral purity of the main peak in the presence of degradants.

    • Mass Balance: The sum of the decrease in the main peak area and the increase in all impurity peak areas should be close to 100%, accounting for any differences in UV response factors.

References

Validation & Comparative

A Senior Application Scientist's Guide to Indazole Derivatives: A Comparative Analysis of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as core components of successful therapeutic agents. The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a prime example of such a "privileged scaffold." Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the precise tuning of physicochemical properties and target-binding affinities. This versatility has led to the development of numerous FDA-approved drugs and clinical candidates targeting a wide array of pathologies, from cancer to inflammatory disorders.

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and commonly studied tautomer. The strategic functionalization of this core has given rise to potent kinase inhibitors, antiemetics, and anti-inflammatory agents, underscoring its significance in modern drug discovery. This guide provides an in-depth comparison of a key synthetic building block, 4-Chloro-7-methoxy-1H-indazole , with other notable indazole derivatives. We will explore its synthetic utility and how its specific substitution pattern influences the properties of more complex molecules, supported by comparative data and detailed experimental protocols.

Featured Building Block: this compound

This compound is a strategically functionalized derivative designed for synthetic elaboration. While not typically an end-product with direct therapeutic activity, its value lies in its role as a high-value intermediate. The specific placement of its substituents is critical:

  • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position significantly influences the electronic distribution of the indazole ring. This can modulate the pKa of the pyrazole nitrogen and create specific interaction points (e.g., halogen bonds) within a target protein's active site.

  • 7-Methoxy Group: The methoxy group at the 7-position acts as an electron-donating group and a hydrogen bond acceptor. Its placement can enhance solubility, improve metabolic stability, and provide a key vector for interaction with biological targets.

The combination of these two groups on the indazole scaffold creates a unique electronic and steric profile, making it a versatile precursor for constructing targeted libraries of potential drug candidates, particularly in the realm of kinase inhibitors.

Comparative Analysis of Indazole Derivatives

To understand the role and potential of this compound, we will compare it against a curated set of derivatives. This set includes another key synthetic precursor, two highly successful FDA-approved drugs, and the simpler parent scaffolds to highlight the impact of individual substitutions.

Structural and Physicochemical Comparison

The choice of substituents profoundly impacts a molecule's properties, influencing its solubility, permeability, and ultimate oral bioavailability. The table below summarizes key physicochemical parameters for our selected indazole derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Role/Application
This compound C₈H₇ClN₂O182.61Synthetic Intermediate
3-Methyl-6-nitro-1H-indazole C₈H₇N₃O₂177.16Pazopanib Precursor
Pazopanib C₂₁H₂₃N₇O₂S437.52Multi-Kinase Inhibitor
Axitinib C₂₂H₁₈N₄OS386.47Potent VEGFR Inhibitor
4-Chloro-1H-indazole C₇H₅ClN₂152.58Synthetic Intermediate
7-Methoxy-1H-indazole C₈H₈N₂O148.16Synthetic Intermediate

Note: Structures are representative. Physicochemical properties are sourced from literature and chemical databases.

Performance Comparison: Kinase Inhibitory Activity

The ultimate performance metric for many indazole derivatives is their biological activity. Pazopanib and Axitinib are both potent tyrosine kinase inhibitors that target the Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis (the formation of new blood vessels), a critical process for tumor growth. Their inhibitory profiles highlight the successful translation of the indazole scaffold into effective therapeutics.

CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
Pazopanib VEGFR110Multi-targeted: Also inhibits PDGFR, FGFR, c-Kit, and c-Fms in the nanomolar range.
VEGFR230
VEGFR347
PDGFRβ84
c-Kit74
Axitinib VEGFR10.1Highly potent and selective for VEGFRs. Approximately 10-fold weaker activity against PDGFRβ and c-Kit.
VEGFR20.2
VEGFR30.1 - 0.3
PDGFRβ1.6
c-Kit1.7

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro and can vary based on assay conditions.

This data clearly demonstrates that while both drugs target VEGFRs, Axitinib is significantly more potent and selective for this family of kinases. This difference in selectivity can be attributed to the different substitution patterns on the indazole core, leading to distinct interactions within the ATP-binding pocket of the kinases. This underscores the importance of selecting precisely functionalized building blocks, like this compound, to achieve a desired biological profile.

Visualizing Molecular Interactions and Pathways

Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors

The functionalization of the indazole ring is a key strategy in drug design. Different substituents at various positions dictate the molecule's interaction with the target kinase, influencing potency and selectivity.

SAR_Indazole indazole Indazole Core N1-H C3 C4 C5 C6 C7 N1_sub N1-Substitution - Large groups can target solvent-exposed regions. - Modulates solubility. indazole:N1->N1_sub Site for large side chains C3_sub C3-Substitution - Often directed towards the 'gatekeeper' residue. - Key for selectivity. indazole:C3->C3_sub Selectivity Pocket C4_sub C4/C5-Substitution - Interacts with hinge region. - Can form H-bonds. - Example: 4-Chloro indazole:C4->C4_sub Hinge Binding C6_sub C6-Substitution - Extends into hydrophobic pocket. - Example: Axitinib's thioether linkage. indazole:C6->C6_sub Hydrophobic Interaction C7_sub C7-Substitution - Can influence planarity and interaction with solvent front. - Example: 7-Methoxy indazole:C7->C7_sub Solvent Front

Caption: Structure-Activity Relationship (SAR) for indazole kinase inhibitors.

VEGFR Signaling Pathway

Pazopanib and Axitinib exert their anti-cancer effects by inhibiting the VEGFR signaling cascade, which is crucial for angiogenesis. Blocking this pathway prevents tumors from developing the new blood vessels they need to grow and metastasize.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K-AKT Pathway VEGFR->PI3K Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR INHIBITS ATP Binding VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLCg->PKC RAS RAS-RAF-MEK-ERK Pathway PKC->RAS Proliferation Cell Proliferation & Migration RAS->Proliferation Survival Cell Survival PI3K->Survival

Caption: Simplified VEGFR2 signaling pathway inhibited by indazole derivatives.

Experimental Methodologies

Trustworthy and reproducible data is the cornerstone of scientific advancement. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of indazole derivatives.

Protocol 1: Synthesis of a Substituted 1H-Indazole

This protocol is adapted from an efficient synthesis of 4-chloro-1H-indazole and is representative of a common synthetic route for indazole formation from substituted anilines. The causality behind this choice is its use of inexpensive starting materials and a robust cyclization method.

Workflow Diagram: Indazole Synthesis

Synthesis_Workflow start Substituted 2-Methylaniline step1 Acetylation: Acetic Anhydride, Potassium Acetate start->step1 step2 Diazotization & Cyclization: Isopentyl Nitrite step1->step2 step3 Hydrolysis: Lithium Hydroxide (LiOH) step2->step3 product Substituted 1H-Indazole step3->product

The Multifaceted Biological Profile of 4-Chloro-7-methoxy-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth comparative analysis of the biological activities associated with the indazole core, with a specific focus on elucidating the potential of 4-Chloro-7-methoxy-1H-indazole. While direct experimental data for this specific molecule remains nascent in publicly available literature, by examining structurally related analogs, we can construct a robust predictive framework of its biological potential and contextualize its significance for researchers, scientists, and drug development professionals.

This guide will navigate through the significant anti-cancer, anti-inflammatory, and antimicrobial activities reported for substituted indazoles. We will dissect the structure-activity relationships (SAR) to understand how substitutions at the 4 and 7-positions, among others, modulate biological efficacy. Detailed experimental protocols and visual representations of key signaling pathways are provided to empower researchers in their quest for novel therapeutics.

Kinase Inhibition: A Cornerstone of Anti-Cancer Activity

Indazole derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2][3] The ATP-binding site of kinases provides a fertile ground for the design of small molecule inhibitors, and the indazole nucleus has proven to be an effective scaffold for this purpose.[4][5]

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the potential of this compound, we can examine the inhibitory activities of analogous substituted indazoles against key oncogenic kinases.

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7[6]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit10, 30, 47, 84, 71, 37, 46[6]
3-Ethynyl-1H-indazole analog 10 PI3Kα361[4]
6-(3-methoxyphenyl)-1H-indazol-3-amine 98 FGFR115.0[7]
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide 102 FGFR130.2[7]
3-vinylindazole derivative 7mb TrkA, TrkB, TrkC1.6, 2.9, 2.0[8]

Expert Analysis: The data clearly indicates that substitutions on the indazole ring are pivotal in determining both the potency and selectivity of kinase inhibition. For instance, the complexity of substitutions in Axitinib and Pazopanib contributes to their multi-kinase inhibitory profiles. The presence of a methoxy group, as seen in analog 98 , is associated with potent FGFR1 inhibition.[7] The chloro-substitution, as in analog 102 , also plays a significant role in achieving high potency.[7] This suggests that the combined presence of a chloro group at the 4-position and a methoxy group at the 7-position in our topic compound could lead to potent and potentially selective kinase inhibitory activity. The ethynyl substitution at the 3-position, as seen in analog 10 , directs the molecule towards the PI3K pathway.[4]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Indazole derivatives have been shown to inhibit key kinases within this pathway.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of apoptotic proteins mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indazole Indazole Derivatives Indazole->PI3K Inhibition Indazole->PDK1 Inhibition Indazole->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by indazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This protocol utilizes a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate at room temperature for 10 minutes to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Anti-Inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[9][10][11]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of indazole derivatives can be assessed by comparing their ability to inhibit COX enzymes and reduce the production of inflammatory mediators.

Compound/AnalogBiological TargetIC50 (µM)Reference
IndazoleCOX-223.42[9]
5-AminoindazoleCOX-212.32[9]
6-NitroindazoleCOX-219.22[9]
Celecoxib (Control)COX-25.10[9]
IndazoleTNF-α220.11[9]
5-AminoindazoleTNF-α230.19[9]
Dexamethasone (Control)TNF-α31.67[9]
2-(4-Chlorophenyl)-2H-indazole 8 COX-2 Inhibition (%) at 10 µM36-50%[7]

Expert Analysis: The substitution pattern on the indazole ring significantly influences anti-inflammatory activity. 5-Aminoindazole exhibits the most potent COX-2 inhibition among the tested analogs, suggesting that an electron-donating group at the 5-position enhances activity.[9] Conversely, the parent indazole and 6-nitroindazole show moderate activity. The presence of a chloro-substituent, as in analog 8 , also contributes to COX-2 inhibition.[7] These findings suggest that this compound, with its chloro and methoxy substituents, is a promising candidate for anti-inflammatory drug development. The inhibition of TNF-α, a key pro-inflammatory cytokine, further underscores the potential of this scaffold.[9]

Signaling Pathway: Arachidonic Acid Metabolism and Cytokine Signaling

Inflammation is orchestrated by a complex network of signaling pathways. The metabolism of arachidonic acid by COX enzymes to produce prostaglandins is a central inflammatory pathway. Additionally, pro-inflammatory cytokines like TNF-α activate downstream signaling cascades that perpetuate the inflammatory response.

Anti_Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Activation PLA2 PLA2 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism COX1_COX2 COX-1 / COX-2 COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Immune_Cells TNF_alpha TNF-α Immune_Cells->TNF_alpha Production NF_kB_Pathway NF-κB Pathway TNF_alpha->NF_kB_Pathway Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Proinflammatory_Genes Proinflammatory_Genes->Inflammation Indazole Indazole Derivatives Indazole->COX1_COX2 Inhibition Indazole->TNF_alpha Inhibition of Production

Caption: Key inflammatory pathways and the inhibitory action of indazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.

Principle: This colorimetric assay measures the peroxidase activity of COX. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored by measuring the change in absorbance at 595 nm.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Heme

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer containing heme.

  • Compound Incubation: a. In a 96-well plate, add assay buffer, the respective enzyme solution, and the test compound at various concentrations. b. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: a. Add arachidonic acid to initiate the reaction. b. Immediately add TMPD as the colorimetric substrate.

  • Data Acquisition: a. Measure the absorbance at 595 nm at multiple time points to determine the initial reaction velocity.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial drugs.[12][13][14]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of indazole derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against various microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide 62 Staphylococcus aureus3.125[13]
4-bromo-1H-indazole derivative 151 Streptococcus pyogenes PS4[7]
2,3-diphenyl-2H-indazole derivative 154 Candida albicansNot specified, but showed inhibition[7]
2,3-diphenyl-2H-indazole derivative 155 Candida glabrataNot specified, but showed inhibition[7]
Indazole-benzimidazole hybrid M6 Staphylococcus aureus3.90[14]
Indazole-benzimidazole hybrid M6 Bacillus cereus3.90[14]
Indazole-benzimidazole hybrid M6 Salmonella enteritidis3.90[14]
Indazole-benzimidazole hybrid M6 Saccharomyces cerevisiae1.95[14]
Indazole-benzimidazole hybrid M6 Candida tropicalis1.95[14]

Expert Analysis: The antimicrobial activity of indazole derivatives is highly dependent on their substitution patterns and the specific microbial strain. The fused ring system in analog 62 confers potent anti-staphylococcal activity.[13] Halogen substitution, as in the 4-bromo-indazole derivative 151 , is effective against Streptococcus pyogenes.[7] The hybridization of the indazole scaffold with other heterocyclic systems, such as benzimidazole in analog M6 , can lead to broad-spectrum antimicrobial activity against both bacteria and fungi.[14] These findings suggest that this compound could possess significant antimicrobial properties, and its efficacy could be further enhanced through molecular hybridization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves serially diluting the antimicrobial agent in a liquid growth medium in a 96-well microplate, followed by inoculation with a standardized microbial suspension. The MIC is determined as the lowest concentration of the agent that prevents visible turbidity after incubation.

Materials:

  • Test microorganism

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (e.g., this compound)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate growth medium directly in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add an equal volume of the microbial inoculum to each well of the microplate containing the serially diluted compound. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, measure the optical density (OD) of each well using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

MIC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microplate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This comparative guide illuminates the significant therapeutic potential of the indazole scaffold, with a strong indication that this compound is a promising candidate for further investigation. The analysis of structurally related analogs suggests that this compound is likely to exhibit potent kinase inhibitory, anti-inflammatory, and antimicrobial activities. The chloro and methoxy substitutions are anticipated to play a crucial role in modulating its biological profile, potentially leading to enhanced potency and selectivity.

Future research should focus on the synthesis and direct biological evaluation of this compound to validate these predictions. Comprehensive screening against a panel of kinases, in vitro and in vivo models of inflammation, and a diverse range of microbial pathogens will be essential to fully characterize its therapeutic potential. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from such investigations will be invaluable for the rational design and development of novel indazole-based therapeutics.

References

Efficacy of 4-Chloro-7-methoxy-1H-indazole: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and publicly accessible data reveals a notable absence of specific efficacy studies for the compound 4-Chloro-7-methoxy-1H-indazole. While the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, specific experimental data detailing the performance of this particular derivative against known inhibitors is not currently available in the public domain.

The indazole nucleus, a bicyclic aromatic heterocycle, is a core component of numerous compounds with a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This has led to significant interest in the synthesis and evaluation of novel indazole derivatives for therapeutic applications. However, the specific substitutions on the indazole ring, such as the chloro and methoxy groups at the 4 and 7 positions respectively in the molecule of interest, play a crucial role in determining its biological target and potency.

Our extensive search for experimental data on this compound did not yield any published studies that have evaluated its efficacy in biological assays, cellular models, or in vivo systems. Consequently, a direct comparison of its performance against known inhibitors for a specific biological target cannot be constructed at this time.

One related compound, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, has been reported to have an IC50 of 0.44 μM, although the specific biological target of this molecule was not disclosed.[4] It is important to note that this is a more complex derivative and its activity cannot be directly extrapolated to this compound. Another related but distinct molecule, 7-Methoxy-1H-indazole, has been identified as an inhibitor of neuronal nitric oxide synthase.[5]

The absence of public data on this compound's biological activity precludes the creation of a detailed comparison guide with supporting experimental evidence as requested. Such a guide would necessitate, at a minimum, the identification of its molecular target(s) and corresponding efficacy data (e.g., IC50, Ki, or cellular potency values) from peer-reviewed research.

For researchers, scientists, and drug development professionals interested in the potential of this specific molecule, the current landscape suggests that it represents an unexplored area of chemical space. Future research would be required to first identify its biological targets through screening campaigns and then to evaluate its efficacy in relevant biochemical and cellular assays. This foundational data would be the prerequisite for any meaningful comparison against established inhibitors.

We will continue to monitor the scientific literature for any new information regarding the biological activity and efficacy of this compound and will update this guidance as new data becomes available.

References

The 4-Chloro-7-methoxy-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of protein kinase inhibitors, the indazole scaffold has emerged as a "privileged" structure.[1][2] Its unique electronic properties and ability to act as a bioisostere for native structures like indole have cemented its role in numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specifically substituted indazole, 4-Chloro-7-methoxy-1H-indazole, a promising starting point for the development of novel kinase inhibitors. We will dissect the roles of the chloro and methoxy substituents, compare potential modifications, and provide the experimental framework necessary for such investigations.

The Indazole Core: A Foundation for Potent Kinase Inhibition

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as an excellent anchor for binding to the ATP-binding pocket of various kinases.[3][4] The nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of inhibitor potency.[3][5] The specific substitution pattern on the indazole ring then fine-tunes the molecule's affinity, selectivity, and pharmacokinetic properties.[2]

Decoding the SAR of this compound

The this compound scaffold presents a unique combination of substituents that can significantly influence its biological activity.

The Role of the 4-Chloro Substituent

The presence of a chlorine atom at the 4-position of the indazole ring has several implications for its interaction with target kinases:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the indazole nitrogen, potentially influencing the strength of hydrogen bonds with the kinase hinge region.

  • Steric and Hydrophobic Interactions: The chloro group provides a point of hydrophobic interaction, which can be crucial for fitting into specific hydrophobic pockets within the ATP-binding site. Its size and position can also dictate the overall orientation of the inhibitor.

  • Modulation of Potency: Depending on the specific kinase, the presence of a halogen at this position can either enhance or decrease potency. For some kinases, this substitution may be crucial for achieving high affinity.[3]

The Influence of the 7-Methoxy Group

The methoxy group at the 7-position also plays a multifaceted role in the SAR of this scaffold:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.

  • Solubility and Physicochemical Properties: The methoxy group can improve the solubility and overall physicochemical profile of the compound, which is a critical aspect of drug development.

  • Metabolic Stability: Substitution at the 7-position can influence the metabolic stability of the indazole ring by blocking potential sites of oxidation.

Comparative Analysis: Exploring the SAR Landscape

To illustrate the SAR of the this compound scaffold, we will consider a hypothetical series of analogs where each position is systematically modified. The following table summarizes the expected impact of these modifications on kinase inhibitory activity, drawing from established principles of indazole SAR.[3][6][7]

Compound Modification from this compound Rationale for Modification Predicted Impact on Activity
Parent 4-Chloro, 7-Methoxy-Baseline Activity
Analog 1 4-Fluoro, 7-MethoxyIntroduction of a smaller, more electronegative halogen.May alter electronic interactions and slightly change steric profile. Potency could increase or decrease depending on the target.
Analog 2 4-Bromo, 7-MethoxyIntroduction of a larger halogen.Increased hydrophobic interactions. Potency may increase if a larger hydrophobic pocket is available.
Analog 3 4-Methyl, 7-MethoxyReplacement of halogen with a small alkyl group.Probes for hydrophobic interactions in a different manner than halogens.
Analog 4 4-Chloro, 7-EthoxyExtension of the alkoxy chain.Explores the size of the pocket around the 7-position. May improve hydrophobic interactions.
Analog 5 4-Chloro, 7-HydroxyDemethylation of the methoxy group.Introduces a hydrogen bond donor. Could significantly increase potency if a suitable acceptor is nearby.
Analog 6 4-Chloro, 7-Methoxy, 1-MethylN-alkylation of the indazole.Can improve metabolic stability and modulate the hydrogen bonding capacity of the indazole core.[2]

Experimental Validation: Protocols for Kinase Inhibition Assays

To empirically determine the SAR of these analogs, a robust and reproducible kinase inhibition assay is essential. The following is a detailed protocol for a luminescence-based kinase assay, a common method for quantifying kinase activity.

Protocol: In Vitro Luminescence-Based Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Test Compounds (e.g., analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate at room temperature for 10 minutes to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the SAR Workflow and Signaling Context

To better understand the process of SAR-driven drug discovery and the biological context of kinase inhibition, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Scaffold_Selection Select Scaffold: 4-Chloro-7-methoxy -1H-indazole Analog_Design Design Analogs (Vary R1, R2, etc.) Scaffold_Selection->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Kinase_Assay In Vitro Kinase Assay Synthesis->Kinase_Assay Test Compounds Cell_Assay Cellular Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis Analyze SAR Data (IC50 values) Cell_Assay->SAR_Analysis Generate Data Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog_Design Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies of kinase inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor 4-Chloro-7-methoxy -1H-indazole Analog Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships by modifying the substituents at the 4 and 7 positions, as well as on the indazole nitrogen, is crucial for optimizing potency, selectivity, and drug-like properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to embark on such optimization campaigns. Through iterative design, synthesis, and biological evaluation, the full potential of this versatile scaffold can be unlocked to yield next-generation targeted therapies.

References

A Comparative Guide to the Synthesis and Validation of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. Among these, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of two robust synthetic methodologies for preparing 4-Chloro-7-methoxy-1H-indazole, a valuable intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and outline a comprehensive validation workflow.

Introduction to this compound

This compound is a substituted indazole with a substitution pattern that makes it an attractive starting material for further functionalization in drug discovery programs. The chlorine atom at the 4-position can serve as a handle for cross-coupling reactions, while the methoxy group at the 7-position influences the electronic properties and metabolic stability of potential drug candidates. The indazole core itself is a bioisostere of indole and is found in a variety of approved drugs, highlighting its therapeutic relevance.[2]

Method 1: Classical Indazole Synthesis via Diazotization and Cyclization

This approach is a well-established and reliable method for the synthesis of the indazole ring system, starting from a substituted 2-methylaniline.[3] The reaction proceeds through the diazotization of the aniline, followed by an intramolecular cyclization.

Rationale and Mechanistic Insight

The choice of 3-chloro-6-methoxy-2-methylaniline as the starting material is strategic. The 2-methyl group is essential for the cyclization step, and the chloro and methoxy substituents are already in the desired positions for the final product. The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite in an acidic medium, which then diazotizes the primary amine. The resulting diazonium salt is unstable and readily undergoes cyclization, with the loss of a proton from the methyl group to form the indazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-chloro-6-methoxy-2-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-6-methoxy-2-methylaniline (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Validation Workflow

A rigorous validation of the synthesized this compound is crucial. The following workflow ensures the structural integrity and purity of the final compound.

1. Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

2. Purity Assessment:

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis with a suitable column and mobile phase will be used to determine the purity of the synthesized compound.

Method 2: Alternative Synthesis via Reductive Cyclization of an o-Nitro-ketoxime

An alternative approach to the indazole core involves the reductive cyclization of an ortho-nitro-ketoxime.[4] This method offers a different synthetic strategy that can be advantageous depending on the availability of starting materials.

Rationale and Mechanistic Insight

This synthesis begins with a suitably substituted o-nitroacetophenone. The ketone is converted to its oxime, which is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then intramolecularly attacks the oxime nitrogen, leading to the formation of the indazole ring after dehydration.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(3-chloro-6-methoxy-2-nitrophenyl)ethan-1-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Iron powder

  • Ammonium chloride

Procedure:

  • Oxime Formation: Reflux a mixture of 1-(3-chloro-6-methoxy-2-nitrophenyl)ethan-1-one (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and pyridine in ethanol until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product to obtain the corresponding oxime.

  • Reductive Cyclization: In a round-bottom flask, suspend the oxime (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude this compound.

  • Purify by column chromatography.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Diazotization of 2-MethylanilineMethod 2: Reductive Cyclization of o-Nitro-ketoxime
Starting Material Availability Requires substituted 2-methylaniline, which may require multi-step synthesis.Requires substituted o-nitroacetophenone, which can be prepared via nitration of the corresponding acetophenone.
Number of Steps Typically a one-pot reaction from the aniline.A two-step process from the nitroacetophenone.
Reaction Conditions Low temperatures for diazotization, followed by room temperature stirring.Reflux conditions for both oxime formation and reductive cyclization.
Reagents and Safety Involves the use of potentially unstable diazonium salts. Requires careful temperature control.Uses common and relatively safe reagents. Iron powder is flammable.
Potential Yield Generally high yields have been reported for similar transformations.[3]Yields can be variable depending on the substrate and reduction conditions.
Scalability Readily scalable with appropriate cooling and addition control.Scalable, though filtration of iron salts can be cumbersome on a large scale.

Visualizing the Synthetic Pathways and Workflow

cluster_0 Method 1: Diazotization cluster_1 Method 2: Reductive Cyclization A 3-Chloro-6-methoxy- 2-methylaniline B Diazonium Salt (in situ) A->B NaNO2, H+ C 4-Chloro-7-methoxy- 1H-indazole B->C Cyclization D 1-(3-Chloro-6-methoxy- 2-nitrophenyl)ethan-1-one E o-Nitro-ketoxime D->E NH2OH.HCl F 4-Chloro-7-methoxy- 1H-indazole E->F Fe, NH4Cl

Caption: Comparative overview of the two synthetic routes to this compound.

synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification validation Structural & Purity Validation purification->validation nmr_h 1H NMR validation->nmr_h nmr_c 13C NMR validation->nmr_c ms Mass Spectrometry validation->ms hplc HPLC Purity validation->hplc final_product Pure 4-Chloro-7-methoxy- 1H-indazole nmr_h->final_product nmr_c->final_product ms->final_product hplc->final_product

Caption: General workflow for the synthesis, purification, and validation of this compound.

Conclusion

Both the classical diazotization of a 2-methylaniline and the reductive cyclization of an o-nitro-ketoxime represent viable strategies for the synthesis of this compound. The choice of method will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The validation workflow outlined in this guide provides a robust framework for ensuring the quality and identity of the final product, which is essential for its application in a research and development setting.

References

A Comparative Guide to the Synthesis of 4-Chloro-7-methoxy-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the indazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents. Among its many derivatives, 4-Chloro-7-methoxy-1H-indazole is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of prominent synthetic routes to this valuable molecule, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of their respective merits and drawbacks. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for the efficient and scalable production of this compound.

Introduction to this compound

This compound is a substituted indazole with a chlorine atom at the 4-position and a methoxy group at the 7-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry. Its structural features are often exploited to fine-tune the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: A Comparative Overview

The synthesis of substituted indazoles can be approached through various strategies. For this compound, the most viable routes generally involve the construction of the indazole ring from a suitably substituted benzene derivative. This guide will focus on two primary approaches:

  • Route A: Diazotization and Cyclization of a Substituted o-Toluidine Derivative. This classical and robust method involves the formation of a diazonium salt from a specific aniline precursor, followed by an intramolecular cyclization.

  • Route B: Alternative Approaches from Substituted Anilines or Nitroaromatics. This section will explore other potential synthetic pathways, including those starting from different precursors and employing modern synthetic methodologies.

A thorough analysis of these routes will consider factors such as the availability and cost of starting materials, reaction efficiency (yield), scalability, and safety considerations.

Route A: The Classical Approach via Diazotization and Cyclization

This well-established route commences with a multi-step synthesis of the key intermediate, 3-chloro-2-methyl-6-methoxyaniline, followed by its conversion to the target indazole.

Synthesis of the Key Precursor: 3-Chloro-2-methyl-6-methoxyaniline

The journey to this compound via this route begins with a commercially available starting material, 2-chloro-5-methoxytoluene.

Step 1: Nitration of 2-Chloro-5-methoxytoluene

The first step involves the regioselective nitration of 2-chloro-5-methoxytoluene to introduce a nitro group at the 6-position. The directing effects of the chloro, methyl, and methoxy groups are crucial in achieving the desired regioselectivity. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. The position ortho to the methoxy group and meta to the chloro group is sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur at the position para to the methoxy group and ortho to the chloro group, which is the desired 6-position.

Experimental Protocol: Nitration of 2-Chloro-5-methoxytoluene

  • To a stirred solution of 2-chloro-5-methoxytoluene in a suitable solvent such as sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-5-methoxy-6-nitrotoluene.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The subsequent step involves the reduction of the nitro group in 2-chloro-5-methoxy-6-nitrotoluene to an amino group to yield 3-chloro-2-methyl-6-methoxyaniline. Various reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired level of chemoselectivity. Common methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or metal-acid reductions (e.g., using tin or iron in the presence of hydrochloric acid).

Experimental Protocol: Reduction of 2-Chloro-5-methoxy-6-nitrotoluene

  • Dissolve 2-chloro-5-methoxy-6-nitrotoluene in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-chloro-2-methyl-6-methoxyaniline.

Formation of the Indazole Ring

With the key aniline precursor in hand, the final step is the construction of the indazole ring. This is typically achieved through diazotization of the amino group followed by an intramolecular cyclization.

Experimental Protocol: Diazotization and Cyclization

  • Dissolve 3-chloro-2-methyl-6-methoxyaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C.

  • Add a diazotizing agent, such as sodium nitrite or an alkyl nitrite (e.g., isoamyl nitrite), dropwise while maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.

  • The cyclization occurs in situ to form the indazole ring.

  • Work-up the reaction by pouring it into water and extracting the product with an organic solvent.

  • Purify the crude this compound by column chromatography or recrystallization.

Mechanistic Insights

The formation of the indazole ring from the o-toluidine derivative proceeds through a well-understood mechanism. The diazotization of the primary amine generates a reactive diazonium salt. This is followed by an intramolecular electrophilic attack of the diazonium group onto the aromatic ring at the position of the methyl group, which is activated towards electrophilic substitution. A subsequent proton loss and tautomerization lead to the formation of the stable aromatic indazole ring.

Route A Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Aniline 3-Chloro-2-methyl-6-methoxyaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, H⁺ Cyclization Intramolecular Electrophilic Attack Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Proton Loss & Tautomerization Intermediate->Aromatization Indazole This compound Aromatization->Indazole

Caption: Mechanism of Indazole Formation via Diazotization and Cyclization.

Route B: Alternative Synthetic Approaches

While the classical route is reliable, exploring alternative synthetic strategies is crucial for process optimization and to overcome potential challenges.

Synthesis from Substituted Nitroanilines

An alternative approach could involve starting from a differently substituted precursor, such as a nitroaniline derivative. For instance, a synthesis could potentially be devised starting from 2,5-dichloro-3-nitrotoluene. This would require a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group and subsequent cyclization. However, achieving regioselectivity in the methoxylation step could be challenging.

Modern Synthetic Methodologies

Comparative Analysis of Synthetic Routes

FeatureRoute A: Diazotization of o-ToluidineRoute B: Alternative Approaches
Starting Materials Readily available and relatively inexpensive (e.g., 2-chloro-5-methoxytoluene).May require more complex or less common starting materials.
Number of Steps Multi-step synthesis.Potentially shorter or longer depending on the specific strategy.
Overall Yield Generally moderate to good, but can be variable depending on the efficiency of each step.Highly dependent on the chosen route and can range from low to high.
Scalability The diazotization step can be challenging to scale up due to the potential for exothermic reactions and the instability of diazonium salts.Scalability would need to be assessed on a case-by-case basis.
Safety Diazonium salts are potentially explosive and require careful handling, especially on a large scale.Safety concerns would be specific to the reagents and conditions employed.
Purification Multiple purification steps (recrystallization, chromatography) are often necessary.Purification requirements would vary.

Conclusion and Recommendations

For the synthesis of this compound, the classical approach via diazotization and cyclization of 3-chloro-2-methyl-6-methoxyaniline (Route A) remains a well-documented and reliable method. The starting materials are accessible, and the individual steps are based on well-understood organic transformations. However, careful consideration must be given to the safety and scalability of the diazotization step.

Alternative routes, while potentially offering advantages in terms of step economy or milder reaction conditions, require further investigation and development to establish their viability for the synthesis of this specific target molecule.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of production, available resources, and expertise. It is recommended to perform a thorough risk assessment and process optimization for any chosen route to ensure a safe, efficient, and reproducible synthesis of this compound.

Navigating the In Vitro to In Vivo Translation of a Novel Kinase Inhibitor: A Comparative Guide to 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved kinase inhibitors.[1] This guide delves into a hypothetical yet scientifically grounded comparative analysis of "4-Chloro-7-methoxy-1H-indazole," a novel compound designed with the hallmarks of a potential kinase inhibitor. Lacking direct experimental data for this specific molecule, this document serves as an expert-led roadmap, illustrating the critical in vitro and in vivo studies necessary to profile such a compound. We will explore the causal relationships behind experimental choices, present detailed protocols, and bridge the often-challenging gap between benchtop findings and preclinical animal models.

The rationale for investigating this compound stems from the established roles of its constituent moieties. The indazole core is known to form crucial hydrogen bond interactions with the hinge region of many protein kinases. The chloro-substituent can enhance lipophilicity and potentially modulate binding affinity through specific interactions within the ATP-binding pocket.[2] The methoxy group, while also influencing physicochemical properties, is a known site for metabolic activity, primarily O-demethylation, which has significant implications for the compound's pharmacokinetic profile.[3][4]

Part 1: In Vitro Characterization: From Target Potency to Cellular Engagement

The initial phase of characterization for any potential drug candidate is a comprehensive suite of in vitro assays. These experiments are designed to answer fundamental questions: Does the compound interact with its intended target? How potently does it inhibit the target's function? Does this inhibition translate to a functional effect in a cellular context? And does the compound engage the target within the complex milieu of a living cell?

Biochemical Potency: The In Vitro Kinase Assay

The first step is to determine the direct inhibitory effect of this compound on its putative kinase target. For this guide, we will hypothesize that our compound targets a receptor tyrosine kinase (RTK) implicated in a specific cancer, such as VEGFR2. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method for this purpose.[5]

Experimental Protocol: TR-FRET Kinase Assay [5]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant human VEGFR2 kinase to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP at a concentration close to its Km value.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the diluted compound.

    • Add 5 µL of the diluted kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction by adding 10 µL of a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis :

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Activity: Anti-Proliferative Assay

Demonstrating that the compound can inhibit the growth of cancer cells that are dependent on the target kinase is a crucial next step. A standard MTT or CellTiter-Glo® assay can quantify cell viability.

In Vitro Parameter Hypothetical Result for this compound Interpretation
VEGFR2 IC₅₀ (Biochemical) 15 nMPotent inhibition of the isolated kinase enzyme.
HUVEC Cell Proliferation EC₅₀ 150 nMGood translation of biochemical potency to cellular activity, albeit with a typical potency drop due to cell permeability and other factors.
CETSA Tagg Shift (VEGFR2) +4.5°C at 10 µMConfirms direct binding and stabilization of VEGFR2 in intact cells, validating the mechanism of action.

Table 1: Hypothetical In Vitro Profile of this compound

Target Engagement: Cellular Thermal Shift Assay (CETSA)

To definitively prove that the compound interacts with its intended target in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[6][7][8][9] This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [7][10]

  • Cell Treatment :

    • Culture a relevant cancer cell line (e.g., a line overexpressing VEGFR2) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10 µM) of this compound for 1-2 hours.

  • Thermal Challenge :

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Transfer the supernatant to new tubes.

  • Detection :

    • Analyze the amount of soluble VEGFR2 in each sample using Western blotting or an ELISA-based method.

    • Quantify the band intensities.

  • Data Analysis :

    • Plot the percentage of soluble VEGFR2 against the temperature for both the vehicle- and compound-treated samples.

    • The shift in the melting temperature (Tagg) indicates target stabilization by the compound.

cluster_0 In Vitro Workflow Biochemical Assay Biochemical Assay Cellular Proliferation Cellular Proliferation Biochemical Assay->Cellular Proliferation Target Engagement (CETSA) Target Engagement (CETSA) Cellular Proliferation->Target Engagement (CETSA) cluster_1 In Vivo Translation In Vitro Potency In Vitro Potency PK/Metabolism PK/Metabolism In Vitro Potency->PK/Metabolism In Vivo Efficacy In Vivo Efficacy PK/Metabolism->In Vivo Efficacy

References

The Impact of C4-Chlorination on the 7-Methoxy-1H-Indazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for versatile substitution patterns that can be fine-tuned to achieve desired pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a detailed comparative analysis of 4-Chloro-7-methoxy-1H-indazole and its non-chlorinated analog, 7-methoxy-1H-indazole. We will explore how the introduction of a chlorine atom at the C4-position influences the molecule's physicochemical properties, synthetic accessibility, and biological activity, offering a data-supported perspective for researchers in drug development.

Comparative Analysis of Physicochemical Properties

The introduction of a chlorine atom onto the indazole scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. The C4-chlorination of 7-methoxy-1H-indazole is expected to significantly alter its lipophilicity, acidity, and overall electronic character.

Property7-methoxy-1H-indazoleThis compoundRationale for the Difference
Molecular Weight 148.16 g/mol [3]182.61 g/mol Addition of a chlorine atom.
Melting Point 91-92 °C[3]Not availableChanges in crystal lattice energy due to the chloro substituent.
Predicted pKa 13.33 ± 0.40[3]Predicted to be lowerThe electron-withdrawing nature of chlorine increases the acidity of the N-H proton.
Predicted LogP ~1.6 - 1.8~2.2 - 2.5The addition of a chlorine atom generally increases the lipophilicity of a molecule.[4]
Aqueous Solubility Low to moderatePredicted to be lowerIncreased lipophilicity typically leads to decreased aqueous solubility.

Note: Predicted values are based on computational models and established principles of physical organic chemistry.

The increased lipophilicity (higher LogP) of the chlorinated analog can enhance its ability to cross cell membranes, potentially leading to improved oral absorption and bioavailability.[4] However, this may also be accompanied by decreased aqueous solubility, which can pose challenges for formulation. The predicted decrease in pKa for this compound suggests that it is a stronger acid, which could influence its ionization state at physiological pH and its potential for hydrogen bonding interactions with biological targets.

Synthesis Strategies: A Comparative Workflow

The synthetic routes to both 7-methoxy-1H-indazole and its 4-chloro derivative generally involve the construction of the bicyclic indazole core from substituted aniline or benzonitrile precursors.

Synthesis of 7-methoxy-1H-indazole

A common route to 7-methoxy-1H-indazole involves the cyclization of an appropriately substituted phenylacetamide derivative.[3]

Caption: Synthetic workflow for 7-methoxy-1H-indazole.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

The key difference in the synthesis lies in the choice of starting material. For the chlorinated analog, a suitably substituted aniline, such as 3-chloro-2-methyl-6-methoxyaniline, would be required. The subsequent reaction sequence of diazotization and intramolecular cyclization is a common and effective method for constructing the indazole ring system.[6]

Biological Activity and Mechanism of Action: The Influence of C4-Chlorination

7-methoxy-1H-indazole: A Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

7-methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS).[2][7] Nitric oxide (NO) is a crucial biological messenger, and its overproduction by nNOS is implicated in various neurodegenerative diseases.[7] The inhibitory activity of 7-methoxy-1H-indazole demonstrates that the indazole scaffold can effectively target this enzyme.

This compound: A Candidate for Enhanced Potency and Altered Selectivity

While direct biological data for this compound is limited, structure-activity relationship (SAR) studies on related indazole series provide valuable insights. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be the most potent substituents.[8][9] Although this is a different position and target, it highlights the sensitivity of the indazole scaffold to substitution.

The introduction of a chlorine atom at the C4 position can influence biological activity through several mechanisms:

  • Steric and Electronic Effects: The chlorine atom can alter the conformation of the molecule and its electronic properties, potentially leading to a better fit within the binding pocket of a target protein.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein, which can enhance binding affinity.

  • Metabolic Stability: Chlorination can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[4]

Given that many indazole derivatives are kinase inhibitors, it is plausible that this compound could exhibit activity against various protein kinases.[1] The chlorine atom could potentially enhance its potency or alter its selectivity profile compared to the non-chlorinated analog.

References

A Comparative Guide to 4-Chloro-7-methoxy-1H-indazole and its Methoxy Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Subtle Influence of Methoxy Positioning

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds and approved drugs.[1] Its rigid bicyclic structure, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. The strategic placement of substituents on the indazole ring system is a key element in modulating the physicochemical properties and pharmacological activity of these molecules.

This guide provides a comparative analysis of 4-Chloro-7-methoxy-1H-indazole and its positional isomers where the methoxy group is located at the 3-, 5-, and 6-positions of the 4-chloro-1H-indazole core. Understanding the nuances imparted by the seemingly subtle shift of a methoxy group is critical for researchers and drug development professionals aiming to fine-tune the properties of lead compounds for enhanced efficacy, selectivity, and pharmacokinetic profiles. We will delve into the available synthetic routes, physicochemical properties, and spectroscopic data for each isomer, providing a foundational understanding for their application in drug discovery programs.

Visualizing the Isomers: A Structural Overview

The fundamental difference between the molecules discussed in this guide lies in the position of the methoxy group on the 4-chloro-1H-indazole scaffold. The following diagram illustrates the chemical structures of these four positional isomers.

G cluster_0 This compound cluster_1 4-Chloro-3-methoxy-1H-indazole cluster_2 4-Chloro-5-methoxy-1H-indazole cluster_3 4-Chloro-6-methoxy-1H-indazole node_7 node_7 node_3 Image Not Available node_5 node_5 node_6 node_6

Figure 1. Chemical structures of the methoxy positional isomers of 4-chloro-1H-indazole.

Comparative Analysis of Physicochemical and Spectroscopic Properties

PropertyThis compound4-Chloro-3-methoxy-1H-indazole4-Chloro-5-methoxy-1H-indazole4-Chloro-6-methoxy-1H-indazole
Molecular Formula C₈H₇ClN₂OC₈H₇ClN₂OC₈H₇ClN₂OC₈H₇ClN₂O
Molecular Weight 182.61 g/mol 182.61 g/mol 182.61 g/mol 182.61 g/mol
Melting Point (°C) Data not availableData not availableData not availableData not available
Boiling Point (°C) Data not availableData not available344.8±22.0 (Predicted)Data not available
Density (g/cm³) Data not availableData not available1.393±0.06 (Predicted)Data not available
1H NMR Data Data not available for parent compound.Data not available.Data not available for parent compound.Data not available for parent compound.
13C NMR Data Data not available for parent compound.Data not available.Data not available for parent compound.Data not available for parent compound.

In-Depth Look at Each Isomer

This compound

This isomer serves as a crucial building block in the synthesis of various biologically active molecules. While comprehensive physicochemical data for the parent compound is scarce, its utility is highlighted by its incorporation into more complex structures.

Synthesis: A common strategy for the synthesis of 7-substituted indazoles involves the cyclization of appropriately substituted anilines. A representative synthetic pathway to a 7-methoxy-1H-indazole derivative, 3-ethoxycarbonyl-7-methoxy-1H-indazole, has been reported, providing a potential route to the parent compound through subsequent hydrolysis and decarboxylation.

G start 2-amino-3-methoxybenzoic acid step1 Esterification start->step1 intermediate1 Methyl 2-amino-3-methoxybenzoate step1->intermediate1 step2 Diazotization & Cyclization intermediate1->step2 product Methyl 7-methoxy-1H-indazole-3-carboxylate step2->product

Figure 2. A potential synthetic workflow for a 7-methoxy-1H-indazole derivative.

Biological Significance: The 7-methoxy substitution pattern has been associated with potent biological activity. For instance, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide has been identified as a potent compound with an IC50 of 0.44 μM in a relevant assay, underscoring the potential of the this compound scaffold in the design of bioactive molecules.[2]

4-Chloro-3-methoxy-1H-indazole

Information regarding the synthesis and properties of 4-chloro-3-methoxy-1H-indazole is limited in currently available literature. The synthesis of 3-alkoxyindazoles can be challenging due to potential side reactions and the need for specific precursors. Further research is required to fully characterize this isomer and explore its potential applications.

4-Chloro-5-methoxy-1H-indazole

This isomer is available commercially, and some predicted physicochemical properties have been reported.

Synthesis: The synthesis of 5-methoxy-1H-indazole derivatives often starts from a substituted aniline precursor, such as 2-methyl-4-methoxyaniline, through diazotization and intramolecular cyclization. A reported synthesis for a derivative, Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, provides a viable synthetic strategy. The full spectroscopic characterization of this derivative, including 1H and 13C NMR data, is available and can serve as a reference for the characterization of the parent compound.[3]

Experimental Protocol: Synthesis of Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [3]

  • Starting Material: Begin with an appropriate α-ketoester-derived hydrazone.

  • Reaction Conditions: To a solution of the arylhydrazone (0.3 mmol) in 1,2-dichloroethane (1.0 mL), add AgNTf₂ (0.6 mmol) and Cu(OAc)₂ (0.15 mmol).

  • Reaction Execution: Stir the reaction mixture in a preheated oil bath at 80 °C for 24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by chromatography on silica gel to obtain the desired product.

Spectroscopic Data for Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate: [3]

  • 1H NMR (CDCl₃): δ 7.64 (d, J = 2.4 Hz, 1H), 7.60 (d, J = 8.9 Hz, 2H), 7.51 (d, J = 9.2 Hz, 1H), 7.11 (dd, J = 9.2, 2.4 Hz, 1H), 7.05 (d, J = 9.0 Hz, 2H), 4.05 (s, 3H), 3.93 (s, 3H), 3.88 (s, 3H).

  • 13C NMR (125 MHz, CDCl₃): δ 163.4, 159.3, 156.8, 125.3, 120.0, 114.6, 111.9, 100.8, 55.8, 55.6, 52.0.

4-Chloro-6-methoxy-1H-indazole

Similar to the 5-methoxy isomer, derivatives of 4-chloro-6-methoxy-1H-indazole have been synthesized and characterized, providing valuable insights into its chemistry.

Synthesis: A synthetic route to Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been established, offering a template for accessing the 4-chloro-6-methoxy-1H-indazole core.[3]

Experimental Protocol: Synthesis of Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [3]

The synthetic procedure is analogous to that described for the 5-methoxy derivative, starting from the corresponding 6-chloro-substituted arylhydrazone.

Spectroscopic Data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate: [3]

  • Melting Point: 156–158 °C

  • 1H NMR (CDCl₃): δ 8.23 (d, J = 8.7 Hz, 1H), 7.61–7.57 (m, 3H), 7.33 (dd, J = 8.7, 1.7 Hz, 1H), 7.07 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H).

  • 13C NMR (125 MHz, CDCl₃): δ 162.7, 159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6, 55.7, 52.3.

Structure-Activity Relationship (SAR) Insights

While a direct comparative SAR study of these specific four isomers is not available, general principles for substituted indazoles can provide valuable guidance. The electronic and steric properties of the methoxy group, and its position on the benzene ring of the indazole scaffold, can significantly influence:

  • Target Binding: The methoxy group can act as a hydrogen bond acceptor and its position can dictate the orientation of the molecule within a binding pocket.

  • Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. Its position can affect the rate and site of metabolism, thereby influencing the compound's pharmacokinetic profile.

  • Physicochemical Properties: The position of the methoxy group will impact the molecule's polarity, lipophilicity (logP), and solubility, which are critical parameters for drug-likeness.

Studies on other substituted indazole series have shown that substitution at the C4, C5, C6, and C7 positions can have a profound impact on biological activity. For example, in a series of indazole arylsulfonamides as CCR4 antagonists, methoxy or hydroxyl groups were found to be potent substituents at the C4 position, while only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred.[4] This highlights the sensitivity of biological activity to the precise placement of substituents.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and its methoxy positional isomers, highlighting the available synthetic and characterization data. While there are significant gaps in the experimental data for some of these isomers, the information on their derivatives provides a solid foundation for their synthesis and further investigation.

The strategic importance of the indazole scaffold in drug discovery is well-established. A systematic exploration of these four isomers, including their synthesis, full characterization, and evaluation in relevant biological assays, would provide invaluable data for understanding the structure-activity relationships of this chemical class. Such studies would enable a more rational design of indazole-based therapeutics with optimized properties. It is our hope that this guide will serve as a catalyst for further research into these promising building blocks.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Chloro-7-methoxy-1H-indazole. As a specialized heterocyclic compound used in research and development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for analogous chemical structures.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from similar chemical structures, this compound should be handled as if it possesses the following characteristics.

Presumed Hazard Classification
Hazard ClassCategoryBasis from Analogous Compounds
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][5]
Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[6][8]

  • Body Protection: A standard laboratory coat is required. Ensure there is no exposed skin.[2]

  • Respiratory Protection: All handling of the solid compound that could generate dust, or of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[8] If a fume hood is not available, a government-approved respirator is necessary.[6]

Emergency First-Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a designated hazardous waste stream. The chlorinated nature of this compound necessitates a disposal method that ensures its complete destruction to prevent environmental harm.

Step 1: Waste Segregation and Classification
  • Designation: Treat all quantities of this compound, including residual amounts in containers and contaminated labware (e.g., weigh boats, pipette tips), as hazardous chemical waste.

  • Waste Stream: This compound must be segregated into the halogenated organic solids waste stream.

    • Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent organic pollutants. Mixing them with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.

Step 2: Containerization and Labeling
  • Primary Container: Collect waste in a designated, leak-proof container made of a compatible material (e.g., polyethylene). The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[2]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard pictograms (e.g., Harmful/Irritant)

    • The date accumulation started

    • The name of the principal investigator or lab group

Step 3: Recommended Disposal Method: Incineration

The most appropriate and environmentally sound method for disposing of chlorinated heterocyclic compounds is high-temperature incineration.

  • Protocol: Dissolve or mix the material with a combustible solvent (such as butanol or toluene) and burn in a chemical incinerator equipped with an afterburner and a scrubber.[6]

    • Expert Insight (The "Why"): This method is mandated by the chemical structure. The high temperature of the incinerator ensures the complete breakdown of the stable indazole ring. The presence of chlorine means that hydrogen chloride (HCl), a corrosive and toxic gas, will be formed during combustion.[9] The legally required afterburner and scrubber systems are critical for neutralizing these acidic gases, preventing their release into the atmosphere.

  • Arrangement: This process must be handled by your institution's EHS department, which will coordinate with a licensed and approved waste disposal contractor. Under no circumstances should you attempt to incinerate chemical waste in the laboratory.

Step 4: Prohibited Disposal Actions
  • DO NOT dispose of this compound down the drain. This can harm aquatic life and interfere with wastewater treatment processes.[4]

  • DO NOT dispose of it in the regular trash.

  • DO NOT mix it with incompatible waste streams, such as acids, bases, or strong oxidizing agents, as this could lead to hazardous reactions.[6][7]

Part 3: Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure Ventilation: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Wear Full PPE: Before attempting cleanup, don the full PPE detailed in Part 1.[6]

  • Contain and Clean:

    • For a solid spill, carefully sweep up the material.[5][6][7] Avoid any actions that could raise dust.[4][6]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.

  • Decontaminate: Once the bulk material is removed, decontaminate the spill area with an appropriate solvent or soap and water, and wash the site after pickup is complete.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Generate Waste (this compound) ppe Step 1: Don Full PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste (Halogenated Organic Solid) fume_hood->segregate containerize Step 4: Containerize Waste - Use compatible, sealed container - Attach hazardous waste label segregate->containerize store Step 5: Store Securely - Designated satellite accumulation area - Away from incompatibles containerize->store contact_ehs Step 6: Arrange Pickup - Contact Institutional EHS for disposal. store->contact_ehs incineration Final Disposal Method: High-Temperature Incineration (via Licensed Contractor) contact_ehs->incineration

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.